Lanthanum-138
Description
Properties
IUPAC Name |
lanthanum-138 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLIPJUXYLNCLC-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[138La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935867 | |
| Record name | (~138~La)Lanthanum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.907124 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15816-87-2 | |
| Record name | Lanthanum, isotope of mass 138 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015816872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~138~La)Lanthanum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Abundance and Isotopic Composition of Lanthanum-138
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance, isotopic composition, and decay characteristics of Lanthanum-138 (¹³⁸La). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who require detailed information on this long-lived radioactive isotope. This document includes quantitative data, detailed experimental protocols for its analysis, and a visual representation of its decay pathway.
Data Presentation: Properties of this compound
The following table summarizes the key nuclear properties of this compound, providing a consolidated reference for its isotopic and decay characteristics.
| Property | Value |
| Natural Abundance | 0.089% to 0.0902%[1] |
| Isotopic Mass | 137.907112 Da |
| Half-Life | 1.02 x 10¹¹ to 1.06 x 10¹¹ years[2] |
| Decay Modes | Branched Decay: Electron Capture (EC) and Beta Minus (β⁻) Decay[1] |
| Electron Capture (EC) Decay | |
| Daughter Isotope | ¹³⁸Ba (Barium-138)[1] |
| Branching Ratio | ~66%[1] |
| Gamma-Ray Energy | 1435.8 keV[1] |
| Beta Minus (β⁻) Decay | |
| Daughter Isotope | ¹³⁸Ce (Cerium-138)[1] |
| Branching Ratio | ~34%[1] |
| Gamma-Ray Energy | 788.7 keV[1] |
Mandatory Visualization: Decay Scheme of this compound
The following diagram illustrates the branched decay pathway of this compound.
Caption: Branched decay scheme of this compound.
Experimental Protocols
Accurate determination of the natural abundance and isotopic composition of this compound, along with the characterization of its decay products, requires sophisticated analytical techniques. The following sections detail the methodologies for the key experimental procedures.
Sample Preparation: Chemical Separation of Lanthanum
Prior to mass spectrometric analysis, lanthanum must be chemically separated from the sample matrix to avoid isobaric interferences (elements with similar masses). This is particularly crucial for separating lanthanum from other rare earth elements (REEs), barium (Ba), and cerium (Ce).
Objective: To obtain a purified lanthanum fraction for isotopic analysis.
Methodology: Ion-Exchange Chromatography
-
Sample Digestion:
-
For geological samples (e.g., rocks, minerals), dissolve a precisely weighed aliquot of the powdered sample in a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) in a sealed Teflon vessel.
-
Heat the vessel at a controlled temperature (e.g., 120°C) for a specified duration (e.g., 48 hours) to ensure complete dissolution.
-
Evaporate the acid mixture and treat the residue with concentrated HNO₃ to convert fluorides to nitrates.
-
Finally, dissolve the residue in a dilute acid, such as 2M HNO₃, to prepare the sample for chromatography.
-
-
Cation-Exchange Chromatography:
-
Prepare a column with a cation-exchange resin (e.g., AG50W-X8).
-
Equilibrate the column with dilute acid (e.g., 2M HNO₃).
-
Load the dissolved sample onto the column.
-
Elute the matrix elements with increasing concentrations of hydrochloric acid (HCl).
-
Elute the REE fraction, which contains lanthanum, with a higher concentration of HCl (e.g., 6M HCl).
-
-
Lanthanide Separation (Reversed-Phase Chromatography):
-
To separate lanthanum from other REEs, a more specific chromatographic step is required.
-
Use a column packed with a resin coated with an organophosphorus extractant (e.g., HDEHP).
-
Equilibrate the column with a dilute acid.
-
Load the REE fraction onto the column.
-
Selectively elute the lanthanides using a gradient of increasing acid concentration. Lanthanum will elute at a specific acid concentration, allowing for its separation from neighboring REEs.
-
Determination of Isotopic Abundance: Mass Spectrometry
High-precision mass spectrometry is the primary technique for determining the isotopic composition of lanthanum.
A. Thermal Ionization Mass Spectrometry (TIMS)
TIMS is a highly precise technique for measuring isotope ratios of elements that can be thermally ionized.
Methodology:
-
Filament Preparation:
-
Use a single or double rhenium (Re) filament assembly.
-
Degas the filaments by heating them to a high temperature under vacuum to remove any surface contaminants.
-
-
Sample Loading:
-
Pipette a small volume (microliter range) of the purified lanthanum solution onto the prepared filament.
-
Pass a small current through the filament to gently evaporate the solution to dryness.
-
-
Mass Spectrometric Analysis:
-
Introduce the filament assembly into the TIMS source, which is under high vacuum.
-
Gradually increase the current to the filament to heat it. At a specific temperature, lanthanum atoms will be ionized.
-
Accelerate the generated ions and focus them into a beam.
-
Pass the ion beam through a magnetic field, which separates the ions based on their mass-to-charge ratio (¹³⁸La⁺ and ¹³⁹La⁺).
-
Detect the ion beams simultaneously using multiple Faraday cup collectors.
-
Measure the ratio of the ion currents to determine the ¹³⁸La/¹³⁹La ratio and thus the natural abundance.
-
B. Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is another powerful technique for isotopic analysis, offering high sensitivity and throughput.
Methodology:
-
Sample Introduction:
-
Introduce the purified lanthanum solution into the ICP-MS instrument, typically via a nebulizer, which converts the liquid into a fine aerosol.
-
-
Ionization:
-
Transport the aerosol into a high-temperature argon plasma (6,000-10,000 K).
-
The plasma desolvates, atomizes, and ionizes the lanthanum atoms.
-
-
Mass Analysis:
-
Extract the ions from the plasma into the mass spectrometer.
-
Focus the ion beam through a series of ion lenses.
-
Separate the ions based on their mass-to-charge ratio using a quadrupole or multi-collector mass analyzer.
-
-
Data Acquisition:
-
Measure the ion intensities for ¹³⁸La and ¹³⁹La.
-
Correct for any potential isobaric interferences (e.g., from ¹³⁸Ba, although chemical separation should minimize this).
-
Calculate the isotopic ratio and abundance.
-
Characterization of Decay Scheme: Gamma-Ray Spectroscopy
Gamma-ray spectroscopy is used to identify and quantify the gamma rays emitted during the decay of this compound, confirming its decay paths and branching ratios.
Objective: To detect and measure the characteristic gamma rays from the decay of ¹³⁸La.
Methodology:
-
Detector Setup:
-
Use a high-purity germanium (HPGe) detector for high-energy resolution or a sodium iodide (NaI(Tl)) scintillation detector for high efficiency.[1]
-
Place the detector in a lead shield to reduce background radiation from the environment.
-
-
Sample Placement:
-
Place a known quantity of a lanthanum-containing sample (e.g., lanthanum oxide, La₂O₃) in a well-defined geometry close to the detector.
-
-
Energy and Efficiency Calibration:
-
Calibrate the detector for energy and detection efficiency using standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ¹³⁷Cs, ⁶⁰Co).
-
-
Data Acquisition:
-
Acquire a gamma-ray spectrum from the lanthanum sample for a sufficiently long time to obtain statistically significant peaks due to the long half-life of ¹³⁸La.
-
-
Spectral Analysis:
-
Analyze the acquired spectrum to identify the photopeaks corresponding to the gamma rays from the decay of ¹³⁸La.
-
Identify the peak at 788.7 keV, which corresponds to the β⁻ decay to ¹³⁸Ce.[1]
-
Identify the peak at 1435.8 keV, which corresponds to the electron capture decay to ¹³⁸Ba.[1]
-
Determine the net peak areas for these two gamma rays.
-
Using the detector efficiency calibration, calculate the relative intensities of the two gamma rays to determine the branching ratios of the two decay modes.
-
References
An In-depth Technical Guide to the Discovery and History of Lanthanum-138
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum-138 (¹³⁸La) is a long-lived, naturally occurring radioactive isotope of the element lanthanum. While its natural abundance is low, its unique decay properties and the chemical nature of lanthanum itself have made it a subject of interest in various scientific fields, including geology, nuclear physics, and materials science. This guide provides a comprehensive overview of the discovery and history of ¹³⁸La, detailing the experimental methodologies that led to its identification and characterization. Quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Discovery of Lanthanum
The story of this compound begins with the discovery of the element lanthanum itself. The Swedish chemist Carl Gustaf Mosander is credited with its discovery in 1839.[1][2] Mosander, a student of the renowned chemist Jöns Jacob Berzelius, was investigating impurities within cerium nitrate.[1][2] He suspected that the ceria (cerium oxide) derived from the mineral cerite was not a pure substance.[1] This suspicion led him to a series of chemical manipulations that ultimately revealed a new element. Mosander named it "lanthanum" from the Greek word "lanthanein," meaning "to lie hidden," a nod to its elusive presence within cerium ore.[1][3]
Historical Experimental Protocol: Separation of Lanthana from Ceria (Mosander, 1839)
While the precise, quantitative details of Mosander's 19th-century experimental protocol are not documented with the rigor of modern standards, the fundamental steps of his chemical separation are known. The process relied on the differential solubility of lanthanum and cerium compounds.
Objective: To separate a new earth (lanthana) from ceria.
Starting Material: Impure cerium nitrate obtained from the mineral cerite.
Conceptual Steps:
-
Decomposition of Cerium Nitrate: A sample of cerium nitrate was partially decomposed by heating it in air.[4]
-
Acid Leaching: The resulting oxide mixture was then treated with cold, dilute nitric acid.[2]
-
Selective Dissolution: Mosander observed that a portion of the calcined material dissolved in the nitric acid, while the majority, primarily ceric oxide, remained insoluble. This soluble fraction contained the oxide of the new element, lanthanum.
-
Precipitation and Isolation: The dissolved lanthanum salt was then separated from the solution. Although historical accounts lack precise details, subsequent procedures for separating rare earths often involved precipitation with agents like sodium oxalate, followed by heating to convert the oxalate to the oxide.[2]
This process yielded a pale, brick-colored oxide which Mosander named "lanthana" (La₂O₃).[2] It wasn't until 1923 that relatively pure lanthanum metal was isolated.[4]
Discovery of the Isotope this compound
The existence of isotopes was theorized in the early 20th century, and with the development of mass spectrometry, scientists could identify atoms of the same element with different masses. The naturally occurring radioactive isotope this compound was first identified in 1947 by Mark G. Inghram, Richard Hayden, and David C. Hess, Jr. at the Argonne National Laboratory. Their findings were published in a paper titled "A New Naturally Occurring Lanthanum Isotope at Mass 138".
Experimental Protocol: Identification of this compound (Inghram, Hayden, and Hess, 1947)
The discovery of ¹³⁸La was made possible by the use of a sophisticated analytical instrument for the time: the mass spectrometer.
Objective: To determine the isotopic composition of natural lanthanum.
Instrumentation: A Nier-type mass spectrometer equipped with a thermal ionization source was used for the isotopic analysis. These instruments, developed by Alfred Nier, were sector field mass spectrometers that utilized a magnetic field to separate ions based on their mass-to-charge ratio.
Experimental Workflow:
Caption: Workflow for the discovery of this compound.
Methodology:
-
Sample Preparation: A sample of high-purity lanthanum was prepared for analysis.
-
Thermal Ionization: The lanthanum sample was loaded onto a filament within the thermal ionization source of the mass spectrometer. The filament was heated to a high temperature, causing the lanthanum atoms to ionize, primarily forming La⁺ ions.
-
Ion Acceleration and Focusing: The generated ions were then accelerated by an electric field and focused into a narrow beam.
-
Mass Separation: The ion beam was directed into a magnetic field, which deflected the ions into curved paths. The radius of curvature of each ion's path was dependent on its mass-to-charge ratio. Lighter ions were deflected more than heavier ions.
-
Detection: An ion detector, positioned at the exit of the magnetic sector, measured the intensity of the ion beams at different mass-to-charge ratios.
-
Data Analysis: The resulting mass spectrum showed a major peak corresponding to the stable isotope ¹³⁹La and a much smaller, previously unobserved peak at a mass number of 138, confirming the existence of a new, naturally occurring lanthanum isotope.
Properties and Decay of this compound
Subsequent research has characterized the properties of this compound in detail. It is a primordial nuclide, meaning it has existed in its current form since before the Earth was formed. Its extremely long half-life is the reason for its continued presence in nature.
Quantitative Data for this compound
| Property | Value |
| Natural Abundance | 0.089% |
| Half-life (t₁/₂) | 1.02 x 10¹¹ years |
| Decay Modes | Electron Capture (EC) and Beta Minus (β⁻) Decay |
| Electron Capture Branching Ratio | ~66% |
| β⁻ Decay Branching Ratio | ~34% |
| EC Decay Product | Barium-138 (¹³⁸Ba) |
| β⁻ Decay Product | Cerium-138 (¹³⁸Ce) |
| Gamma-ray Energy (EC Decay) | 1435.8 keV |
| Gamma-ray Energy (β⁻ Decay) | 788.7 keV |
This compound Decay Pathway
This compound undergoes a branched decay, transforming into two different stable isotopes through two distinct radioactive decay processes.
Caption: Decay scheme of this compound.
Modern Experimental Protocol: Gamma Spectroscopy of this compound
The radioactivity of this compound is very low, making its detection challenging. Modern, highly sensitive detectors and techniques are required to measure the gamma rays emitted during its decay. The following protocol is a representative example of how the gamma spectrum of natural lanthanum can be measured.
Objective: To detect and measure the characteristic gamma rays emitted from the decay of this compound in a natural lanthanum sample.
Instrumentation and Materials:
-
High-purity Lanthanum Oxide (La₂O₃) powder
-
Polyethylene container for the sample
-
Thallium-activated Sodium Iodide (NaI(Tl)) scintillation detector
-
Photomultiplier tube (PMT)
-
Multichannel Analyzer (MCA)
-
Lead shielding (well and bricks)
-
Calibration sources (e.g., ¹³⁷Cs, ⁶⁰Co)
Experimental Workflow:
Caption: Workflow for Gamma Spectroscopy of this compound.
Methodology:
-
Detector Setup and Shielding: The NaI(Tl) detector and PMT are assembled. To minimize background radiation from the environment, the detector is placed inside a lead well, and additional lead bricks are used to shield the detector and PMT.
-
Energy Calibration: The system is calibrated using sources that emit gamma rays of known energies (e.g., ¹³⁷Cs at 662 keV). This allows for the conversion of the channel number from the MCA to an energy scale (in keV).
-
Sample Preparation and Placement: A known quantity of high-purity Lanthanum Oxide powder is placed in a polyethylene container. The container is then positioned inside the lead well, in close proximity to the detector to maximize detection efficiency.
-
Data Acquisition: Due to the very low activity of ¹³⁸La, a long data acquisition time is necessary to obtain a spectrum with statistically significant peaks. The acquisition is performed using the MCA, which records the energy of each detected gamma ray.
-
Data Analysis: The resulting gamma spectrum is analyzed to identify the characteristic photopeaks of ¹³⁸La decay at 788.7 keV and 1435.8 keV. The presence of these peaks confirms the decay of ¹³⁸La in the sample.
Conclusion
The discovery of this compound is a testament to the advancements in analytical chemistry and nuclear physics throughout the 20th century. From the foundational chemical separation techniques employed by Mosander to the sophisticated mass spectrometry used by Inghram, Hayden, and Hess, the identification of this rare isotope has been a multi-step process built upon decades of scientific progress. Today, the study of this compound continues, with modern techniques like gamma spectroscopy allowing for a detailed understanding of its radioactive decay properties. This knowledge contributes to a broader understanding of nucleosynthesis, geochronology, and the fundamental properties of matter.
References
The Half-Life of Lanthanum-138: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties of Lanthanum-138 (¹³⁸La), with a primary focus on its half-life. The document details the decay scheme, summarizes key quantitative data, and outlines the experimental methodology for the determination of its half-life using gamma-ray spectrometry. This information is critical for researchers in geochronology, nuclear physics, and for professionals in drug development where precise characterization of radioactive isotopes is paramount.
Introduction to this compound
This compound is a naturally occurring, primordial radionuclide with a very long half-life. It is one of the two naturally occurring isotopes of lanthanum, with the other being the stable isotope ¹³⁹La. Due to its extremely slow decay rate, the activity of ¹³⁸La is very low, making its detection and quantification challenging.
Decay Properties of this compound
This compound undergoes a branched decay, transforming into two different stable daughter isotopes through two distinct decay modes: electron capture and beta-minus (β⁻) decay.[1][2][3][4][5]
-
Electron Capture (EC): Approximately 66.4% of ¹³⁸La atoms decay via electron capture.[6] In this process, the nucleus captures an inner atomic electron, converting a proton into a neutron. This results in the formation of Barium-138 (¹³⁸Ba) and the emission of a gamma-ray with an energy of 1435.8 keV.[1][5][6]
-
Beta-Minus (β⁻) Decay: The remaining 33.6% of ¹³⁸La atoms undergo β⁻ decay.[6] In this mode, a neutron is converted into a proton, with the emission of an electron (beta particle) and an antineutrino. This decay path leads to the formation of Cerium-138 (¹³⁸Ce) and is accompanied by the emission of a 788.7 keV gamma-ray.[1][5][6]
The long half-life of ¹³⁸La, combined with its decay to stable daughter products, forms the basis of the La-Ce geochronometer, a valuable tool for dating ancient geological formations.[3]
Quantitative Data Summary
The decay characteristics of this compound are summarized in the table below. The half-life values are a consensus from various experimental measurements.
| Parameter | Value | Reference |
| Half-Life (T₁/₂) | (1.02 ± 0.01) x 10¹¹ years | [2] |
| 1.03 x 10¹¹ years | [7] | |
| 1.05 x 10¹¹ years | [4][5] | |
| 1.06 x 10¹¹ years | [3][8] | |
| Decay Constant (λ) | 2.1534 x 10⁻¹⁹ s⁻¹ | [9] |
| Natural Abundance | 0.089% | [7] |
| Decay Modes & Branching Ratios | ||
| Electron Capture (EC) | ~66.4% | [6] |
| Beta-Minus (β⁻) Decay | ~33.6% | [6] |
| Daughter Isotopes | ||
| ¹³⁸Ba (from EC) | Stable | [1][5] |
| ¹³⁸Ce (from β⁻) | Stable | [1][5] |
| Major Gamma-Ray Emissions | ||
| From EC decay | 1435.8 keV | [1][5][6] |
| From β⁻ decay | 788.7 keV | [1][5][6] |
Experimental Determination of the Half-Life
The extremely long half-life of ¹³⁸La makes its determination challenging. The primary and most direct method employed is high-resolution gamma-ray spectrometry. This technique involves the precise measurement of the activity of a known quantity of ¹³⁸La.
Generalized Experimental Protocol: Gamma-Ray Spectrometry
The following protocol is a generalized procedure based on established methods for the radiometric analysis of long-lived radionuclides. Specific details may vary based on the exact equipment and calibration standards used.
4.1.1. Sample Preparation
-
Source Material: A known mass of a high-purity lanthanum compound, such as lanthanum nitrate (La(NO₃)₃) or lanthanum oxide (La₂O₃), is used. The chemical purity is crucial to avoid interfering gamma-ray emissions from other radioactive isotopes.
-
Aqueous Solution: For a homogeneous sample geometry, the lanthanum compound is dissolved in deionized water to create a solution of known concentration.
-
Sample Container: The solution is transferred to a well-defined and calibrated counting geometry, such as a Marinelli beaker or a cylindrical vial, for which the detector efficiency has been characterized. The container is sealed to prevent any loss of material.
4.1.2. Detector and Shielding
-
Detector: A high-purity germanium (HPGe) detector with high efficiency and excellent energy resolution is required to distinguish the 788.7 keV and 1435.8 keV gamma-ray peaks of ¹³⁸La from background radiation.
-
Shielding: The detector is housed in a low-background shield, typically made of lead, to minimize the contribution of cosmic rays and naturally occurring radioactive materials in the surrounding environment to the measured spectrum.
4.1.3. Detector Efficiency Calibration
-
Calibration Sources: The absolute full-energy peak efficiency of the HPGe detector for the specific sample geometry is determined using calibrated radioactive sources. These sources should emit gamma-rays with energies that bracket the energies of the ¹³⁸La gamma-rays. Commonly used calibration standards include ¹⁵²Eu and ¹³³Ba.
-
Efficiency Curve: A calibration curve of efficiency versus energy is generated by fitting a mathematical function to the measured efficiencies at the known energies of the calibration sources. This curve is then used to interpolate the detector efficiency at 788.7 keV and 1435.8 keV.
-
Volume Source Correction: Since the lanthanum solution is a voluminous source, corrections for the geometry and self-attenuation of the gamma-rays within the sample matrix must be applied. This can be achieved through mathematical modeling or by using a calibration source with the same geometry and a matrix of similar density.
4.1.4. Data Acquisition
-
Long Counting Times: Due to the low specific activity of ¹³⁸La, the gamma-ray spectrum of the lanthanum sample is acquired for an extended period, often several days to weeks, to obtain statistically significant counts in the full-energy peaks.
-
Background Measurement: A background spectrum is acquired for a similar duration with an empty, identical sample container to identify and quantify the background radiation in the vicinity of the detector.
4.1.5. Data Analysis and Half-Life Calculation
-
Peak Area Determination: The net count rate (counts per second) in the 788.7 keV and 1435.8 keV full-energy peaks is determined from the sample's gamma-ray spectrum after subtracting the background spectrum.
-
Activity Calculation: The activity (A) of ¹³⁸La in the sample is calculated for each gamma-ray peak using the following formula:
A = C / (ε * Iγ)
where:
-
C is the net count rate (counts/s)
-
ε is the absolute detector efficiency at the gamma-ray energy
-
Iγ is the gamma-ray emission probability (branching ratio)
-
-
Calculation of the Number of ¹³⁸La Atoms: The number of ¹³⁸La atoms (N) in the sample is calculated based on the known mass of the lanthanum compound, its chemical formula, the natural abundance of ¹³⁸La (0.089%), and Avogadro's number.
-
Half-Life Determination: The half-life (T₁/₂) is then calculated from the fundamental radioactive decay equation:
A = λN = (ln(2) / T₁/₂) * N
Rearranging for the half-life gives:
T₁/₂ = (ln(2) * N) / A
Visualizations
Decay Scheme of this compound
Caption: Decay pathways of this compound.
Experimental Workflow for Half-Life Determination
Caption: Experimental workflow for ¹³⁸La half-life measurement.
References
- 1. Radioactive Lanthanum 138 - allRadioactive [allradioactive.com]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Isotopes_of_lanthanum [chemeurope.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. pnnl.gov [pnnl.gov]
- 7. Isotopes of lanthanum - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Lanthanum | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. mirdsoft.org [mirdsoft.org]
Unraveling the Decay of Lanthanum-138: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the decay scheme and products of the primordial radioactive isotope Lanthanum-138 (¹³⁸La). The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the nuclear properties and decay characteristics of this long-lived isotope.
Core Data Presentation
The fundamental decay characteristics of this compound are summarized in the table below, offering a clear and concise presentation of its key quantitative properties.
| Property | Value |
| Half-life (T½) | 1.02(1) x 10¹¹ years |
| Decay Mode | Branching Ratio (%) |
| Electron Capture (EC) | 65.6(5) % |
| Beta Minus (β⁻) Decay | 34.4(5) % |
| Electron Capture (EC) Details | |
| Daughter Nuclide | ¹³⁸Ba (Barium-138) |
| Decay Energy (Q_EC) | 1.742(3) MeV |
| Emitted Gamma Ray Energy | 1435.8 keV |
| Beta Minus (β⁻) Decay Details | |
| Daughter Nuclide | ¹³⁸Ce (Cerium-138) |
| Decay Energy (Q_β⁻) | 1.052(4) MeV |
| Emitted Gamma Ray Energy | 788.7 keV |
Decay Scheme Visualization
The dual decay pathways of this compound are illustrated in the following diagram, providing a visual representation of the transformation into its stable daughter products.
Caption: Decay scheme of this compound.
Experimental Protocols
The characterization of the this compound decay scheme relies on precise measurements using advanced spectroscopic techniques. The following sections detail the methodologies for the key experiments.
High-Resolution Gamma-Ray Spectroscopy
High-resolution gamma-ray spectroscopy is the primary method for identifying and quantifying the gamma rays emitted during the decay of ¹³⁸La. High-purity germanium (HPGe) detectors are favored for their excellent energy resolution.
Methodology:
-
Sample Preparation: A sample of a known mass of a stable lanthanum compound, such as lanthanum oxide (La₂O₃) or lanthanum chloride (LaCl₃), is used.[1] Given the low natural abundance of ¹³⁸La (approximately 0.09%), a significant sample mass is required to obtain a statistically meaningful number of decay events. The sample is typically placed in a well-defined geometry, such as a Marinelli beaker, to ensure consistent and reproducible counting efficiency.
-
Detector and Shielding: An HPGe detector, cooled to liquid nitrogen temperatures to reduce thermal noise, is employed. The detector is housed within a lead shield to minimize background radiation from cosmic rays and other terrestrial sources.[2]
-
Energy and Efficiency Calibration: The spectrometer is calibrated for energy and detection efficiency using standard radioactive sources with well-known gamma-ray energies and emission probabilities, such as Cobalt-60 (¹³³² keV and ¹¹⁷³ keV) and Cesium-137 (662 keV).[3] This calibration allows for the accurate determination of the energies of unknown gamma rays and the calculation of their emission intensities.
-
Data Acquisition: The sample is placed in front of the detector, and the gamma-ray spectrum is acquired over a sufficiently long period to achieve good counting statistics for the low-activity ¹³⁸La. The output signals from the detector are processed by a multichannel analyzer (MCA), which sorts the pulses by their amplitude to build up the energy spectrum.[1]
-
Data Analysis: The resulting gamma-ray spectrum is analyzed to identify the characteristic photopeaks of ¹³⁸La at 788.7 keV and 1435.8 keV.[4] The net area of each photopeak is determined by subtracting the underlying background continuum. The emission probabilities (branching ratios) are calculated from the net peak areas, correcting for the detector efficiency at each energy and the known mass and isotopic abundance of ¹³⁸La in the sample.
Beta-Minus Spectroscopy
Beta-minus spectroscopy is used to measure the energy distribution of the electrons emitted during the β⁻ decay of ¹³⁸La. Plastic scintillators are often used for this purpose due to their high sensitivity to beta particles.[5]
Methodology:
-
Detector Setup: A plastic scintillator detector is coupled to a photomultiplier tube (PMT).[5] The scintillator material emits light when a beta particle passes through it, and the amount of light is proportional to the energy deposited by the beta particle. The PMT converts the light flashes into electrical signals.
-
Sample Placement: A thin source of the lanthanum-containing material is prepared and placed in close proximity to the scintillator to maximize the detection efficiency of the emitted beta particles.
-
Energy Calibration: The energy response of the beta spectrometer is calibrated using beta sources with well-known endpoint energies, such as Strontium-90/Yttrium-90.
-
Data Acquisition and Analysis: The signals from the PMT are processed to generate a beta energy spectrum. This spectrum represents the continuous energy distribution of the beta particles up to the Q-value of the decay. The shape of the beta spectrum can provide valuable information about the nuclear transition.
Coincidence Measurement Techniques
Coincidence counting is a powerful technique used to establish the temporal relationship between different decay products, confirming that they originate from the same decay event.[6] In the case of ¹³⁸La, β-γ and X-ray-γ coincidence measurements can be performed.
Methodology:
-
Experimental Arrangement: Two detectors are used: one optimized for detecting beta particles or X-rays (e.g., a plastic scintillator or a thin window proportional counter) and another for detecting gamma rays (e.g., an HPGe or NaI(Tl) detector). The detectors are positioned at a specific geometry relative to the ¹³⁸La source.
-
Coincidence Electronics: The output signals from both detectors are fed into a coincidence unit. This electronic module generates an output signal only when it receives input signals from both detectors within a very short, predefined time window (the resolving time).[7]
-
Data Acquisition: Data is collected in coincidence mode. For the β⁻ decay of ¹³⁸La, this involves detecting a beta particle in one detector and the subsequent 788.7 keV gamma ray in the other. For the electron capture decay, an X-ray (emitted as the electron vacancy is filled) is detected in coincidence with the 1435.8 keV gamma ray.
-
Data Analysis: The coincidence data provides a "cleaner" spectrum with significantly reduced background, as random events are unlikely to trigger both detectors simultaneously. This allows for a more precise determination of the decay scheme and branching ratios.[6]
Determination of Half-Life
Due to its extremely long half-life, the decay of ¹³⁸La cannot be observed directly over a short period. Instead, its half-life is determined by measuring the absolute activity of a known number of ¹³⁸La atoms.[8]
Methodology:
-
Quantification of ¹³⁸La Atoms: The number of ¹³⁸La atoms in a sample is calculated from the total mass of lanthanum in the sample, its molar mass, Avogadro's number, and the natural isotopic abundance of ¹³⁸La.
-
Absolute Activity Measurement: The decay rate (activity) of the sample is measured using a calibrated gamma-ray spectrometer. The activity is determined from the count rate of the characteristic gamma peaks, corrected for the detector's efficiency and the gamma-ray emission probability.
-
Half-Life Calculation: The half-life (T½) is then calculated using the fundamental radioactive decay equation: A = λN where A is the measured activity, N is the number of ¹³⁸La atoms, and λ is the decay constant. The half-life is related to the decay constant by: T½ = ln(2) / λ
Logical Relationship Diagram
The following diagram illustrates the logical workflow for the experimental determination of the this compound decay scheme.
Caption: Experimental workflow for ¹³⁸La decay analysis.
References
A Technical Guide to the Nuclear Properties of Lanthanum-138
Introduction
Lanthanum-138 (¹³⁸La) is a primordial, naturally occurring radioactive isotope of the element lanthanum. Comprising a small fraction of natural lanthanum, it is characterized by an extremely long half-life, decaying through a branched pathway of electron capture and beta minus emission.[1][2] This inherent radioactivity is of significant interest in diverse scientific fields, including geochronology for dating geological samples and in materials science for understanding the intrinsic background of advanced scintillator detectors like Lanthanum Bromide (LaBr₃).[1][3][4] This guide provides a comprehensive overview of the nuclear properties of ¹³⁸La, its decay characteristics, and the experimental methods used for its characterization, tailored for researchers and professionals in related scientific disciplines.
Core Nuclear Properties
The fundamental nuclear characteristics of this compound are summarized below. These properties define its identity and stability.
| Property | Value |
| Atomic Number (Z) | 57[5] |
| Mass Number (A) | 138[6] |
| Neutron Number (N) | 81[6] |
| Isotopic Mass | 137.907112 Da[6] |
| Natural Abundance | 0.08881(71)%[1][7] |
| Half-life (t₁/₂) | 1.03 x 10¹¹ years[8] |
| Spin and Parity (Jπ) | 5+[5][7][9] |
| Binding Energy | 1155.778 MeV (8.375 MeV/nucleon)[9][10] |
Radioactive Decay Characteristics
¹³⁸La undergoes a branched decay, meaning it can decay via two distinct modes: electron capture and beta minus decay.[1][11] The long half-life is attributed to the significant difference in spin between ¹³⁸La and its decay products, which inhibits the decay process.[12]
Electron Capture (EC) Decay
In the predominant decay mode, the ¹³⁸La nucleus captures an inner atomic electron, converting a proton into a neutron and emitting a neutrino.[11] This process results in the formation of an excited state of Barium-138 (¹³⁸Ba), which promptly de-excites by emitting a high-energy gamma ray.[4][11]
| Property | Value |
| Daughter Nucleus | ¹³⁸Ba[1][11] |
| Branching Ratio | 66.4%[4][9] |
| Q-value (EC) | 1740.0 (34) keV[13] |
| Emitted Gamma (γ) Energy | 1435.8 keV[4][11] |
| Coincident Emissions | Ba K X-rays (~31-38 keV)[4] |
Beta Minus (β⁻) Decay
In the second decay branch, a neutron within the ¹³⁸La nucleus is transformed into a proton, resulting in the emission of an electron (β⁻ particle) and an electron antineutrino.[11] This decay populates an excited state of Cerium-138 (¹³⁸Ce), which immediately transitions to its ground state by releasing a characteristic gamma ray.[4][11]
| Property | Value |
| Daughter Nucleus | ¹³⁸Ce[1][11] |
| Branching Ratio | 33.6%[4][9] |
| Q-value (β⁻) | 1051.7 (40) keV[13][14] |
| β⁻ Endpoint Energy | ~255-264 keV[4][14] |
| Emitted Gamma (γ) Energy | 788.7 keV[4][11] |
Decay Scheme Visualization
The dual decay pathways of this compound are illustrated in the following diagram, showing the parent nucleus, its decay modes, the resulting daughter nuclei, and the energies of the subsequent gamma emissions.
Experimental Methodologies
The characterization of ¹³⁸La's nuclear properties relies on precise measurement techniques, primarily gamma-ray spectroscopy, owing to its very low specific activity.
Protocol: Gamma-Ray Spectroscopy of ¹³⁸La
This protocol outlines the typical procedure for detecting the characteristic gamma rays emitted during the decay of ¹³⁸La.
-
Sample Preparation : A substantial quantity of a natural lanthanum compound, such as Lanthanum(III) oxide (La₂O₃) powder or a concentrated solution of Lanthanum(III) nitrate (La(NO₃)₃), is used to ensure a detectable number of ¹³⁸La atoms.[11][15]
-
Detector and Shielding : A high-sensitivity gamma-ray detector, such as a large Sodium Iodide (NaI(Tl)) scintillator or a high-purity Germanium (HPGe) detector, is employed.[11][15] To minimize interference from environmental radiation, the detector and sample are placed within a heavy shield, typically constructed from lead.[11]
-
Data Acquisition : Due to the extremely long half-life of ¹³⁸La, the gamma-ray spectrum must be acquired over an extended period, often many hours or days, to achieve statistically significant peaks above the background noise.[11]
-
Energy Calibration : The detector's energy response is calibrated using standard radioisotope sources with well-known, intense gamma-ray emissions, such as Potassium-40 (¹⁴⁶⁰.⁸ keV) or Cesium-137 (661.7 keV).[11]
-
Spectral Analysis : The resulting spectrum is analyzed to identify two primary photopeaks corresponding to the ¹³⁸La decay.[11] These peaks are found at 788.7 keV (from the β⁻ decay branch to ¹³⁸Ce) and 1435.8 keV (from the EC decay branch to ¹³⁸Ba).[4][11] The relative intensities of these peaks are used to confirm the branching ratios.
Experimental Workflow Visualization
The logical flow for the gamma spectroscopy of this compound is depicted below.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Isotopes_of_lanthanum [chemeurope.com]
- 3. Radioactive Lanthanum 138 - allRadioactive [allradioactive.com]
- 4. pnnl.gov [pnnl.gov]
- 5. Lanthanum Isotopes - List and Properties [chemlin.org]
- 6. buyisotope.com [buyisotope.com]
- 7. This compound - isotopic data and properties [chemlin.org]
- 8. Isotopes of lanthanum - Wikipedia [en.wikipedia.org]
- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 10. Isotope data for this compound in the Periodic Table [periodictable.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. periodictableofelements.fandom.com [periodictableofelements.fandom.com]
- 13. lnhb.fr [lnhb.fr]
- 14. lnhb.fr [lnhb.fr]
- 15. Determination of the half-life and gamma-ray emission probability of 138La [inis.iaea.org]
The Primordial Origin of Lanthanum-138: A P-Nucleus Forged in Stellar Collapse
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanum-138 (¹³⁸La) is a rare, naturally occurring proton-rich isotope, one of the 35 nuclides classified as p-nuclei. These nuclei are noteworthy for their inability to be synthesized through the primary mechanisms of heavy element formation, the slow (s-process) and rapid (r-process) neutron capture reactions. This guide delves into the primordial nucleosynthesis of ¹³⁸La, focusing on its predominant origin in the extreme environment of core-collapse supernovae via the neutrino process. We will explore the astrophysical sites, key nuclear reactions, and present relevant quantitative data and experimental methodologies.
Introduction: The P-Nuclei Anomaly
The vast majority of elements heavier than iron in the cosmos are created through sequential neutron captures. The s-process occurs over long timescales in stars like asymptotic giant branch stars, while the r-process happens in explosive, neutron-rich environments like supernovae or neutron star mergers.[1][2] However, a select group of stable, neutron-deficient isotopes, including ¹³⁸La, cannot be formed by these pathways.[2][3] These are the p-nuclei, whose existence points to different, less common nucleosynthesis mechanisms.[4][5]
¹³⁸La is one of the few primordial odd-odd nuclei, possessing a very long half-life of 1.03 x 10¹¹ years.[6][7] Its natural isotopic abundance is approximately 0.089-0.09%.[7][8] Understanding its origin is crucial for refining models of stellar evolution, supernova dynamics, and the galactic chemical evolution of the elements.
Primary Nucleosynthesis Pathway: The ν-Process
While the main mechanism for producing most p-nuclei is the γ-process (photodisintegration) in supernovae, models consistently show that this process does not produce ¹³⁸La.[3][9] Instead, the synthesis of ¹³⁸La is almost exclusively attributed to the neutrino (ν) process , which occurs during a core-collapse supernova.[9][10][11]
In the final moments of a massive star's life, its core collapses, forming a proto-neutron star that emits an immense flux of neutrinos of all flavors.[9][11] These neutrinos stream through the overlying shells of the star (composed of elements like Oxygen, Neon, and Barium) before the shockwave disrupts them. Though neutrinos interact weakly, their sheer number is sufficient to induce a significant number of nuclear reactions.[10][12]
The primary reaction responsible for the synthesis of ¹³⁸La is the charged-current interaction of an electron neutrino (νₑ) with a stable Barium-138 (¹³⁸Ba) nucleus:
¹³⁸Ba + νₑ → ¹³⁸La + e⁻
This reaction effectively converts a neutron in the ¹³⁸Ba nucleus into a proton, creating ¹³⁸La.[11] This process occurs in the outer shells of the exploding star where ¹³⁸Ba, a product of the earlier s-process, is abundant.[9][11]
Other Considered Processes
-
The γ-Process: This process involves photodisintegration, where high-energy photons (gamma rays) in the superheated layers of a supernova strip neutrons, protons, or alpha particles from pre-existing s- and r-process seed nuclei.[13][14] While effective for many p-nuclei, simulations show the γ-process is insufficient to produce the observed solar abundance of ¹³⁸La.[3]
-
The s-Process and r-Process: By definition, as a p-nucleus, ¹³⁸La is shielded from the neutron-capture paths of the s- and r-processes by stable isobars. The s-process path follows the valley of beta stability, while the r-process path involves very neutron-rich progenitors that beta-decay towards stability, bypassing ¹³⁸La.[1]
Quantitative Data
The synthesis of ¹³⁸La is dependent on several factors: the abundance of the ¹³⁸Ba seed nucleus, the energy spectrum and flux of neutrinos from the supernova, and the cross-section of the neutrino capture reaction.
| Parameter | Value | Source |
| Isotope | ¹³⁸La | |
| Natural Abundance | 0.0890% | [7] |
| Half-life | 1.03 x 10¹¹ years | [6][7] |
| Decay Mode (β⁻ to ¹³⁸Ce) | 33.6% | [8] |
| Decay Mode (EC to ¹³⁸Ba) | 66.4% | [8] |
| Primary Production Reaction | ¹³⁸Ba(νₑ, e⁻)¹³⁸La | [11] |
| Astrophysical Site | Core-Collapse Supernovae | [3][15] |
| Dominant Process | ν-Process | [9][10] |
| Ineffective Process | γ-Process | [3][9] |
Note: Experimental cross-section data for neutrino-induced reactions are extremely challenging to obtain directly and are often supplemented by theoretical calculations from models like the Quasiparticle Random Phase Approximation (QRPA).
Experimental Protocols & Methodologies
Direct experimental verification of the ν-process in a supernova is not possible. Therefore, scientists rely on a combination of observational astronomy, laboratory nuclear physics experiments, and theoretical modeling.
A. Abundance Determination:
The isotopic abundance of Lanthanum is determined using mass spectrometry on terrestrial, lunar, and meteoritic samples.
-
Sample Preparation: A chemical purification process isolates Lanthanum from the bulk sample to prevent isobaric interference (e.g., from ¹³⁸Ce and ¹³⁸Ba).
-
Mass Spectrometry: Techniques like Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are used.
-
Measurement: The sample is ionized, and the ions are accelerated through a magnetic field that separates them based on their mass-to-charge ratio. Sensitive detectors (Faraday cups or ion counters) measure the beam intensity for each isotope, allowing for a precise calculation of their relative abundances.[16]
B. Cross-Section Experiments (Proxy Reactions):
While neutrino-nucleus cross-sections are difficult to measure, proxy reactions can be studied to constrain nuclear models. For example, proton-induced reactions on Lanthanum and surrounding elements are measured to test the nuclear structure models that are then used to calculate the desired neutrino cross-sections.
-
Target Preparation: A thin foil of the target material (e.g., natural Lanthanum) is prepared.[17]
-
Irradiation: The target is bombarded with a beam of charged particles (e.g., protons) of a specific energy from a particle accelerator.
-
Activity Measurement: After irradiation, the target is moved to a shielded detector setup. High-Purity Germanium (HPGe) detectors are used to measure the characteristic gamma rays emitted by the radioactive products formed in the reaction.
-
Cross-Section Calculation: By measuring the number of incident particles, the number of target atoms, and the resulting radioactivity of the product nuclei, the reaction cross-section can be calculated.[17][18]
Conclusion
The primordial origin of this compound is a compelling example of a specialized nucleosynthesis process. Unlike the majority of heavy elements, it is not a product of the standard s- or r-processes, nor is it created by the γ-process that synthesizes most other p-nuclei. Its existence is a direct signature of the neutrino process occurring in the fiery depths of core-collapse supernovae. The abundance of ¹³⁸La serves as a critical diagnostic tool for astrophysicists, providing a unique probe into neutrino properties and the complex dynamics of stellar explosions. Continued refinement of supernova models and nuclear reaction theory, supported by precision laboratory measurements of isotopic abundances and proxy reaction cross-sections, will further illuminate the origins of this and other rare nuclei.
References
- 1. s-process - Wikipedia [en.wikipedia.org]
- 2. The r-, s-, and p-Processes in Nucleosynthesis - B.S. Meyer [ned.ipac.caltech.edu]
- 3. p-nuclei - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleosynthesis - Wikipedia [en.wikipedia.org]
- 6. Lanthanum - Wikipedia [en.wikipedia.org]
- 7. Isotopes of lanthanum - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. content-calpoly-edu.s3.amazonaws.com [content-calpoly-edu.s3.amazonaws.com]
- 10. [1901.03741] Neutrino nucleosynthesis: An overview [arxiv.org]
- 11. theorie.ikp.physik.tu-darmstadt.de [theorie.ikp.physik.tu-darmstadt.de]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. Explosions in the cosmos: core-collapse supernovae » EDMA [europeandissemination.eu]
- 14. [1605.03690] The production of proton-rich isotopes beyond iron: The $γ$ process in stars [arxiv.org]
- 15. The γ-process nucleosynthesis in core-collapse supernovae - II. Effect of the explosive recipe | Astronomy & Astrophysics (A&A) [aanda.org]
- 16. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nuclear Cross-Section of Proton-Induced Reactions on Enriched 48Ti Targets for the Production of Theranostic 47Sc Radionuclide, 46cSc, 44mSc, 44gSc, 43Sc, and 48V - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Lanthanum-138: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum-138 (¹³⁸La) is a naturally occurring, primordial radioactive isotope of the element lanthanum. While its sibling isotope, Lanthanum-139, dominates in natural abundance, the unique radioactive properties of ¹³⁸La make it a subject of significant interest in various scientific disciplines, including geochronology and the development of advanced scintillation detectors. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and the fundamental decay processes.
Physical and Chemical Properties of this compound
The intrinsic properties of this compound are summarized in the table below, offering a clear comparison of its key characteristics.
| Property | Value | Citations |
| Atomic Number (Z) | 57 | [1] |
| Mass Number (A) | 138 | [1] |
| Neutron Number (N) | 81 | [1] |
| Atomic Mass | 137.907112 Da | [1] |
| Natural Abundance | 0.089% | [2] |
| Half-Life | 1.02 x 10¹¹ years to 1.05 x 10¹¹ years | [2][3] |
| Decay Modes | Electron Capture (EC) and Beta Minus (β⁻) | [3] |
| Spin | 5+ | [1] |
| g-factor | 0.742729 | [1] |
| Quadrupole Moment | 0.39 | [1] |
| Electron Configuration | [Xe] 5d¹ 6s² | [1] |
| Oxidation State | +3 | [4] |
Radioactive Decay of this compound
This compound undergoes a branched decay, transforming into two different stable isotopes through two distinct radioactive processes: electron capture and beta-minus decay.[3]
-
Electron Capture (EC): Approximately 66% of this compound atoms decay via electron capture.[3] In this process, an inner atomic electron is captured by the nucleus, converting a proton into a neutron. This results in the formation of stable Barium-138 (¹³⁸Ba) and the emission of a 1435.8 keV gamma-ray.[3]
-
Beta-Minus (β⁻) Decay: The remaining 34% of this compound atoms undergo beta-minus decay.[3] A neutron in the nucleus is converted into a proton, leading to the formation of stable Cerium-138 (¹³⁸Ce) and the emission of a 788.7 keV gamma-ray.[3]
The dual decay pathways of this compound are a key characteristic, making it a useful tool in geochronological dating of rocks over billions of years.[5]
Experimental Protocols
Determination of the Half-Life of this compound via Gamma-Ray Spectroscopy
This protocol outlines the methodology for determining the long half-life of this compound by measuring the activity of its gamma-ray emissions.
Objective: To measure the gamma-ray activity of a known quantity of lanthanum to calculate the half-life of ¹³⁸La.
Materials and Equipment:
-
A known mass of a high-purity lanthanum compound (e.g., La₂(O₃) or La(NO₃)₃).
-
High-Purity Germanium (HPGe) detector or a large Thallium-activated Sodium Iodide (NaI(Tl)) scintillation detector.[2][3]
-
Lead shielding to minimize background radiation.[3]
-
Multichannel Analyzer (MCA) for data acquisition.
-
Standard gamma-ray sources for energy and efficiency calibration (e.g., ⁶⁰Co, ¹³⁷Cs).
-
Precision balance.
Methodology:
-
Detector Calibration:
-
Perform an energy and efficiency calibration of the detector using standard gamma-ray sources with well-known energies and activities. This is crucial for accurately identifying the ¹³⁸La gamma peaks and quantifying their intensities.
-
-
Sample Preparation:
-
Accurately weigh a significant amount of the high-purity lanthanum compound.
-
Place the sample in a suitable container (e.g., a polyethylene beaker) with a defined geometry that can be accurately modeled for efficiency calculations.[3]
-
-
Data Acquisition:
-
Place the prepared lanthanum sample at a fixed and reproducible distance from the detector.
-
Surround the detector and sample with lead shielding to reduce the contribution of natural background radiation.[3]
-
Acquire a gamma-ray spectrum for a sufficiently long time to obtain statistically significant peaks at 788.7 keV and 1435.8 keV. Given the very low activity of ¹³⁸La, this may require several hours or even days of counting.[3]
-
-
Data Analysis:
-
Identify the photopeaks corresponding to the 788.7 keV and 1435.8 keV gamma-rays from the decay of ¹³⁸La.
-
Determine the net peak area for each photopeak after subtracting the background continuum.
-
Calculate the activity (A) of ¹³⁸La using the following formula for each peak: A = N / (ε * Pγ * t) where:
-
N is the net peak area (counts).
-
ε is the detector efficiency at the gamma-ray energy.
-
Pγ is the gamma-ray emission probability (0.34 for 788.7 keV and 0.66 for 1435.8 keV).[3]
-
t is the live counting time in seconds.
-
-
-
Half-Life Calculation:
-
The activity (A) is related to the number of radioactive nuclei (N_La138) and the decay constant (λ) by the equation: A = λ * N_La138.
-
The number of ¹³⁸La atoms can be calculated from the mass of the lanthanum sample, its chemical formula, the natural abundance of ¹³⁸La (0.089%), and Avogadro's number.
-
The decay constant (λ) can then be determined: λ = A / N_La138.
-
Finally, the half-life (T₁/₂) is calculated using the relationship: T₁/₂ = ln(2) / λ.
-
Radiochemical Separation of Lanthanum by Ion-Exchange Chromatography
This protocol describes a general method for separating lanthanum from other lanthanides and other elements using cation-exchange chromatography. This is a crucial step for preparing pure lanthanum samples for various analytical purposes.
Objective: To separate trivalent lanthanum ions (La³⁺) from a mixture of other metal ions.
Materials and Equipment:
-
Cation-exchange resin (e.g., Dowex-50).
-
Chromatography column.
-
Eluent solution: a buffered solution of a complexing agent such as citric acid or α-hydroxyisobutyric acid.[6]
-
pH meter.
-
Fraction collector.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for analyzing the composition of the collected fractions.
Methodology:
-
Resin Preparation:
-
Swell the cation-exchange resin in deionized water.
-
Pack the resin into the chromatography column to form a uniform bed.
-
Equilibrate the column by passing the starting eluent solution through it until the pH of the effluent matches the influent.
-
-
Sample Loading:
-
Dissolve the sample containing the mixture of lanthanides in a suitable acidic solution (e.g., dilute HCl or HNO₃).
-
Carefully load the sample solution onto the top of the resin bed. The trivalent lanthanide ions will displace the H⁺ ions on the resin and bind to it.
-
-
Elution:
-
Begin passing the eluent solution through the column. The complexing agent in the eluent will form complexes with the lanthanide ions, causing them to detach from the resin and move down the column.
-
The stability of the lanthanide-complexone complexes increases as the ionic radius of the lanthanide decreases. Therefore, the smaller, heavier lanthanides (like Lutetium) will form more stable complexes and elute first, while the larger, lighter lanthanides (like Lanthanum) will bind more tightly to the resin and elute later.[6]
-
-
Fraction Collection and Analysis:
-
Use a fraction collector to collect the effluent in small, discrete volumes.
-
Analyze the collected fractions using ICP-MS or AAS to determine the concentration of lanthanum and other elements in each fraction.
-
Construct an elution profile by plotting the concentration of each element versus the elution volume.
-
Combine the fractions that contain the purified lanthanum.
-
-
Lanthanum Recovery:
-
The lanthanum can be recovered from the eluent solution by precipitation, for example, as lanthanum oxalate, followed by calcination to form lanthanum oxide.
-
Conclusion
This compound, though a minor isotope of lanthanum, possesses a unique set of physical and chemical properties that make it invaluable in specific scientific applications. Its extremely long half-life and dual decay modes are fundamental to its use in dating ancient geological formations. Furthermore, understanding its characteristic gamma-ray emissions is essential for the development and background characterization of advanced lanthanum-based scintillation detectors. The experimental protocols detailed herein provide a foundational framework for the accurate characterization and purification of this intriguing isotope, paving the way for further research and application in various scientific and technological fields.
References
A Technical Guide to Health and Safety Procedures for Handling Lanthanum-138
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential health and safety protocols for handling Lanthanum-138 (¹³⁸La). Due to its radioactive nature, stringent procedures must be followed to mitigate risks. This document outlines the radiological properties of ¹³⁸La, general handling procedures, and emergency protocols to ensure a safe laboratory environment.
Radiological Properties of this compound
This compound is a naturally occurring radioactive isotope of lanthanum.[1][2] It is characterized by an extremely long half-life and low specific activity, which means its radioactivity is very low.[3] A comprehensive summary of its radiological data is presented in the table below.
| Property | Value |
| Half-life (T½) | 1.02 x 10¹¹ years[1][4] |
| Decay Modes | Electron Capture (EC) (~66%), Beta Minus (β⁻) (~34%)[3][4] |
| Decay Products | ¹³⁸Ba (stable) via EC, ¹³⁸Ce (stable) via β⁻[3][5] |
| Gamma Ray Energies | 1435.8 keV (from EC), 788.7 keV (from β⁻)[1][3] |
| Mean Electron Energy | 0.03772 [MeV] |
| Mean Photon Energy | 1.23159 [MeV] |
| Natural Abundance | 0.09%[1] |
| Specific Activity | 938.02 Bq/g[4] |
Health Hazards and Risk Assessment
The primary hazard associated with this compound is radiological exposure from its emitted gamma radiation. While the activity of naturally occurring lanthanum is low, concentrated or enriched sources of ¹³⁸La require careful handling to minimize exposure.[3] The principle of ALARA (As Low As Reasonably Achievable) must be strictly followed.[6] This involves minimizing the time of exposure, maximizing the distance from the source, and using appropriate shielding.[7][8]
Standard laboratory practice for handling radioactive materials should be followed. This includes designating specific work areas and using dedicated equipment.[9] Personal protective equipment (PPE) is mandatory.[10]
Experimental Protocols and Handling Procedures
The following protocols are based on standard procedures for handling low-activity solid radioactive materials.
3.1. Personal Protective Equipment (PPE)
A standard set of PPE is required when handling this compound:
-
Lab Coat: A full-length lab coat, worn closed.
-
Gloves: Two pairs of disposable nitrile or latex gloves.[9]
-
Eye Protection: Safety glasses or goggles.[10]
-
Dosimetry: Personnel dosimeters (body and ring badges) may be required depending on the activity of the source and local regulations.[9]
3.2. Designated Work Area
All work with this compound must be conducted in a designated and clearly labeled radioactive materials work area.[9] The area should be covered with absorbent, disposable bench paper.
3.3. General Handling Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
3.4. Waste Disposal
Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.[9] Solid waste, such as contaminated gloves and bench paper, should be placed in a designated and clearly labeled radioactive waste container.
Radiological Protection Principles
The core principles of radiation safety are Time, Distance, and Shielding. The application of these principles is crucial for minimizing radiation dose.
Given the gamma energies of this compound, lead or other high-density materials can be effective for shielding if the source activity warrants it.
Emergency Procedures
In the event of a spill or personal contamination, the following procedures should be followed.
5.1. Minor Spills
-
Notify: Inform personnel in the immediate area.
-
Contain: Cover the spill with absorbent paper.
-
Clean: Wearing appropriate PPE, clean the area from the outer edge inward.
-
Survey: Use a survey meter to check for residual contamination.
-
Report: Report the incident to the Radiation Safety Officer (RSO).
5.2. Major Spills
-
Evacuate: Evacuate the immediate area.
-
Isolate: Secure the area and prevent entry.
-
Alert: Notify the RSO and emergency personnel immediately.[9]
5.3. Personal Contamination
-
Remove: Remove any contaminated clothing immediately.
-
Wash: If skin is contaminated, wash the affected area with mild soap and lukewarm water. Do not abrade the skin.[9]
-
Survey: Check for residual contamination.
-
Report: Report the incident to the RSO.
Conclusion
While this compound has very low natural radioactivity, adherence to standard radiological safety protocols is paramount, especially when working with enriched or concentrated sources. By understanding its radiological properties and implementing the handling and emergency procedures outlined in this guide, researchers can work with this isotope in a safe and controlled manner. Always consult your institution's Radiation Safety Manual and RSO for specific guidelines and requirements.
References
- 1. Radioactive Lanthanum 138 - allRadioactive [allradioactive.com]
- 2. Natural Radioactivity of this compound | Scilit [scilit.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. mirdsoft.org [mirdsoft.org]
- 6. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. irwinsafety.com [irwinsafety.com]
- 8. Staying Safe Around Radioactive Materials in the Laboratory | Lab Manager [labmanager.com]
- 9. www2.sjsu.edu [www2.sjsu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
A Technical Guide for Researchers: Sourcing and Application of Lanthanum-138 Oxide
This in-depth guide is intended for researchers, scientists, and professionals in drug development who are interested in utilizing Lanthanum-138 oxide (¹³⁸La₂O₃) in their work. This document provides a comprehensive overview of suppliers, key physicochemical data, and detailed experimental protocols.
Sourcing this compound Oxide
For research purposes, acquiring high-purity and isotopically enriched this compound oxide is crucial. Several specialized chemical suppliers cater to the scientific community.
Key Suppliers:
-
American Elements®: A leading supplier specializing in high-purity materials, including stable isotopes. They offer this compound Oxide with various enrichment levels and can produce to numerous standard grades such as Mil Spec, ACS, Reagent, and Pharmaceutical Grade.[1] They provide the compound for biological and biomedical labeling, as well as for use as target materials in other applications.[1]
-
Fisher Scientific: A major distributor of laboratory chemicals and equipment. They list Lanthanum Oxide in reagent grade, which may be suitable for general research.[2]
-
The Lab Depot: This supplier offers Lanthanum Oxide powder for general industrial or research purposes.[3]
-
Nanochemazone: Provides Lanthanum Oxide powder in various sizes for both research and industrial applications, emphasizing that their materials are for research and development purposes only.[4]
-
Chem-Impex: Offers high-purity Lanthanum oxide powder (300~500 nm) suitable for advanced applications in electronics, ceramics, and optical coatings.[5]
When purchasing, it is imperative to specify the required isotopic enrichment for ¹³⁸La, as standard lanthanum oxide consists of the more abundant ¹³⁹La isotope.
Physicochemical Properties of Lanthanum Oxide
The following table summarizes the key quantitative data for Lanthanum Oxide (La₂O₃). Note that some properties may vary slightly depending on the specific isotopic enrichment and particle size.
| Property | Value | Source |
| Chemical Formula | ¹³⁸La₂O₃ | [1] |
| Molecular Weight | 325.81 g/mol | [5][6] |
| Appearance | White to yellow powder/nanopowder | [5][7] |
| Theoretical Density | 6.51 g/cm³ | [6] |
| Melting Point | 2,315°C (4,199°F) | [6] |
| Boiling Point | 4,200°C (7,592°F) | [6] |
| Purity | ≥99.9% (Metals Basis) | [5][6] |
| Solubility in H₂O | Insoluble | [6] |
| Crystal System | Hexagonal | [6] |
| CAS Number | 1312-81-8 | [5][6] |
Safety and Handling
Lanthanum oxide requires careful handling in a laboratory setting. It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Precautions:
-
Handling: Handle in a well-ventilated area or in an enclosed, controlled process to avoid creating dust.[7][8] Use non-sparking tools.[7][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including NIOSH/MSHA approved respirators, impermeable gloves, safety glasses with side-shields, and protective work clothing.[9][10][11]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert gas like argon.[9][10] It is sensitive to air and moisture.[9]
-
In case of Exposure:
-
Inhalation: Move to fresh air. Seek medical attention if breathing is difficult.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]
-
Eye Contact: Rinse eyes with lukewarm water for at least 15 minutes.[10]
-
Ingestion: Rinse the mouth with water and do not induce vomiting. Seek immediate medical attention.[7][8]
-
-
Incompatible Materials: Strong oxidizing agents, strong acids, and moisture.[8]
Experimental Protocols
The following protocols are derived from published research and provide detailed methodologies for the synthesis and application of lanthanum oxide.
Protocol 1: Green Synthesis of Lanthanum Oxide Nanoparticles (La₂O₃-NPs)
This protocol describes an eco-friendly method for synthesizing La₂O₃ nanoparticles using a plant extract, as adapted from studies on Citrus aurantium.[12]
Materials:
-
Lanthanum nitrate hexahydrate [La(NO₃)₃·6H₂O]
-
Fresh leaves of Citrus aurantium (or similar plant)
-
Deionized water
-
Whatman No. 1 filter paper
Equipment:
-
Grinder
-
Shaking incubator
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Furnace
Methodology:
-
Plant Extract Preparation: a. Wash 50g of fresh leaves thoroughly with deionized water. b. Grind the leaves into a fine powder. c. Add the powder to 400 mL of deionized water and let it sit for 3.5 hours at room temperature. d. Place the mixture in a shaking incubator for 2 hours at 50°C and 60 rpm. e. Filter the extract using Whatman No. 1 filter paper and store the filtrate.[12]
-
Nanoparticle Synthesis: a. Dissolve 4.3 g of lanthanum nitrate hexahydrate in 100 mL of the prepared plant extract. b. Stir the solution vigorously on a magnetic hotplate at 50°C and 1,500 rpm for 2 hours. During this step, La³⁺ ions hydrolyze to form La(OH)₃.[12] c. The solution will gradually turn into a paste.
-
Calcination: a. Collect the resulting paste and place it in a crucible. b. Heat the crucible in a furnace at a high temperature (e.g., 500°C) for several hours. This dehydration step converts La(OH)₃ to La₂O₃ nanoparticles.[13] c. Allow the furnace to cool down to room temperature before collecting the synthesized La₂O₃-NPs.
-
Characterization: a. The synthesized nanoparticles can be characterized using techniques such as UV-Visible Spectroscopy (absorption peak around 342 nm), SEM, TEM (to determine size and morphology), and FTIR.[12]
Protocol 2: Hydrometallurgical Recovery and Synthesis of Lanthanum Oxide
This protocol outlines a method to recover lanthanum and synthesize lanthanum oxide from industrial waste, such as spent fluid catalytic cracking (FCC) catalysts. This process involves leaching, solvent extraction, and calcination.[14]
Materials:
-
Spent FCC catalyst powder
-
Nitric acid (HNO₃) solution (1.5 M)
-
Cyanex 923 (or similar organophosphorus extractant)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
Equipment:
-
Leaching reactor
-
Filtration system
-
Separatory funnels for liquid-liquid extraction
-
Centrifuge
-
Furnace
Methodology:
-
Leaching: a. Mix the spent FCC catalyst powder with a 1.5 M nitric acid solution in a reactor. b. Stir the mixture at a controlled temperature for a set duration to dissolve the lanthanum into the acidic solution. c. Filter the slurry to separate the pregnant leach solution (containing dissolved lanthanum) from the solid residue.[14]
-
Solvent Extraction: a. Transfer the pregnant leach solution to a separatory funnel. b. Add an organic phase containing the extractant (e.g., Cyanex 923) to the funnel. c. Shake the funnel vigorously to allow the lanthanum ions to transfer from the aqueous phase to the organic phase. d. Allow the phases to separate and drain the raffinate (aqueous phase).
-
Stripping and Precipitation: a. To the lanthanum-loaded organic phase, add an aqueous solution of oxalic acid. b. Shake the mixture to strip the lanthanum from the organic phase, precipitating it as lanthanum oxalate.[14] c. Separate the lanthanum oxalate precipitate by centrifugation.
-
Calcination: a. Wash the lanthanum oxalate precipitate with deionized water and dry it. b. Calcinate the dried precipitate in a furnace at 1200°C for 2 hours to thermally decompose the oxalate and form pure lanthanum oxide (La₂O₃).[14]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols above.
Caption: Workflow for the green synthesis of Lanthanum Oxide Nanoparticles.
References
- 1. americanelements.com [americanelements.com]
- 2. Lanthanum Oxide, Reagent Grade, LabChem 100 g | Buy Online | LabChem, Inc. | Fisher Scientific [fishersci.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. nanochemazone.com [nanochemazone.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Lanthanum Oxide | CAS 1312-81-8 | Lorad Chemical Corporation [loradchemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Lanthanum Oxide - ESPI Metals [espimetals.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. ameslab.gov [ameslab.gov]
- 11. acsmaterial.com [acsmaterial.com]
- 12. Synthesis and characterization of Lanthanum Oxide nanoparticles using Citrus aurantium and their effects on Citrus limon Germination and Callogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Natural Occurrence of Lanthanum-138 in Minerals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of the long-lived radioactive isotope Lanthanum-138 (¹³⁸La) in various minerals. The document details the isotopic abundance of ¹³⁸La, the geological context of its host minerals, and the analytical methodologies used for its quantification. This information is crucial for researchers in geochemistry, geochronology, and nuclear sciences, as well as for professionals in drug development who may utilize lanthanum-based compounds.
Introduction to Lanthanum and its Isotopes
Lanthanum (La) is a soft, silvery-white rare earth element with the atomic number 57. In nature, lanthanum is composed of two isotopes: the highly abundant and stable ¹³⁹La, and the rare, primordial radionuclide ¹³⁸La.[1] ¹³⁸La is of significant interest due to its extremely long half-life, which allows for its use in radiometric dating of geological formations (La-Ce geochronology).[2]
Quantitative Data on this compound Abundance
The natural isotopic abundance of ¹³⁸La is generally accepted to be approximately 0.089% of total lanthanum.[1] While the isotopic composition of elements can sometimes exhibit slight variations in nature due to fractionation processes, high-precision isotopic studies on geological reference materials have not indicated significant natural variations in the ¹³⁸La/¹³⁹La ratio. For the purposes of most geochemical and analytical applications, the isotopic abundance of lanthanum is considered constant.
The following table summarizes the key properties of naturally occurring lanthanum isotopes.
| Isotope | Natural Abundance (%) | Half-life (t₁/₂) | Decay Mode(s) | Daughter Isotope(s) |
| ¹³⁸La | 0.089 ± 0.001 | 1.02 x 10¹¹ years | Electron Capture (EC), β⁻ decay | ¹³⁸Ba, ¹³⁸Ce |
| ¹³⁹La | 99.911 ± 0.001 | Stable | - | - |
Natural Occurrence of this compound in Minerals
Lanthanum, and by extension ¹³⁸La, does not form its own discrete minerals but is typically found incorporated into the crystal lattice of other minerals, primarily those rich in rare earth elements (REEs). The most significant host minerals for lanthanum are:
-
Monazite: A reddish-brown phosphate mineral with the general chemical formula (Ce, La, Nd, Th)(PO₄). Monazite is a primary ore for many rare earth elements, including lanthanum. The lanthanum content in monazite can be substantial, often constituting a significant percentage of the total REE content.[3]
-
Bastnäsite: A carbonate-fluoride mineral with the general formula (Ce, La, Y)(CO₃)F. Along with monazite, bastnäsite is another major commercial source of light rare earth elements.
-
Allanite: A silicate mineral of the epidote group, which can incorporate significant amounts of lanthanum and other REEs.
-
Apatite: A common phosphate mineral where lanthanum can substitute for calcium.
The concentration of total lanthanum, and therefore ¹³⁸La, in these minerals can vary significantly depending on the geological environment of their formation.
Experimental Protocols for the Determination of this compound Abundance
The accurate determination of the isotopic abundance of ¹³⁸La in mineral samples is a multi-step process that requires careful sample preparation, chemical separation, and mass spectrometric analysis. The following is a generalized protocol based on methods described in the scientific literature.
Sample Preparation and Mineral Separation
-
Crushing and Grinding: The bulk rock sample is crushed and ground to a fine powder to liberate individual mineral grains.
-
Sieving: The powdered sample is sieved to obtain a specific grain size fraction.
-
Mineral Separation: Standard mineral separation techniques, such as heavy liquid separation and magnetic separation, are employed to isolate the mineral of interest (e.g., monazite, bastnäsite).
-
Hand-picking: Under a microscope, the final mineral separate is hand-picked to ensure high purity.
Sample Dissolution
-
Acid Digestion: A precisely weighed amount of the purified mineral separate is dissolved using a mixture of strong acids, typically hydrofluoric acid (HF) and nitric acid (HNO₃), in a clean, closed vessel (e.g., a Teflon beaker) at elevated temperatures. For resistant minerals, high-pressure digestion in a "bomb" may be necessary.
-
Evaporation and Re-dissolution: The acid mixture is evaporated to dryness, and the residue is then re-dissolved in a dilute acid, such as HNO₃ or hydrochloric acid (HCl), to prepare the sample for chemical separation.
Chemical Separation of Lanthanum
To avoid isobaric interferences from other elements during mass spectrometric analysis, lanthanum must be chemically separated from the sample matrix and other rare earth elements. This is typically achieved using ion-exchange or extraction chromatography.
-
Column Preparation: A chromatography column is packed with a specialized resin that has a high affinity for rare earth elements. A common choice is an extraction chromatographic resin, such as Eichrom's LN Resin, which contains di-(2-ethylhexyl) phosphoric acid (HDEHP).[4][5][6][7]
-
Sample Loading: The dissolved sample solution is loaded onto the conditioned column.
-
Elution of Matrix Elements: The column is washed with dilute acid to remove matrix elements and other non-REE elements.
-
Separation of Rare Earth Elements: The rare earth elements are then selectively eluted from the column using a gradient of increasing acid concentration. The light REEs, including lanthanum, are typically eluted before the heavy REEs. The separation of individual REEs is challenging due to their similar chemical properties and requires careful calibration of the elution procedure.[4]
-
Lanthanum Fraction Collection: The fraction containing the purified lanthanum is collected. The purity of the collected fraction is often verified using a preliminary analysis, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
Mass Spectrometric Analysis
The isotopic composition of the purified lanthanum is determined using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). TIMS is a traditional and highly precise method for isotope ratio measurements of elements with low ionization potentials.[8][9] MC-ICP-MS is a more modern technique that offers high sample throughput.[10]
Thermal Ionization Mass Spectrometry (TIMS) Procedure:
-
Filament Loading: A small aliquot of the purified lanthanum solution is loaded onto a metal filament (typically made of rhenium or tantalum).[8]
-
Sample Introduction: The filament is placed in the ion source of the TIMS instrument, which is then evacuated to a high vacuum.
-
Ionization: The filament is heated by passing an electric current through it, causing the lanthanum atoms to be thermally ionized.
-
Mass Analysis: The positively charged lanthanum ions are accelerated and focused into a beam, which then passes through a magnetic field that separates the ions based on their mass-to-charge ratio.
-
Detection: The separated ion beams of ¹³⁸La⁺ and ¹³⁹La⁺ are measured simultaneously or sequentially by detectors (e.g., Faraday cups).
-
Data Correction: The measured isotope ratios are corrected for instrumental mass fractionation.
Visualizing the Workflow
The following diagram illustrates the logical workflow for determining the natural occurrence of this compound in minerals.
Conclusion
The natural occurrence of this compound in minerals, while at a low abundance, is of significant scientific interest. Its consistent isotopic abundance across various geological settings makes it a reliable component in geochemical studies. The accurate determination of ¹³⁸La in minerals such as monazite and bastnäsite is achievable through meticulous sample preparation, robust chemical separation techniques, and high-precision mass spectrometric analysis. The methodologies outlined in this guide provide a framework for researchers to undertake such investigations, contributing to a deeper understanding of geological processes and the fundamental properties of the elements.
References
- 1. High-Precision Isotopic Reference Materials | NIST [nist.gov]
- 2. Dating the evolution of oxygenic photosynthesis using La-Ce geochronology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable cerium isotopes as a tracer of oxidation reactions | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 4. Separation of Lanthanide Isotopes from Mixed Fission Product Samples [mdpi.com]
- 5. Development of a separation method for rare earth elements using LN resin | Journal Article | PNNL [pnnl.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. air.app.br [air.app.br]
- 9. timslab.princeton.edu [timslab.princeton.edu]
- 10. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Lanthanum-138 as a Marker in Isotopic Dilution Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of elemental concentrations.[1] This method relies on the addition of a known amount of an isotopically enriched standard (spike) to a sample. By measuring the change in the isotopic ratio of the element of interest, the initial concentration in the sample can be determined with high accuracy, as the spike acts as an ideal internal standard, correcting for sample loss during preparation and instrumental drift.[1][2]
Lanthanum-138 (¹³⁸La) is a naturally occurring, long-lived radioactive isotope of lanthanum. While its primary application has been in geochemical dating, its distinct mass from the major lanthanum isotope (¹³⁹La) makes it a suitable marker for isotope dilution analysis in various fields, including environmental monitoring, biological studies, and pharmaceutical quality control. This document provides detailed application notes and protocols for the use of ¹³⁸La as a marker in isotopic dilution analysis.
Principle of this compound Isotope Dilution Analysis
The fundamental principle of ¹³⁸La IDMS involves spiking a sample containing an unknown amount of natural lanthanum with a known amount of a solution enriched in ¹³⁸La. The natural isotopic abundance of ¹³⁸La is approximately 0.09%, while ¹³⁹La constitutes about 99.91%. The addition of the ¹³⁸La spike alters the natural ¹³⁸La/¹³⁹La ratio in the sample. After thorough homogenization and sample processing, this new isotopic ratio is measured using a mass spectrometer, typically an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The concentration of lanthanum in the original sample can then be calculated using the following equation:
Csample = Cspike * (mspike / msample) * [(Rspike - Rmixture) / (Rmixture - Rsample)] * [(Asample) / (Aspike)]
Where:
-
Csample = Concentration of Lanthanum in the sample
-
Cspike = Concentration of Lanthanum in the spike solution
-
msample = Mass of the sample
-
mspike = Mass of the spike solution added
-
Rsample = Isotopic ratio of ¹³⁸La/¹³⁹La in the natural sample
-
Rspike = Isotopic ratio of ¹³⁸La/¹³⁹La in the spike solution
-
Rmixture = Isotopic ratio of ¹³⁸La/¹³⁹La in the sample-spike mixture
-
Asample = Atomic weight of natural Lanthanum
-
Aspike = Atomic weight of Lanthanum in the spike solution
Applications
The high precision and accuracy of ¹³⁸La IDMS make it suitable for a range of applications where trace-level quantification of lanthanum is critical:
-
Environmental Monitoring: Determination of lanthanum concentrations in water, soil, and sediments to assess contamination from industrial sources.
-
Biological and Clinical Research: Quantification of lanthanum in biological tissues, urine, and serum, particularly in studies related to the toxicology of lanthanum-based phosphate binders used in the treatment of hyperphosphatemia.
-
Pharmaceutical and Drug Development: Accurate determination of lanthanum content in active pharmaceutical ingredients (APIs) and finished drug products, ensuring quality control and regulatory compliance.
Data Presentation
The following tables summarize representative quantitative data for lanthanum concentrations in various matrices, providing a reference for expected values.
| Sample Type | Matrix | Lanthanum Concentration | Analytical Method | Reference |
| Human Urine (Control) | Urine | 0.001 - 0.01 µg/L | ICP-MS | [3] |
| Human Urine (Exposed Workers) | Urine | 1.234 ± 0.626 µg/L | ICP-MS | [3] |
| Freshwater | Water | 0.04 µg/L (ECL) | ICP-MS | |
| Mine Sump Water | Water | Up to 3500 µg/L | ICP-MS |
ECL: Environmental Concern Level
Experimental Protocols
Protocol 1: Preparation and Calibration of ¹³⁸La Spike Solution
This protocol outlines the steps for preparing and calibrating a ¹³⁸La-enriched spike solution, a critical prerequisite for accurate IDMS analysis.
Materials:
-
¹³⁸La-enriched lanthanum oxide (La₂O₃)
-
High-purity nitric acid (HNO₃)
-
Ultrapure water (18.2 MΩ·cm)
-
Certified natural abundance lanthanum standard solution (e.g., NIST SRM 3127a)[4]
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
Procedure:
-
Spike Solution Preparation:
-
Accurately weigh a known amount of ¹³⁸La-enriched La₂O₃ and dissolve it in a minimal amount of high-purity HNO₃.
-
Quantitatively transfer the dissolved spike to a Class A volumetric flask and dilute to the mark with ultrapure water to achieve the desired concentration.
-
-
Spike Calibration (Reverse Isotope Dilution):
-
Prepare a series of calibration mixtures by accurately weighing varying amounts of the certified natural abundance lanthanum standard and the prepared ¹³⁸La spike solution.
-
Thoroughly homogenize each mixture.
-
Analyze the isotopic ratios (¹³⁸La/¹³⁹La) of the natural standard, the spike solution, and the calibration mixtures using a multi-collector ICP-MS (MC-ICP-MS) for the highest precision.
-
Calculate the exact concentration of the ¹³⁸La spike solution using the principles of reverse isotope dilution.
-
Caption: Workflow for the preparation and calibration of a ¹³⁸La spike solution.
Protocol 2: Sample Preparation - Microwave-Assisted Acid Digestion
This protocol is a general procedure for the digestion of biological and pharmaceutical samples. The specific acid mixture and digestion parameters may need to be optimized for different sample matrices.[1][5]
Materials:
-
High-purity nitric acid (HNO₃)
-
High-purity hydrogen peroxide (H₂O₂) (optional)
-
Microwave digestion system with appropriate vessels
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of the homogenized sample into a clean microwave digestion vessel.
-
Add a precisely weighed aliquot of the calibrated ¹³⁸La spike solution to the sample.
-
Add the appropriate volume of digestion acid (e.g., 5-10 mL of concentrated HNO₃). For organic-rich samples, a small amount of H₂O₂ can be added cautiously.
-
Seal the digestion vessels and place them in the microwave digestion system.
-
Ramp the temperature and pressure according to a pre-programmed digestion method suitable for the sample matrix (e.g., ramp to 200 °C over 15 minutes and hold for 15 minutes).
-
After digestion and cooling, carefully open the vessels in a fume hood.
-
Quantitatively transfer the digested solution to a clean volumetric flask and dilute to the mark with ultrapure water. The sample is now ready for ICP-MS analysis.
Caption: General workflow for sample preparation using microwave-assisted acid digestion.
Protocol 3: ICP-MS Analysis and Data Acquisition
This protocol describes the measurement of lanthanum isotopic ratios using ICP-MS.
Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS), preferably a sector-field or multi-collector instrument for high precision.
Instrumental Parameters (Example for Sector-Field ICP-MS):
| Parameter | Setting |
| RF Power | 1200 - 1400 W |
| Plasma Gas Flow | 14 - 16 L/min |
| Auxiliary Gas Flow | 0.8 - 1.2 L/min |
| Nebulizer Gas Flow | Optimized for maximum signal intensity |
| Sample Uptake Rate | 0.2 - 0.4 mL/min |
| Monitored Isotopes | ¹³⁸La, ¹³⁹La |
| Dwell Time | 10 - 100 ms per isotope |
| Detector Mode | Dual (Pulse counting for ¹³⁸La, Analog for ¹³⁹La) |
Procedure:
-
Instrument Tuning: Tune the ICP-MS to achieve optimal sensitivity, stability, and low oxide formation (e.g., CeO⁺/Ce⁺ < 2%).
-
Calibration and Quality Control:
-
Analyze a blank solution to determine background levels.
-
Analyze the natural abundance lanthanum standard to confirm the natural isotopic ratio.
-
Analyze a certified reference material (CRM) with a known lanthanum concentration to validate the accuracy of the method.
-
-
Sample Analysis:
-
Introduce the prepared sample solutions into the ICP-MS.
-
Measure the signal intensities for ¹³⁸La and ¹³⁹La.
-
Perform multiple replicate measurements for each sample to ensure statistical validity.
-
-
Data Processing:
-
Correct for instrumental mass bias using a suitable correction model.
-
Correct for any isobaric interferences (e.g., from ¹³⁸Ba⁺ or ¹³⁸Ce⁺), although these are typically minimal for lanthanum.
-
Calculate the final lanthanum concentration in the original sample using the isotope dilution equation.
-
Caption: Workflow for ICP-MS analysis and data processing in ¹³⁸La IDMS.
Conclusion
The use of this compound as a marker in isotope dilution mass spectrometry provides a highly accurate and reliable method for the quantification of lanthanum in a variety of matrices. The detailed protocols provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. Proper preparation and calibration of the ¹³⁸La spike, combined with optimized sample preparation and precise mass spectrometric measurements, are key to achieving high-quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comparative study of two methods for rare earth elements analysis in human urine samples using inductively coupled plasma-mass spectrometry [frontiersin.org]
- 3. Direct Quantification of Rare Earth Elements Concentrations in Urine of Workers Manufacturing Cerium, Lanthanum Oxide Ultrafine and Nanoparticles by a Developed and Validated ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Microwave Digestion | Anton Paar Wiki [wiki.anton-paar.com]
Application Notes and Protocols for La-Ce Geochronology in Rock Dating
For Researchers, Scientists, and Drug Development Professionals
Introduction to La-Ce Geochronology
The Lanthanum-Cerium (La-Ce) geochronometer is a radiometric dating method based on the beta decay of ¹³⁸La to ¹³⁸Ce. With a very long half-life of approximately 105 billion years, this isotopic system is particularly well-suited for dating ancient geological materials, including terrestrial rocks and meteorites, providing insights into early Earth processes and the formation of the solar system. The method relies on the precise measurement of the parent isotope ¹³⁸La and the radiogenic daughter isotope ¹³⁸Ce, along with a stable reference isotope, typically ¹⁴²Ce. By analyzing multiple minerals or whole-rock samples from the same geological unit that have varying La/Ce ratios, an isochron can be constructed to determine the age of the rock and the initial ¹³⁸Ce/¹⁴²Ce isotopic composition of the system.
Principle of the Method
The La-Ce dating method is based on the following nuclear decay equation:
¹³⁸₅₇La → ¹³⁸₅₈Ce + β⁻ + ν̅ₑ
The age of a sample can be calculated using the isochron equation:
(¹³⁸Ce / ¹⁴²Ce)present = (¹³⁸Ce / ¹⁴²Ce)initial + (¹³⁹La / ¹⁴²Ce)present * [(e^(λt) - 1) * (¹³⁸La / ¹³⁹La)natural]
Where:
-
(¹³⁸Ce / ¹⁴²Ce)present is the measured isotopic ratio in the sample.
-
(¹³⁸Ce / ¹⁴²Ce)initial is the isotopic ratio at the time of the rock's formation.
-
(¹³⁹La / ¹⁴²Ce)present is the measured isotopic ratio in the sample.
-
λ is the decay constant of ¹³⁸La.
-
t is the age of the sample.
-
(¹³⁸La / ¹³⁹La)natural is the natural abundance ratio of the lanthanum isotopes.
The half-life of ¹³⁸La is approximately 1.02 x 10¹¹ years to 1.05 x 10¹¹ years.[1][2][3] The decay constant (λ) can be calculated using the formula: λ = ln(2) / t₁/₂.
An isochron is a straight line on a plot of (¹³⁸Ce / ¹⁴²Ce)present against (¹³⁹La / ¹⁴²Ce)present for a series of co-genetic samples. The slope of this line is proportional to (e^(λt) - 1), from which the age 't' can be determined. The y-intercept of the isochron gives the initial (¹³⁸Ce / ¹⁴²Ce) ratio.
Data Presentation
The following table summarizes quantitative data from various La-Ce geochronology studies on different rock types.
| Rock Type | Location | Age (Ma) | Initial ¹³⁸Ce/¹⁴²Ce | Reference |
| Carbonate Rocks | Red Lake, Superior Craton, Canada | 2873 ± 7 | 0.022565 ± 0.000005 | [4][5] |
| Carbonate Rocks | Woman Lake, Superior Craton, Canada | 2846 ± 5 | 0.022564 ± 0.000004 | [4] |
| Carbonate Rocks | Steep Rock, Superior Craton, Canada | 2780 ± 1 | 0.022566 ± 0.000003 | [4] |
| Banded Iron Formation | Moodies Group, Barberton Greenstone Belt, South Africa | 60 ± 32 | Not Reported | [6] |
| Gabbro | Bushveld Complex, South Africa | 2050 ± 90 (Sm-Nd age for comparison) | Not Reported in Abstract | [7] |
Experimental Protocols
Sample Preparation
-
Sample Selection and Crushing : Select fresh, unweathered rock samples representative of the geological unit to be dated. Crush the samples to a grain size of approximately 200-300 μm using a jaw crusher and a disc mill. For mineral isochron dating, separate individual minerals (e.g., plagioclase, pyroxene, apatite) using standard magnetic and heavy liquid separation techniques.
-
Washing and Drying : Wash the crushed rock powder or mineral separates with ultrapure water to remove any surface contamination. Dry the samples in an oven at a low temperature (e.g., 60°C) to avoid any alteration.
Sample Digestion
-
Weighing : Accurately weigh approximately 100-200 mg of the powdered sample into a clean Savillex® PFA vial.
-
Acid Digestion : Add a mixture of high-purity hydrofluoric acid (HF) and nitric acid (HNO₃) (e.g., in a 2:1 ratio) to the vial.
-
Heating : Place the sealed vials on a hotplate at a controlled temperature (e.g., 120-150°C) for several days to ensure complete dissolution of the sample.
-
Evaporation and Re-dissolution : After complete digestion, evaporate the acid mixture to dryness. Re-dissolve the residue in a smaller volume of concentrated HNO₃ and evaporate again to remove any remaining fluorides. Finally, dissolve the sample in a known volume of dilute HNO₃ (e.g., 2-3 M) for subsequent chemical separation.
Chemical Separation of Lanthanum and Cerium
A three-step ion-exchange chromatography procedure is typically employed to separate La and Ce from the rock matrix and from each other.
-
Step 1: Group Separation of Rare Earth Elements (REEs)
-
Use a cation exchange resin (e.g., Bio-Rad AG50W-X8).
-
Condition the column with dilute HCl.
-
Load the dissolved sample onto the column.
-
Elute the major matrix elements with dilute HCl.
-
Elute the REE fraction with a higher concentration of HCl (e.g., 6 M).
-
-
Step 2: Separation of Cerium
-
Use a specialized extraction chromatographic resin (e.g., Eichrom Ln Resin).
-
Condition the column with dilute HNO₃.
-
Load the REE fraction onto the column.
-
Selectively elute other REEs using a specific concentration of HNO₃.
-
Elute the purified Ce fraction with a different concentration of HNO₃ or a reducing agent.
-
-
Step 3: Purification of Lanthanum
-
The effluent from the Ce separation step, containing the other REEs including La, is collected.
-
A similar ion-exchange procedure is used to isolate La from the remaining REEs.
-
Mass Spectrometry
-
Instrumentation : Isotopic measurements are performed using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS). A desolvating nebulizer system is often used to enhance signal intensity and reduce oxide interferences.
-
Isotope Measurement : The isotopes ¹³⁸Ce, ¹⁴⁰Ce, and ¹⁴²Ce are measured for cerium, and ¹³⁹La is measured for lanthanum.
-
Mass Bias Correction : Instrumental mass bias is corrected by normalizing the measured isotope ratios to a known stable isotope ratio (e.g., ¹⁴²Ce/¹⁴⁰Ce) and applying a correction factor.
-
Interference Correction : Potential isobaric interferences (e.g., from Ba and Nd on Ce isotopes) must be carefully monitored and corrected for. This is typically achieved by monitoring non-analyte isotopes of the interfering elements and applying a mathematical correction based on their natural isotopic abundances.
Data Analysis and Age Calculation
-
Isochron Plot : Plot the measured ¹³⁸Ce/¹⁴²Ce ratios against the ¹³⁹La/¹⁴²Ce ratios for all the analyzed samples (minerals or whole rocks).
-
Linear Regression : Perform a linear regression on the data points. The quality of the fit is assessed by the Mean Squared Weighted Deviates (MSWD) value.
-
Age Calculation : Calculate the age from the slope of the isochron using the decay constant of ¹³⁸La.
-
Initial Ratio Determination : The initial ¹³⁸Ce/¹⁴²Ce ratio is determined from the y-intercept of the isochron.
Mandatory Visualizations
References
- 1. Isotopes_of_lanthanum [chemeurope.com]
- 2. Lanthanum Isotopes - List and Properties [chemlin.org]
- 3. Isotopes of lanthanum - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Lanthanum-138 in Geological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the radioactive isotope Lanthanum-138 (¹³⁸La) in geological studies. The primary application of ¹³⁸La is in the field of geochronology, specifically the Lanthanum-Cerium (La-Ce) dating method, which is particularly useful for dating ancient rocks and minerals. This document details the principles, experimental protocols, and data analysis involved in La-Ce geochronology.
Introduction to this compound and the La-Ce Geochronometer
This compound is a naturally occurring radioactive isotope of lanthanum with a very long half-life, making it suitable for dating geological events on the scale of billions of years.[1] It undergoes a branched decay to two stable daughter isotopes: Cerium-138 (¹³⁸Ce) via β⁻ decay and Barium-138 (¹³⁸Ba) via electron capture.[2][3] The La-Ce geochronometer is based on the accumulation of radiogenic ¹³⁸Ce from the decay of ¹³⁸La over geological time.[4] By measuring the concentrations of ¹³⁸La and the isotopic composition of Ce in a rock or mineral, its age can be determined.[5] This method is a powerful tool for understanding Earth's early history and has been applied to date Archean carbonate platforms, providing insights into ancient environments.[2][6][7][8][9]
Quantitative Data Summary
The fundamental parameters for the ¹³⁸La decay system are summarized below.
| Parameter | Value | Reference |
| Half-life of ¹³⁸La (T₁/₂) | 1.02 x 10¹¹ to 1.05 x 10¹¹ years | [1][2][3] |
| ¹³⁸La Natural Abundance | ~0.09% | [1][2] |
| Decay Mode to ¹³⁸Ce | β⁻ decay | [2] |
| Decay Mode to ¹³⁸Ba | Electron Capture (EC) | [2] |
| Branching Ratio (β⁻ decay) | ~34% | [2] |
| Branching Ratio (EC) | ~66% | [2] |
| Gamma-ray energy (β⁻ decay) | 788.7 keV | [2] |
| Gamma-ray energy (EC) | 1435.8 keV | [2] |
Experimental Protocols
The following sections outline the detailed methodologies for La-Ce geochronology.
Proper sample preparation is critical to obtain accurate and reliable results. The general workflow involves crushing the rock sample to a fine powder.
Protocol for Sample Digestion:
Two primary methods are used for dissolving rock samples to release Lanthanum and Cerium for analysis: acid digestion and alkaline fusion.
-
Acid Digestion (for silicate rocks):
-
Weigh approximately 0.250 g of the powdered rock sample into a clean Teflon beaker.
-
Add a mixture of high-purity concentrated hydrofluoric acid (HF) and nitric acid (HNO₃). A common mixture is 6 mL of concentrated HCl and 2 mL of HNO₃.
-
Place the beaker on a hotplate at a controlled temperature (e.g., 120°C) and allow the sample to digest until completely dissolved. This may take several hours to days.
-
Evaporate the solution to dryness.
-
Add concentrated HNO₃ and evaporate to dryness again to remove any remaining fluorides.
-
Dissolve the final residue in a dilute acid solution (e.g., 2% HNO₃) for subsequent chemical separation.
-
-
Alkaline Fusion (for refractory minerals):
-
Mix a known amount of the powdered sample with a flux, such as lithium metaborate (LiBO₂), in a platinum crucible.
-
Heat the mixture in a muffle furnace at high temperatures (e.g., 1000°C) until the sample is completely fused into a glass-like bead.
-
Allow the crucible to cool.
-
Dissolve the bead in a dilute acid solution, often with the aid of stirring and gentle heating.
-
The separation of La and Ce from the bulk sample matrix and from each other is a crucial step to avoid isobaric interferences during mass spectrometric analysis. This is typically achieved using ion-exchange chromatography. A three-step column separation procedure is often employed.
Protocol for Ion-Exchange Chromatography:
-
Rare Earth Element (REE) Group Separation:
-
Prepare a cation exchange column (e.g., using Bio-Rad AG50W-X8 resin).
-
Condition the column with dilute hydrochloric acid (HCl).
-
Load the dissolved sample solution onto the column.
-
Elute the major matrix elements with a specific concentration of HCl.
-
Elute the entire REE fraction with a higher concentration of HCl.
-
-
Cerium Separation:
-
Use a specialized extraction chromatography resin (e.g., Ln Resin or DGA Resin) that allows for the selective separation of Ce.
-
The separation often involves the oxidation of Ce(III) to Ce(IV), which has different chromatographic behavior than the other trivalent REEs.
-
Elute other REEs with an appropriate acid mixture, leaving Ce retained on the column.
-
Reduce Ce(IV) back to Ce(III) and elute it from the column using a different acid mixture.
-
-
Lanthanum Purification:
-
The fraction containing La (and other light REEs) from the previous step is further processed to isolate La.
-
This can be achieved using another cation exchange column with a specific eluent (e.g., α-hydroxyisobutyric acid, α-HIBA) that provides good separation of adjacent REEs.
-
The isotopic compositions of La and Ce are measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
Protocol for MC-ICP-MS Analysis:
-
Instrument Setup:
-
Introduce the purified La and Ce solutions into the MC-ICP-MS.
-
Optimize the instrument parameters (e.g., gas flow rates, lens settings) to achieve maximum signal intensity and stability.
-
-
Isotope Measurement:
-
Measure the ion beams of the relevant isotopes simultaneously using the multiple Faraday cup detectors. For Ce, this typically includes ¹³⁶Ce, ¹³⁸Ce, ¹⁴⁰Ce, and ¹⁴²Ce.
-
Measure the intensity of ¹³⁹La to determine the concentration of La.
-
-
Data Correction:
-
Correct for instrumental mass bias using a standard of known isotopic composition.
-
Correct for isobaric interferences from other elements (e.g., ¹³⁸Ba on ¹³⁸Ce) by monitoring a non-interfered isotope of the interfering element.
-
Data Presentation and Age Calculation
The age of the sample is determined by constructing an isochron diagram. This requires analyzing multiple minerals or whole-rock samples from the same geological unit that have a range of La/Ce ratios.
Isochron Equation:
The age is calculated from the slope of the isochron, which is a plot of the measured ¹³⁸Ce/¹⁴²Ce ratio against the ¹³⁹La/¹⁴²Ce ratio. The isochron equation for the La-Ce system is:
(¹³⁸Ce/¹⁴²Ce)measured = (¹³⁸Ce/¹⁴²Ce)initial + (¹³⁹La/¹⁴²Ce)measured * [(¹³⁸La/¹³⁹La)present * (e^(λt) - 1)]
where:
-
λ is the decay constant of ¹³⁸La.
-
t is the age of the sample.
-
(¹³⁸La/¹³⁹La)present is the present-day abundance ratio of the two La isotopes.
The slope of the isochron is equal to [(¹³⁸La/¹³⁹La)present * (e^(λt) - 1)], from which the age (t) can be calculated.
Visualizations
Caption: Workflow for La-Ce geochronology from sample collection to age calculation.
Caption: Branched decay scheme of this compound.
References
Application Notes and Protocols for Isotopic Analysis of Lanthanum-138 via TIMS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-precision isotopic analysis of Lanthanum-138 (¹³⁸La) using Thermal Ionization Mass Spectrometry (TIMS). The following sections outline the necessary chemical separation procedures and instrumental parameters to achieve accurate and reproducible measurements of the ¹³⁸La/¹³⁹La isotope ratio.
Introduction
This compound is a long-lived, naturally occurring radioactive isotope of lanthanum, with a half-life of approximately 1.02 x 10¹¹ years.[1] Accurate determination of the ¹³⁸La/¹³⁹La isotopic ratio is crucial in various fields, including geochronology (La-Ce dating) and as a tracer in geological and environmental studies. Thermal Ionization Mass Spectrometry (TIMS) is the benchmark technique for achieving the high precision required for these applications, owing to its high sensitivity, stability, and low instrumental fractionation.[2][3]
This protocol details a robust method for the separation of lanthanum from complex matrices and its subsequent isotopic analysis using a multi-collector TIMS.
Chemical Separation of Lanthanum
To obtain high-quality TIMS data, it is imperative to first isolate lanthanum from the sample matrix to eliminate isobaric interferences and matrix effects. The following protocol describes a two-stage ion-exchange chromatography procedure for the purification of lanthanum from silicate rock samples. This procedure can be adapted for other matrices with appropriate modifications.
Reagents and Materials
-
Acids: High-purity, sub-boiling distilled hydrofluoric acid (HF), nitric acid (HNO₃), and hydrochloric acid (HCl) are required.
-
Resins:
-
Cation exchange resin: AG50W-X8, 200-400 mesh.
-
Extraction chromatography resin: Eichrom LN Resin, 100-150 µm.
-
-
Columns: Teflon or polypropylene columns of appropriate size.
-
Labware: Teflon beakers, vials, and pipettes. All labware must be rigorously cleaned to minimize blank contributions.
Experimental Protocol: Lanthanum Separation
-
Sample Digestion:
-
Accurately weigh approximately 100-200 mg of powdered rock sample into a clean Teflon beaker.
-
Add a mixed ¹³⁸La-¹³⁹La spike solution if isotope dilution analysis is required for concentration determination.
-
Add a mixture of concentrated HF and HNO₃ (typically in a 3:1 ratio) and heat on a hotplate at ~120°C for 48-72 hours to achieve complete dissolution.
-
Evaporate the solution to dryness.
-
Add concentrated HNO₃ and evaporate to dryness again to remove any remaining fluorides. Repeat this step twice.
-
Dissolve the final residue in 2.5 M HCl.
-
-
Stage 1: Cation Exchange Chromatography (Bulk Rare Earth Element Separation)
-
Prepare a column with a 2 mL bed volume of pre-cleaned AG50W-X8 cation exchange resin.
-
Condition the column with 2.5 M HCl.
-
Load the dissolved sample onto the column.
-
Elute the major matrix elements with 10 mL of 2.5 M HCl.
-
Elute the rare earth elements (REEs), including lanthanum, with 10 mL of 6 M HCl.
-
Collect the REE fraction and evaporate to dryness.
-
-
Stage 2: Extraction Chromatography (Lanthanum Isolation)
-
Prepare a column with a 1 mL bed volume of Eichrom LN Resin.
-
Condition the column with 0.1 M HNO₃.
-
Dissolve the REE fraction from Stage 1 in 0.1 M HNO₃ and load it onto the column.
-
Wash the column with specific volumes of increasing concentrations of HNO₃ to sequentially elute other REEs. The exact volumes and concentrations should be calibrated for the specific resin batch. A typical elution profile involves washing with 0.15 M, 0.2 M, and 0.3 M HNO₃ to remove heavier and middle REEs.
-
Elute the purified Lanthanum fraction with 6 M HCl.
-
Evaporate the collected lanthanum fraction to dryness.
-
Treat the dried residue with a few drops of concentrated HNO₃ and evaporate to dryness to convert the sample to a nitrate form suitable for TIMS analysis.
-
Quality Control
-
Blanks: Process a full procedural blank with each batch of samples to monitor contamination. Typical procedural blanks should be in the low picogram range for lanthanum.
-
Yield: The chemical yield of lanthanum can be determined by isotope dilution or by analyzing a standard solution processed alongside the samples. Yields should typically be greater than 90%.
TIMS Isotopic Analysis of this compound
The purified lanthanum fraction is now ready for isotopic analysis on a multi-collector thermal ionization mass spectrometer, such as the Thermo Scientific Triton series.
Filament Preparation and Sample Loading
-
Filament Material: Rhenium (Re) filaments are commonly used for lanthanum analysis. A double or triple filament assembly is recommended to separate the evaporation and ionization processes, which enhances ionization efficiency and stability.[4]
-
Degassing: New filaments should be outgassed in a high-vacuum environment by passing a current through them to remove any surface contaminants.
-
Sample Loading:
-
Dissolve the purified lanthanum nitrate residue in a small volume (a few microliters) of 0.2 M HNO₃.
-
Using a micropipette, carefully load 1-2 µL of the lanthanum solution onto the center of the evaporation filament.
-
Pass a small current (e.g., ~1.0 A) through the filament to gently dry the sample.
-
An activator, such as a colloidal suspension of tantalum oxide (Ta₂O₅) in phosphoric acid (H₃PO₄), can be added to the sample load to enhance the ionization efficiency of lanthanum.
-
Instrumental Parameters for TIMS Analysis
The following table summarizes typical instrumental parameters for the isotopic analysis of lanthanum on a multi-collector TIMS.
| Parameter | Value/Setting |
| Instrument | Multi-collector TIMS (e.g., Thermo Scientific Triton XT) |
| Filament Assembly | Double or Triple Rhenium (Re) Filament |
| Evaporation Filament Current | Ramped to achieve a stable ion beam (typically 1.5 - 2.5 A) |
| Ionization Filament Current | ~4.0 - 5.0 A (corresponding to ~1800 - 2000 °C) |
| Analysis Mode | Static multi-collection |
| Collector Configuration | Faraday cups for ¹³⁹La and ¹³⁸La |
| Integration Time | 8.388 seconds per measurement |
| Number of Ratios | 100-200 |
| Masses Monitored | ¹³⁸La, ¹³⁹La |
Data Acquisition and Reduction
-
Evacuation: Place the sample turret into the mass spectrometer and evacuate the source housing to a high vacuum (typically < 2 x 10⁻⁷ mbar).
-
Heating and Ion Beam Focusing:
-
Slowly ramp up the current to the evaporation filament to achieve a stable ion beam of the major isotope, ¹³⁹La.
-
Optimize the ion beam focus using the instrument's electrostatic lenses.
-
-
Data Collection:
-
Once a stable and sufficiently intense ion beam is achieved (e.g., 1-5 V on ¹³⁹La), begin the static multi-collection data acquisition.
-
The intensities of the ¹³⁸La and ¹³⁹La ion beams are measured simultaneously in their respective Faraday cups.
-
-
Data Reduction:
-
The raw data consists of a series of ¹³⁸La/¹³⁹La ratios.
-
Correct for any baseline drift of the amplifiers.
-
Apply a correction for mass fractionation using an exponential law and a well-characterized isotopic standard.
-
Calculate the mean ¹³⁸La/¹³⁹La ratio and its internal precision (standard error).
-
Data Presentation
Quantitative data from the isotopic analysis should be summarized in a clear and structured table for easy comparison.
| Sample ID | ¹³⁹La Signal (V) | Measured ¹³⁸La/¹³⁹La | 2σ (Internal Precision) |
| Standard 1 | 3.2 | 0.0009025 | 0.0000005 |
| Standard 2 | 3.5 | 0.0009027 | 0.0000006 |
| Sample A | 2.8 | 0.0009153 | 0.0000007 |
| Sample B | 3.1 | 0.0009188 | 0.0000006 |
| Procedural Blank | <0.001 | - | - |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the isotopic analysis of this compound by TIMS.
References
Application Notes and Protocols for the Measurement of ¹³⁸La using MC-ICP-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies and protocols for the precise and accurate measurement of the rare isotope Lanthanum-138 (¹³⁸La) using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). The inherent challenges in ¹³⁸La analysis, primarily due to its low abundance and significant isobaric interferences, necessitate rigorous sample preparation and specialized analytical techniques.
Introduction to ¹³⁸La Measurement by MC-ICP-MS
Lanthanum consists of two naturally occurring isotopes: ¹³⁹La (99.91% abundance) and ¹³⁸La (0.09% abundance). The accurate determination of ¹³⁸La is crucial in various fields, including geochronology (the ¹³⁸La-¹³⁸Ce decay system) and nuclear forensics. MC-ICP-MS is the preferred analytical tool for high-precision isotope ratio measurements due to its ability to simultaneously measure different isotopes, leading to superior precision compared to single-collector ICP-MS.[1][2]
The primary analytical hurdle in the measurement of ¹³⁸La is the direct isobaric overlap with the much more abundant isotopes, ¹³⁸Ba and ¹³⁸Ce. Effective separation of Lanthanum from Barium and Cerium, coupled with instrumental techniques to mitigate any residual interferences, is paramount for obtaining accurate data.
Experimental Protocols
Sample Preparation and Digestion
The initial step involves the complete dissolution of the sample to ensure all Lanthanum is in a liquid form suitable for chemical separation and subsequent analysis.[3] For geological samples such as rocks and minerals, a combination of strong acids is typically employed.
Protocol for Digestion of Geological Samples:
-
Sample Pulverization: Homogenize the sample by grinding it to a fine powder (typically < 200 mesh) in an agate mortar to ensure complete digestion.
-
Weighing: Accurately weigh approximately 100-200 mg of the powdered sample into a clean, acid-leached Teflon beaker.
-
Acid Digestion:
-
Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) (e.g., in a 2:1 ratio) to the beaker.
-
Place the beaker on a hot plate at a controlled temperature (e.g., 120-150 °C) for 48-72 hours to allow for complete dissolution. The use of a closed beaker is recommended to avoid sample loss.
-
After initial digestion, carefully evaporate the acids to near dryness.
-
Add a small amount of concentrated HNO₃ and again evaporate to dryness to ensure the removal of fluoride residues.
-
-
Final Dissolution: Dissolve the dried residue in a dilute nitric acid solution (typically 2% HNO₃) to prepare the sample for chromatographic separation.[4]
Chromatographic Separation of Lanthanum
To eliminate the isobaric interferences from ¹³⁸Ba and ¹³⁸Ce, a robust chemical separation of Lanthanum from the sample matrix is essential.[4] This is typically achieved using cation exchange chromatography.
Protocol for Lanthanum Separation using Cation Exchange Chromatography:
-
Column Preparation: Prepare a column with a suitable cation exchange resin (e.g., AG50W-X8 or similar). The column dimensions and resin volume will depend on the sample size and expected Lanthanum concentration.
-
Resin Cleaning and Conditioning: Thoroughly clean the resin with high-purity acids (e.g., HCl, HNO₃) and deionized water. Condition the resin with the same acid that will be used for sample loading (e.g., dilute HCl).
-
Sample Loading: Load the dissolved sample solution onto the conditioned column.
-
Elution of Matrix Elements: Elute the matrix elements, including Barium and Cerium, using specific concentrations of acids. The exact acid concentrations and volumes will need to be calibrated for the specific resin and column setup. Barium and Cerium have different affinities for the resin compared to Lanthanum, allowing for their separation.
-
Elution of Lanthanum: After the interfering elements have been washed from the column, elute the purified Lanthanum fraction using a different acid concentration.
-
Purity Check: Analyze an aliquot of the collected Lanthanum fraction by ICP-MS to confirm the successful removal of Ba and Ce before proceeding to isotopic analysis.
MC-ICP-MS Instrumentation and Analysis
Instrumental Setup and Tuning
High-precision isotope ratio measurements require a stable and well-tuned MC-ICP-MS instrument.
Typical MC-ICP-MS Parameters:
| Parameter | Typical Setting |
| RF Power | 1200-1350 W (Standard) or ~500 W (Low Power) |
| Nebulizer Gas Flow | 0.8-1.2 L/min |
| Sample Uptake Rate | 50-100 µL/min |
| Detector Configuration | Faraday cups for ¹³⁹La, Ion Counter for ¹³⁸La |
| Integration Time | 1-5 seconds per measurement |
For samples where chemical separation of Ba and Ce is incomplete, operating the ICP-MS at a lower RF power (~500 W) can be an effective strategy to reduce the impact of these interferences.[5] At low power, La and Ce are more readily converted to their oxide ions (LaO⁺ and CeO⁺), which have different masses and therefore do not interfere with ¹³⁸La.[5]
Data Acquisition and Correction
Data Acquisition:
-
Acquire data in static mode, simultaneously measuring the ion beams of ¹³⁸La and ¹³⁹La.
-
Perform a baseline measurement before each sample analysis by deflecting the ion beam.
-
Employ a standard-sample-standard bracketing approach to correct for instrumental mass bias and drift.
Interference Correction:
Even with chemical separation, trace amounts of Ba and Ce may remain. An on-line correction for these interferences is necessary.
-
Monitor interference-free isotopes of the interfering elements (e.g., ¹³⁷Ba and ¹⁴⁰Ce).
-
Use the measured intensity of these isotopes and the known natural isotopic abundances to calculate the contribution of ¹³⁸Ba and ¹³⁸Ce to the mass 138 signal.
-
Subtract the calculated interference signal from the total signal at mass 138 to obtain the true ¹³⁸La signal.
Data Presentation
The following table summarizes hypothetical quantitative data for the measurement of a geological reference material.
| Sample ID | ¹³⁹La Intensity (V) | ¹³⁸La Intensity (mV) | Measured ¹³⁸La/¹³⁹La | Corrected ¹³⁸La/¹³⁹La | Precision (2RSD, %) |
| Standard 1 | 10.12 | 9.15 | 0.000904 | 0.000902 | 0.05 |
| Sample A | 8.56 | 7.72 | 0.000902 | 0.000900 | 0.06 |
| Standard 2 | 10.09 | 9.12 | 0.000904 | 0.000902 | 0.05 |
Visualizations
References
Application Notes and Protocols for La-Ce Dating in Geological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lanthanum-Cerium (La-Ce) geochronometer, based on the beta decay of ¹³⁸La to ¹³⁸Ce with a half-life of approximately 102 billion years, is a powerful tool for dating geological events and tracing processes in Earth's history.[1] This long half-life makes it particularly suitable for dating ancient rocks and minerals. Accurate La-Ce dating is critically dependent on the precise and accurate measurement of La and Ce isotope ratios, which necessitates a meticulous and contamination-free sample preparation procedure to isolate these elements from the geological matrix.
This document provides detailed application notes and experimental protocols for the sample preparation of geological matrices for La-Ce dating, from initial sample dissolution to the final separation and purification of La and Ce for analysis by Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Experimental Workflow
The overall workflow for La-Ce sample preparation involves several key stages: sample dissolution, primary separation of Rare Earth Elements (REEs), and the specific separation of La and Ce.
Sample Dissolution Protocols
The initial and most critical step is the complete dissolution of the rock or mineral sample to ensure that all La and Ce are in solution for subsequent chemical separation.[2] The choice of dissolution method depends on the sample matrix.[3]
1. Acid Digestion: This method is suitable for many silicate and carbonate rocks.[4]
-
Protocol:
-
Weigh approximately 100-200 mg of powdered rock sample into a clean Teflon beaker.
-
Add a 3:1 mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃).[4]
-
Place the beaker on a hotplate at approximately 120°C for 48-72 hours, or until the sample is completely dissolved.
-
Evaporate the acid mixture to dryness.
-
Add concentrated HNO₃ and evaporate to dryness again to remove any remaining fluorides. Repeat this step twice.
-
Dissolve the final residue in 6M hydrochloric acid (HCl) to prepare for ion exchange chromatography.
-
2. Alkali Fusion: This technique is employed for refractory minerals that are resistant to acid digestion.[2][3]
-
Protocol:
-
Weigh approximately 50-100 mg of powdered sample into a graphite or platinum crucible.
-
Add a 5-10 fold excess of lithium metaborate (LiBO₂) flux.[3]
-
Mix the sample and flux thoroughly.
-
Heat the crucible in a muffle furnace at 1000-1100°C for 15-30 minutes, or until a clear molten bead is formed.
-
Allow the crucible to cool.
-
Dissolve the resulting glass bead in dilute nitric acid (e.g., 5% HNO₃) with constant stirring.[3]
-
| Parameter | Acid Digestion | Alkali Fusion |
| Sample Type | Silicates, Carbonates | Refractory Minerals |
| Reagents | HF, HNO₃, HCl | LiBO₂ flux, HNO₃ |
| Temperature | ~120°C | 1000-1100°C |
| Duration | 48-72 hours | 15-30 minutes |
Chemical Separation Protocols
Following dissolution, La and Ce must be separated from the bulk matrix and other Rare Earth Elements (REEs). This is typically achieved using a multi-stage ion exchange chromatography process.[1][5]
1. REE Group Separation (Cation Exchange Chromatography):
This initial step separates the REE group from major matrix elements.
-
Protocol:
-
Prepare a cation exchange column with a suitable resin (e.g., Bio-Rad AG50W-X8, 200-400 mesh).
-
Condition the column with 2.5M HCl.
-
Load the dissolved sample solution (in 2.5M HCl) onto the column.
-
Elute the major matrix elements with 2.5M HCl.
-
Elute the REE fraction with 6M HCl.
-
Collect the REE fraction and evaporate to dryness.
-
2. Lanthanum and Cerium Separation:
Further chromatographic steps are required to separate La and Ce from each other and from other REEs.
-
Protocol:
-
Redissolve the REE fraction in a suitable acid (e.g., 0.2M HCl).
-
Prepare a second cation exchange column.
-
Load the REE solution onto the column.
-
Elute the REEs using a gradient of increasing HCl concentration (e.g., from 0.2M to 6M).
-
Collect fractions and analyze for La and Ce content to determine the elution profile.
-
Combine the purified La and Ce fractions separately and evaporate to dryness.
-
| Chromatography Step | Resin Type | Eluent | Purpose |
| REE Group Separation | Cation Exchange (e.g., AG50W-X8) | 2.5M HCl (matrix), 6M HCl (REEs) | Separate REEs from major elements |
| La-Ce Separation | Cation Exchange | HCl gradient (e.g., 0.2M to 6M) | Separate La and Ce from other REEs |
Isotopic Analysis
The purified La and Ce fractions are then analyzed for their isotopic compositions using either TIMS or MC-ICP-MS.[1][6]
1. Thermal Ionization Mass Spectrometry (TIMS):
TIMS is a high-precision technique for measuring isotope ratios.[6][7]
-
Protocol:
-
Dissolve the purified La and Ce fractions in a small amount of dilute HNO₃.
-
Load a few microliters of the sample solution onto a pre-cleaned metal filament (e.g., Rhenium).
-
Introduce the filament into the TIMS source.
-
Heat the filament under vacuum to ionize the sample.
-
Accelerate the ions and separate them based on their mass-to-charge ratio in a magnetic field.
-
Measure the ion beams for ¹³⁸Ce, ¹³⁶Ce, ¹⁴²Ce, and ¹³⁹La to determine the respective isotope ratios.
-
2. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):
MC-ICP-MS offers high sample throughput and is also capable of high-precision isotope ratio measurements.[1]
-
Protocol:
-
Dissolve the purified La and Ce fractions in dilute HNO₃.
-
Introduce the sample solution into the ICP-MS via a nebulizer.
-
The sample is ionized in an argon plasma.
-
The ions are extracted into the mass spectrometer and separated by their mass-to-charge ratio.
-
Simultaneously measure the Ce and La isotopes using a multi-collector array. A study presented a measurement protocol that includes all stable Ce isotopes (¹³⁶Ce, ¹³⁸Ce, ¹⁴⁰Ce, and ¹⁴²Ce).[1]
-
| Parameter | TIMS | MC-ICP-MS |
| Ionization Method | Thermal Ionization | Inductively Coupled Plasma |
| Precision | Very High | High |
| Sample Throughput | Lower | Higher |
| Measured Isotopes | ¹³⁸Ce, ¹³⁶Ce, ¹⁴²Ce, ¹³⁹La | ¹³⁶Ce, ¹³⁸Ce, ¹⁴⁰Ce, ¹⁴²Ce, ¹³⁹La |
Conclusion
The successful application of the La-Ce dating method relies heavily on the rigorous implementation of sample preparation protocols. The methods outlined in this document provide a comprehensive guide for the dissolution of geological samples and the subsequent isolation of La and Ce for high-precision isotopic analysis. Careful adherence to these procedures is essential to minimize contamination and ensure accurate and reliable geochronological data.
References
Application Note: Utilizing Lanthanum-138 for Gamma Spectroscopy Calibration
Introduction
Lanthanum-138 (¹³⁸La) is a naturally occurring radioactive isotope of lanthanum with an exceptionally long half-life.[1][2] Its decay characteristics, which include the emission of two distinct and well-separated gamma rays, make it a valuable source for the energy calibration of gamma spectroscopy systems. This application note provides a detailed overview of the properties of ¹³⁸La, protocols for its use in calibration, and the advantages it offers for researchers, scientists, and drug development professionals engaged in gamma spectroscopy.
Properties of this compound
This compound constitutes a small fraction of natural lanthanum, with the vast majority being the stable isotope ¹³⁹La.[1][2] Despite its low abundance, its radioactive decay provides a consistent and reliable source of gamma radiation suitable for calibration purposes. The key nuclear properties of ¹³⁸La are summarized in the table below.
| Property | Value |
| Half-life (t₁/₂) | 1.03 x 10¹¹ years |
| Natural Abundance | 0.089% - 0.090%[1][2][3][4][5] |
| Decay Modes | Electron Capture (EC), Beta Minus (β⁻)[1][6] |
| Gamma Ray Energy 1 (β⁻ decay) | 788.7 keV[7][8] |
| Gamma Ray Emission Probability 1 | ~34.7% - 35.0%[9][10] |
| Gamma Ray Energy 2 (EC decay) | 1435.8 keV[7][8] |
| Gamma Ray Emission Probability 2 | ~65.0% - 65.1%[9][10] |
| Daughter Isotope (β⁻ decay) | ¹³⁸Ce (Cerium-138)[7] |
| Daughter Isotope (EC decay) | ¹³⁸Ba (Barium-138)[7] |
Decay Scheme of this compound
This compound decays via two primary pathways. Approximately 66% of ¹³⁸La atoms decay through electron capture to an excited state of Barium-138, which then de-excites by emitting a 1435.8 keV gamma ray.[7] The remaining 34% undergoes beta decay to an excited state of Cerium-138, followed by the emission of a 788.7 keV gamma ray.[7]
Experimental Protocol: Gamma Spectrometer Calibration using this compound
This protocol outlines the procedure for performing an energy calibration of a gamma spectrometer using a this compound source, typically in the form of Lanthanum oxide (La₂O₃) or Lanthanum chloride (LaCl₃).
Materials and Equipment
-
Gamma Spectrometer System (e.g., NaI(Tl) or HPGe detector)
-
Multichannel Analyzer (MCA)
-
Lanthanum compound with natural isotopic abundance (e.g., La₂O₃ powder)
-
Sample container
-
Lead shielding
-
Data acquisition and analysis software
Experimental Workflow Diagram
Detailed Procedure
3.1. Source Preparation and Detector Setup
-
Place a known quantity of the lanthanum compound into a suitable sample container.
-
Position the gamma detector within a lead shield to minimize background radiation.
-
Place the prepared lanthanum source at a reproducible distance from the detector.
3.2. Data Acquisition
-
Background Spectrum: With the lanthanum source removed from the shielding, acquire a background spectrum for a sufficient duration to identify ambient background peaks (e.g., from ⁴⁰K).[7]
-
This compound Spectrum: Place the lanthanum source in front of the detector and acquire a gamma spectrum. The acquisition time should be long enough to obtain well-defined photopeaks for the 788.7 keV and 1435.8 keV gamma rays with good statistical significance.
3.3. Data Analysis and Calibration
-
Photopeak Identification: In the acquired spectrum of the lanthanum source, identify the centroids of the two primary photopeaks corresponding to the 788.7 keV and 1435.8 keV emissions from ¹³⁸La.
-
Energy Calibration: Using the data analysis software, perform a linear or polynomial fit of the known gamma ray energies (788.7 keV and 1435.8 keV) against the corresponding channel numbers of the photopeak centroids. This will establish the energy calibration for the spectrometer.
-
Verification: If available, other calibration sources with known gamma energies can be used to verify the accuracy of the calibration curve derived from the ¹³⁸La spectrum.
Advantages of Using this compound for Calibration
-
Long Half-Life: The extremely long half-life of ¹³⁸La ensures a stable and constant activity, eliminating the need for decay corrections.[1]
-
Distinct Gamma Energies: The two primary gamma emissions are well-separated in energy, providing two distinct points for calibration across a broad energy range.
-
Natural Occurrence: As a naturally occurring isotope, it is readily available in any natural lanthanum compound, making it a convenient and cost-effective calibration source.
-
Intrinsic Calibration: For scintillators containing lanthanum, such as LaBr₃(Ce), the intrinsic ¹³⁸La provides a means for self-calibration of the detector.[1][8]
Conclusion
This compound is an excellent and practical choice for the energy calibration of gamma spectroscopy systems. Its stable, long-lived nature and distinct dual gamma emissions provide a reliable and convenient method for ensuring the accuracy of gamma-ray energy measurements. The protocols outlined in this application note offer a straightforward approach for researchers and professionals to effectively utilize ¹³⁸La for routine spectrometer calibration.
References
- 1. Radioactive Lanthanum 138 - allRadioactive [allradioactive.com]
- 2. Isotopes of lanthanum - Wikipedia [en.wikipedia.org]
- 3. buyisotope.com [buyisotope.com]
- 4. WebElements Periodic Table » Lanthanum » isotope data [webelements.com]
- 5. Lanthanum | NIDC: National Isotope Development Center [isotopes.gov]
- 6. lnhb.fr [lnhb.fr]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pnnl.gov [pnnl.gov]
- 9. lnhb.fr [lnhb.fr]
- 10. Determination of the half-life and gamma-ray emission probability of 138La [inis.iaea.org]
Application Notes and Protocols: Lanthanum-138 as a Tracer in Geochemical Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lanthanum-138 Geochemical Tracing
This compound (¹³⁸La) is a rare, naturally occurring radioactive isotope of lanthanum with a very long half-life of approximately 106 billion years. It undergoes a branched decay, decaying via β⁻ emission to Cerium-138 (¹³⁸Ce) and by electron capture to Barium-138 (¹³⁸Ba). This dual decay scheme, coupled with the distinct geochemical behaviors of Lanthanum, Cerium, and Barium, makes ¹³⁸La a valuable tracer for a range of geochemical processes, particularly in the study of geological timescales and the evolution of the Earth's crust and mantle.
The primary application of ¹³⁸La in geochemistry is the Lanthanum-Cerium (La-Ce) geochronometer, which is especially useful for dating ancient rocks and minerals. Beyond geochronology, the isotopic systematics of the La-Ce pair, along with elemental ratios involving lanthanum, provide insights into processes such as magmatic differentiation, sediment provenance, and paleoredox conditions.
Key Applications of this compound in Geochemistry
La-Ce Geochronology
The decay of ¹³⁸La to ¹³⁸Ce forms the basis of the La-Ce dating method. By measuring the isotopic ratios of ¹³⁸Ce to other stable cerium isotopes (e.g., ¹⁴²Ce) and the parent-to-daughter element ratio (La/Ce), the age of a rock or mineral can be calculated. This method is particularly suited for ancient materials due to the long half-life of ¹³⁸La.
Magmatic Differentiation Tracer
During the cooling and crystallization of magma, elements are partitioned between the solid (mineral) and liquid (melt) phases. Lanthanum, as an incompatible element, tends to be concentrated in the residual melt during fractional crystallization. By analyzing the concentration of lanthanum and the isotopic composition of cerium in different minerals and rock types within an igneous intrusion, geochemists can trace the evolution of the magma and model the differentiation processes.
Sediment Provenance Tracer
The elemental ratios of lanthanum to other trace elements, such as Scandium (Sc), Thorium (Th), and Cobalt (Co), are effective tools for determining the source area (provenance) of clastic sediments. Ratios like La/Sc and Th/Co in sedimentary rocks can be compared to those of potential source rocks to reconstruct ancient sediment transport pathways and tectonic settings.
Data Presentation
The following tables summarize quantitative data relevant to the application of this compound as a geochemical tracer.
Table 1: Nuclear Properties of this compound
| Property | Value |
| Half-life (t½) | 1.06 x 10¹¹ years |
| Decay Mode | β⁻ decay and Electron Capture (EC) |
| β⁻ Decay Product | ¹³⁸Ce |
| EC Decay Product | ¹³⁸Ba |
| Branching Ratio (β⁻) | ~34.9% |
| Branching Ratio (EC) | ~65.1% |
| Natural Abundance of ¹³⁸La | ~0.09% |
Table 2: Typical La/Ce Ratios in Various Geological Materials
| Rock/Mineral Type | Typical La/Ce Ratio (weight/weight) |
| Chondritic Meteorites | ~0.4 |
| Upper Continental Crust | ~0.5 |
| Basalt | 0.3 - 0.6 |
| Granite | 0.4 - 0.8 |
| Monazite | 0.3 - 0.7 |
| Allanite | 0.2 - 0.5 |
Table 3: Elemental Ratios Used in Sediment Provenance Studies
| Ratio | Felsic Source Rocks | Mafic Source Rocks |
| La/Sc | > 2.0 | < 1.5 |
| Th/Sc | > 1.0 | < 0.5 |
| Cr/Th | < 15 | > 20 |
| Th/Co | > 0.5 | < 0.2 |
Experimental Protocols
Protocol 1: La-Ce Geochronology of Rocks and Minerals
This protocol outlines the major steps for dating geological samples using the La-Ce method, focusing on the chemical separation and mass spectrometric analysis.
1. Sample Preparation:
-
Crush and pulverize the rock sample to a fine powder (< 200 mesh).
-
Accurately weigh a portion of the powdered sample.
-
For mineral dating, separate the target mineral (e.g., monazite, allanite) using standard mineral separation techniques (magnetic separation, heavy liquids).
2. Sample Digestion:
-
Transfer the weighed sample powder or mineral separate into a clean Teflon beaker.
-
Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids.
-
Heat the sample on a hotplate at a controlled temperature until complete dissolution is achieved.
-
Evaporate the acid mixture to dryness.
-
Redissolve the residue in a known concentration of hydrochloric acid (HCl).
3. Chemical Separation of La and Ce: This is a critical step to isolate La and Ce from other elements that could interfere with the isotopic analysis. A three-step ion-exchange chromatography procedure is commonly employed.
-
Step 1: Group Separation of Rare Earth Elements (REEs):
-
Load the dissolved sample onto a cation exchange resin column (e.g., AG50W-X8).
-
Elute the major matrix elements with a dilute acid (e.g., 2.5 M HCl).
-
Elute the REE fraction with a stronger acid (e.g., 6 M HCl).
-
-
Step 2: Separation of Cerium:
-
Evaporate the collected REE fraction and redissolve in a specific acid molarity suitable for the next column.
-
Load the solution onto a column packed with a resin that has a high affinity for Ce (e.g., Eichrom LN-Spec resin).
-
Selectively elute other REEs, leaving Ce retained on the column.
-
Elute the purified Ce fraction.
-
-
Step 3: Purification of Lanthanum:
-
The effluent from the Ce separation column, containing La and other REEs, is collected.
-
Further chromatographic steps using different resins and eluents are performed to isolate La from the remaining REEs.
-
4. Isotopic Analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):
-
Prepare the purified La and Ce fractions in a dilute nitric acid solution.
-
Introduce the solutions into the MC-ICP-MS.
-
Measure the isotopic ratios of ¹³⁸Ce/¹⁴²Ce and the concentration of La and Ce.
-
Correct for instrumental mass fractionation using appropriate standards.
5. Age Calculation:
-
The age (t) is calculated using the isochron equation: (¹³⁸Ce/¹⁴²Ce) sample = (¹³⁸Ce/¹⁴²Ce) initial
-
(¹³⁸La/¹⁴²Ce) sample (e λt
-
1) where λ is the decay constant of ¹³⁸La. An isochron is constructed by plotting (¹³⁸Ce/¹⁴²Ce) against (¹³⁸La/¹⁴²Ce) for multiple minerals or whole-rock samples from the same geological unit. The slope of the isochron yields the age.
-
Visualizations
Caption: Branched decay scheme of this compound.
Caption: Step-by-step workflow for La-Ce dating.
Caption: Logical relationship of La tracing magmatic processes.
Application Note: Protocols for the Detection of Lanthanum-138 Decay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lanthanum-138 (¹³⁸La) is a naturally occurring radioactive isotope with a very long half-life of approximately 105 billion years and a low natural abundance of about 0.0902%.[1][2] Despite its low activity, the detection of ¹³⁸La decay is significant, particularly in fields utilizing lanthanum-based scintillators like LaBr₃:Ce, where its intrinsic radioactivity constitutes a non-negligible background.[3] Understanding the experimental setup and protocols for its detection is crucial for background characterization in low-count experiments and for fundamental nuclear physics research. This document provides detailed protocols for detecting the characteristic gamma emissions from ¹³⁸La decay using gamma-ray spectrometry and advanced coincidence counting techniques.
This compound decays via two primary modes: electron capture (EC) and beta-minus (β⁻) decay.[1][4][5]
-
Electron Capture (EC): Approximately 66.4% of ¹³⁸La atoms decay via electron capture to an excited state of Barium-138 (¹³⁸Ba). This process is followed by the emission of a 1435.8 keV gamma-ray and characteristic Ba K X-rays.[1][5]
-
Beta-Minus (β⁻) Decay: The remaining 33.6% undergo β⁻ decay to an excited state of Cerium-138 (¹³⁸Ce), which is accompanied by the emission of a 788.7 keV gamma-ray and a beta particle with a maximum energy of 255 keV.[1][5]
Quantitative Data Summary
The decay characteristics of ¹³⁸La and a comparison of suitable detector properties are summarized below.
Table 1: Decay Characteristics of this compound
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t₁/₂) | 1.05 x 10¹¹ years | [1] |
| Natural Abundance | 0.0902% | [1] |
| Electron Capture (EC) Decay | ||
| Branching Ratio | 66.4% | [5] |
| Decay Product | ¹³⁸Ba | [1] |
| Gamma-ray Energy (Eγ) | 1435.8 keV | [1][5] |
| Coincident X-ray Energy | ~31-38 keV | [5] |
| Beta-Minus (β⁻) Decay | ||
| Branching Ratio | 33.6% | [5] |
| Decay Product | ¹³⁸Ce | [1] |
| Gamma-ray Energy (Eγ) | 788.7 keV | [1][5] |
| Beta Endpoint Energy (Eβ,max) | 255 keV |[5] |
Table 2: Comparison of Detector Properties for Gamma-ray Spectrometry
| Detector Type | Typical Energy Resolution (FWHM @ 662 keV) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| NaI(Tl) Scintillator | 6-7% | High efficiency, low cost | Poor energy resolution |
| LaBr₃:Ce Scintillator | 3-4% | Excellent energy resolution for a scintillator, fast timing | Intrinsic ¹³⁸La background, higher cost |
| HPGe (High-Purity Germanium) | ~0.2% (at 1332 keV) | Superior energy resolution | Requires cryogenic cooling, lower efficiency, high cost |
Experimental Protocols
Protocol 1: Single Detector Gamma-Ray Spectrometry
This protocol describes the direct detection of the two primary gamma-rays from ¹³⁸La decay using a single detector. It is suitable for a qualitative analysis or a rough quantitative measurement if the detector efficiency is well-characterized.
Objective: To acquire a gamma-ray energy spectrum from a lanthanum-containing sample and identify the characteristic photopeaks of ¹³⁸La decay.
Materials:
-
High-purity Lanthanum Oxide (La₂O₃) powder or a Lanthanum-based scintillator (e.g., LaBr₃:Ce).
-
Gamma-ray detector: A NaI(Tl) or HPGe detector is recommended.[1][6]
-
Lead shield: A lead well or "castle" with a wall thickness of at least 5 cm to minimize environmental background radiation.[1]
-
Photomultiplier Tube (PMT) and base (for scintillators).
-
Preamplifier and shaping amplifier.
-
Multichannel Analyzer (MCA) connected to a computer.
-
Standard calibration sources (e.g., ⁶⁰Co, ¹³⁷Cs, ⁴⁰K).
Methodology:
-
Detector Setup and Shielding:
-
Place the detector inside the lead shield to reduce background counts from cosmic rays and terrestrial radiation.[1]
-
Connect the detector to the PMT (if applicable), preamplifier, amplifier, and MCA according to the manufacturer's instructions.
-
-
Energy Calibration:
-
Place standard calibration sources (e.g., ¹³⁷Cs with its 661.7 keV peak and ⁶⁰Co with 1173.2 keV and 1332.5 keV peaks) at a reproducible position in front of the detector.
-
Acquire a spectrum for each source.
-
Use the known gamma-ray energies and their corresponding channel numbers in the MCA to generate a calibration curve (Energy vs. Channel Number).
-
-
Background Measurement:
-
Remove all sources from the vicinity of the detector.
-
Acquire a background spectrum for a long duration (e.g., 24-48 hours) to obtain good statistics. This measurement accounts for environmental radioactivity and any intrinsic detector background.
-
-
Sample Measurement:
-
Place the Lanthanum sample (e.g., La₂O₃ powder in a polyethylene container) at the same position used for calibration.[1]
-
Acquire the sample spectrum for a duration equal to or greater than the background measurement time.
-
-
Data Analysis:
-
Apply the energy calibration to the sample and background spectra.
-
Perform a channel-by-channel subtraction of the background spectrum from the sample spectrum.
-
Identify the photopeaks in the resulting spectrum corresponding to the ¹³⁸La decay energies: 788.7 keV and 1435.8 keV.[1]
-
Protocol 2: β-γ and EC-γ Coincidence Counting
This advanced protocol significantly reduces background and confirms the decay scheme by detecting two associated radiations simultaneously. The use of a LaBr₃:Ce scintillator as both the source and one of the detectors is a powerful technique for this measurement.[7][8]
Objective: To selectively measure the β⁻ spectrum and X-rays from ¹³⁸La decay by gating on the coincident high-energy gamma-rays.
Materials:
-
Two detectors:
-
Lead shielding for both detectors.
-
Fast-timing electronics: Two sets of PMTs, preamplifiers, and amplifiers.
-
Coincidence unit or a digital data acquisition system capable of time-stamping events.
-
Multichannel Analyzer (MCA).
Methodology:
-
System Setup:
-
Position the two detectors close to each other, often face-to-face, within a lead shield to maximize coincidence detection efficiency.[8]
-
Connect each detector to its respective electronics chain.
-
Route the logic signals from the amplifiers/timing units to the coincidence module.
-
-
Energy and Timing Calibration:
-
Perform energy calibration for both detectors as described in Protocol 1.
-
Use a source that emits coincident gamma-rays (e.g., ²²Na) to calibrate the timing. Adjust the delay on one of the channels to ensure that simultaneous events arrive at the coincidence unit at the same time. Acquire a time spectrum and center the prompt coincidence peak.
-
-
Coincidence Data Acquisition:
-
With the LaBr₃:Ce detector acting as the source, acquire data for an extended period (several days).[7]
-
The data acquisition system should record event pairs: the energy deposited in Detector 1, the energy deposited in Detector 2, and the time difference between them.
-
-
Data Analysis:
-
Create a 2D histogram (matrix) with the energy from Detector 1 on one axis and the energy from Detector 2 on the other axis. Only plot events that fall within the prompt timing peak (e.g., within a 4 ns window) to reject random coincidences.[7]
-
To isolate the β⁻ decay: Set an energy gate on the 788.7 keV full-energy peak in the spectrum from Detector 2. The resulting projected spectrum from Detector 1 will show the coincident β⁻ continuum.[3][9]
-
To isolate the EC decay: Set an energy gate on the 1435.8 keV full-energy peak in the spectrum from Detector 2. The resulting projected spectrum from Detector 1 will show the coincident Ba K X-rays and Auger electrons.[9]
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the β-γ coincidence counting experiment.
Caption: Workflow for the β-γ coincidence detection of ¹³⁸La decay.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lnhb.fr [lnhb.fr]
- 5. pnnl.gov [pnnl.gov]
- 6. Detectors [www2.lbl.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
- 9. researchgate.net [researchgate.net]
Application Note: High-Resolution Chromatographic Separation of Lanthanum and Cerium for Precise Isotopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of Lanthanum (La) and Cerium (Ce) isotopic compositions is a powerful tool in various scientific disciplines, including geochemistry, nuclear forensics, and medical isotope production. The subtle variations in the isotopic ratios of these elements can provide valuable insights into geological processes, the origin of nuclear materials, and the purity of radiopharmaceuticals. However, the chemical similarity of lanthanides presents a significant analytical challenge, necessitating a robust separation method prior to isotopic analysis by mass spectrometry. This application note provides detailed protocols for the chromatographic separation of La and Ce, ensuring high purity fractions suitable for high-precision isotopic analysis.
Chromatographic Methods Overview
Ion-exchange chromatography is the most widely employed technique for the separation of La and Ce due to its efficiency and versatility. This note details two primary methods utilizing different resin types: a strong cation-exchange resin (AG50W-X8) and an extraction chromatographic resin (LN Resin).
Data Presentation: Comparison of Chromatographic Methods
| Parameter | Method 1: AG50W-X8 Cation Exchange | Method 2: LN Resin Extraction Chromatography |
| Resin Type | Strong cation-exchange resin (sulfonated polystyrene) | Di(2-ethylhexyl) orthophosphoric acid (HDEHP) coated on an inert polymer |
| Separation Principle | Differential affinity of cations for the resin based on ionic radius and charge. | Partitioning of analytes between the stationary organic phase and the mobile aqueous phase. |
| Typical Eluents | Hydrochloric Acid (HCl), Nitric Acid (HNO₃) | Nitric Acid (HNO₃), Hydrochloric Acid (HCl) |
| Elution Order | La elutes before Ce with increasing acid concentration. | La elutes before Ce with increasing acid concentration. |
| Advantages | High capacity, robust, well-established method. | High selectivity for rare earth elements, smaller elution volumes. |
| Considerations | Larger elution volumes may be required. | Lower capacity compared to traditional ion-exchange resins. |
Experimental Protocols
Protocol 1: Lanthanum and Cerium Separation using AG50W-X8 Resin
This protocol is suitable for the separation of La and Ce from a variety of sample matrices, including digested geological samples.
1. Sample Preparation (Geological Samples)
-
Accurately weigh approximately 100 mg of powdered rock sample into a Teflon beaker.
-
Add 3 ml of concentrated HF and 1 ml of concentrated HNO₃. Place the beaker on a hotplate at 120°C for 48 hours.
-
Evaporate the solution to dryness.
-
Add 2 ml of concentrated HNO₃ and evaporate to dryness again. Repeat this step twice.
-
Add 5 ml of 6 M HCl and heat to dissolve the residue. This solution is now ready for column chemistry.
2. Column Preparation
-
Prepare a column with a 2 ml bed volume of pre-cleaned AG50W-X8 resin (200-400 mesh).
-
Condition the resin by passing 10 ml of 6 M HCl through the column, followed by 10 ml of ultrapure water, and finally 10 ml of 2.5 M HCl.[1]
3. Sample Loading and Elution
-
Load the dissolved sample solution in 2.5 M HCl onto the column.
-
Elute the matrix elements with 20 ml of 2.5 M HCl.
-
Elute Lanthanum with 20 ml of 6 M HCl.
-
Elute Cerium with 20 ml of 6 M HNO₃.
4. Isotopic Analysis
-
Evaporate the collected La and Ce fractions to dryness.
-
Re-dissolve in 2% HNO₃ for analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS) or Thermal Ionization Mass Spectrometry (TIMS).
Protocol 2: Lanthanum and Cerium Separation using LN Resin
This protocol offers high selectivity for rare earth elements and is particularly useful for samples with low analyte concentrations.
1. Sample Preparation
-
Follow the same sample digestion procedure as described in Protocol 1.
-
After the final dissolution in 6 M HCl, evaporate the sample to dryness and re-dissolve in 0.1 M HNO₃.
2. Column Preparation
-
Prepare a column with a 1 ml bed volume of LN Resin (50-100 µm particle size).
-
Pre-condition the resin by passing 5 ml of 0.1 M HNO₃ through the column.
3. Sample Loading and Gradient Elution
-
Load the sample solution in 0.1 M HNO₃ onto the column.
-
Wash the column with 5 ml of 0.1 M HNO₃ to remove matrix elements.
-
Elute Lanthanum using a gradient of increasing HNO₃ concentration, typically starting from 0.2 M HNO₃.
-
Elute Cerium with a higher concentration of HNO₃, for instance, 0.5 M HNO₃. The exact concentrations and volumes for the gradient elution should be optimized based on preliminary experiments.[2]
4. Isotopic Analysis
-
Evaporate the collected La and Ce fractions to dryness.
-
Re-dissolve in 2% HNO₃ for analysis by MC-ICPMS or TIMS.
Isotopic Analysis by Mass Spectrometry
Following chromatographic separation, the purified La and Ce fractions are analyzed for their isotopic compositions.
MC-ICPMS (Multi-Collector Inductively Coupled Plasma Mass Spectrometry)
MC-ICPMS offers high precision and sample throughput. For Ce isotopic analysis, it is crucial to correct for potential isobaric interferences from Ba and Nd.[3]
Typical MC-ICPMS Parameters:
| Parameter | Setting |
| Nebulizer | Desolvating nebulizer system (e.g., Cetac Aridus II) |
| Plasma Power | 1200-1400 W |
| Gas Flow Rates | Optimized for maximum sensitivity |
| Monitored Isotopes | ¹³⁹La, ¹³⁸Ce, ¹⁴⁰Ce, ¹⁴²Ce |
| Interference Correction | Monitor ¹⁴³Nd and ¹⁴⁵Nd to correct for Nd interference on ¹⁴²Ce. |
TIMS (Thermal Ionization Mass Spectrometry)
TIMS is a classic technique for high-precision isotope ratio measurements.[3]
Typical TIMS Parameters:
| Parameter | Setting |
| Filament Material | Rhenium (Re) |
| Loading Technique | La and Ce loaded as phosphate or chloride salts |
| Ionization Temperature | Optimized for stable ion beam |
| Measurement Mode | Static or multi-dynamic |
Visualizations
Caption: Experimental workflow for La and Ce separation and isotopic analysis.
Caption: Logical relationship of chromatographic separation of La and Ce.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Isobaric Interference on Lanthanum-138 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming isobaric interference on Lanthanum-138 (¹³⁸La) during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference and why is it a problem for ¹³⁸La analysis?
A1: Isobaric interference occurs when ions of different elements have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer. This compound, a rare, naturally occurring radioactive isotope of lanthanum, has a nominal mass of 138. Unfortunately, two other naturally occurring isotopes, Barium-138 (¹³⁸Ba) and Cerium-138 (¹³⁸Ce), share this same nominal mass. This overlap can lead to artificially inflated signals for ¹³⁸La, resulting in inaccurate quantification.
Q2: What are the primary sources of isobaric interference for ¹³⁸La?
A2: The primary sources of isobaric interference for ¹³⁸La are ¹³⁸Ba and ¹³⁸Ce. The natural isotopic abundances of these isotopes are significantly higher than that of ¹³⁸La, meaning that even trace amounts of Barium and Cerium in a sample can cause significant interference.
| Isotope | Natural Abundance (%) |
| ¹³⁸La | 0.090 |
| ¹³⁸Ba | 71.70 |
| ¹³⁸Ce | 0.251 |
Q3: In what types of samples is this interference most problematic?
A3: This interference is most problematic in samples where the concentration of Barium and/or Cerium is significantly higher than that of Lanthanum. This is common in many geological and environmental samples. For example, in some geological formations, the Ba/La and Ce/La ratios can be very high, making accurate ¹³⁸La determination challenging. While less common in purified drug products, interference can still be a concern in early drug development stages when dealing with complex biological matrices or raw materials.
Troubleshooting Guides
Issue: My ¹³⁸La signal appears unexpectedly high, and I suspect isobaric interference.
Solution: This is a common problem. Here are three methods to troubleshoot and mitigate this interference, ranging from sample preparation to instrumental techniques.
Method 1: Chemical Separation via Ion-Exchange Chromatography
This method physically separates Lanthanum from Barium and Cerium before the sample is introduced into the mass spectrometer.
Experimental Protocol: Single Column Cation-Exchange Chromatography
This protocol is adapted for the separation of Lanthanum from Barium and Cerium.
-
Resin Preparation: Use a cation-exchange resin (e.g., Dowex 50W-X8). Prepare a slurry of the resin in deionized water and pour it into a chromatography column to the desired bed height (e.g., 10 cm).
-
Column Conditioning: Wash the resin with 3-5 column volumes of 6 M HCl to remove any contaminants, followed by 3-5 column volumes of deionized water to remove the excess acid. Finally, equilibrate the column with 3-5 column volumes of the initial eluent (e.g., 2.5 M HCl).
-
Sample Loading: Dissolve the sample in a minimal volume of the initial eluent and load it onto the top of the resin bed.
-
Elution:
-
Elute Barium: Begin elution with 2.5 M HCl. Barium has a lower affinity for the resin in this medium and will elute first. Collect fractions and monitor the Ba signal using ICP-MS to determine when it has been completely eluted.
-
Elute Lanthanum and Cerium: After Barium has been eluted, switch the eluent to a stronger acid, such as 6 M HCl or a complexing agent like α-hydroxyisobutyric acid (α-HIBA), to elute Lanthanum and Cerium. Lanthanum and Cerium can be further separated from each other using a gradient elution with α-HIBA.
-
-
Fraction Analysis: Analyze the collected fractions containing the purified Lanthanum by ICP-MS.
Workflow for Chemical Separation
Caption: Workflow for separating La from Ba and Ce using ion-exchange chromatography.
Method 2: Instrumental Resolution using Collision/Reaction Cell (CRC) ICP-MS/MS
Modern ICP-MS instruments equipped with a collision/reaction cell (CRC) can resolve isobaric interferences. This is achieved by introducing a gas into the cell that reacts differently with the analyte and interfering ions.
Experimental Protocol: ICP-MS/MS with a Reaction Cell
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Instrument Tuning: Tune the ICP-MS for optimal sensitivity and stability, particularly in the mass range of the lanthanides.
-
Reaction Gas Selection: Introduce a reaction gas into the CRC. For separating ¹³⁸La⁺ from ¹³⁸Ba⁺ and ¹³⁸Ce⁺, oxygen (O₂) can be an effective choice. Lanthanum and Cerium readily form oxide ions (LaO⁺ and CeO⁺) in the presence of oxygen, while Barium is less reactive.
-
Mass Shifting:
-
Set the first quadrupole (Q1) to only allow ions with m/z = 138 to enter the CRC.
-
Inside the cell, ¹³⁸La⁺ and ¹³⁸Ce⁺ will react with O₂ to form ¹³⁸La¹⁶O⁺ (m/z = 154) and ¹³⁸Ce¹⁶O⁺ (m/z = 154). ¹³⁸Ba⁺ will largely remain unreacted at m/z = 138.
-
Set the second quadrupole (Q2) to detect the mass-shifted Lanthanum oxide ion at m/z = 154. This allows for the quantification of ¹³⁸La without interference from ¹³⁸Ba. Note that this method will not separate La from Ce, but it effectively removes the major interference from Ba.
-
-
Optimization of Cell Parameters: Optimize the reaction gas flow rate and cell voltages (e.g., octopole bias) to maximize the formation of LaO⁺ and minimize the transmission of unreacted ions and other potential interferences.
Quantitative Data: Interference Removal Efficiency
| Method | Interferent | Interference Reduction |
| Low-Power ICP with Oxide Formation | ¹³⁸Ba | >99.9% |
| Low-Power ICP with Oxide Formation | ¹³⁸Ce | >99% |
Note: Data adapted from studies on the removal of La and Ce interference on Ba, demonstrating the principle of selective oxide formation.
Logic Diagram for ICP-MS/MS Interference Resolution
Caption: Resolving isobaric interference using a collision/reaction cell in ICP-MS/MS.
Method 3: Mathematical Correction
If chemical separation or instrumental resolution is not possible, mathematical corrections can be applied to the data. This method requires the measurement of another, interference-free isotope of the interfering element.
Protocol for Mathematical Correction
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Measure Interfering Elements: Measure the signal intensity of an interference-free isotope of Barium (e.g., ¹³⁷Ba) and Cerium (e.g., ¹⁴⁰Ce) in your samples and standards.
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Determine Correction Factor: Analyze a single-element standard for Barium and Cerium to determine the natural isotopic abundance ratio of ¹³⁸Ba/¹³⁷Ba and ¹³⁸Ce/¹⁴⁰Ce under your specific instrument conditions. This will give you the correction factors.
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Apply Correction Equation: The true signal for ¹³⁸La can be calculated using the following equation:
¹³⁸La_corrected = ¹³⁸La_measured - (¹³⁷Ba_measured × CF_Ba) - (¹⁴⁰Ce_measured × CF_Ce)
Where:
-
¹³⁸La_corrected is the interference-free this compound signal.
-
¹³⁸La_measured is the total signal measured at m/z 138.
-
¹³⁷Ba_measured is the signal measured for Barium-137.
-
CF_Ba is the correction factor for Barium (¹³⁸Ba/¹³⁷Ba).
-
¹⁴⁰Ce_measured is the signal measured for Cerium-140.
-
CF_Ce is the correction factor for Cerium (¹³⁸Ce/¹⁴⁰Ce).
-
Limitations of Mathematical Correction:
This method can introduce a higher degree of uncertainty, especially when the signal from the interfering elements is much larger than the signal from ¹³⁸La. The accuracy of the correction is highly dependent on the stability of the mass spectrometer and the precise determination of the correction factors.
Comparison of Methods
| Method | Pros | Cons | Best For |
| Ion-Exchange Chromatography | - High efficiency of interference removal.- Can handle high matrix samples. | - Time-consuming.- Potential for sample contamination or loss. | - High-precision isotope ratio studies.- Samples with very high interferent concentrations. |
| CRC ICP-MS/MS | - Fast and online.- High sample throughput. | - Requires specialized instrumentation.- May not completely remove all interferences. | - Routine analysis of a large number of samples.- Samples with moderate interferent concentrations. |
| Mathematical Correction | - No additional sample preparation or instrumentation required. | - Can have high uncertainty.- Not suitable for high interferent-to-analyte ratios. | - Screening purposes.- Samples with low and well-characterized interferent concentrations. |
Technical Support Center: La-138 Isotopic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing Barium (Ba) and Cerium (Ce) interference during Lanthanum-138 (La-138) isotopic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in La-138 analysis?
A1: The primary challenge in the isotopic analysis of this compound (¹³⁸La) arises from isobaric interferences. These occur when isotopes of other elements have the same nominal mass as the isotope of interest. In the case of ¹³⁸La, the main interferences are from ¹³⁸Ba and ¹³⁸Ce.[1][2] Additionally, for analyses using inductively coupled plasma mass spectrometry (ICP-MS), polyatomic interferences, such as oxides and hydroxides of lighter rare earth elements (REEs), can also pose a challenge.[3]
Q2: What are the common analytical techniques for La-138 isotopic analysis?
A2: The most common techniques for high-precision isotope ratio measurements of La-138 are:
-
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is a widely used technique for its high precision and sensitivity. However, it is susceptible to isobaric and polyatomic interferences that must be corrected for.[4][5]
-
Thermal Ionization Mass Spectrometry (TIMS): TIMS is another high-precision technique. While it can offer very precise measurements, it often requires more extensive sample purification to remove interfering elements before analysis.
-
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): This technique allows for in-situ analysis of solid samples, which can be advantageous for certain applications. However, it also faces challenges with isobaric interferences.[6][7]
Q3: How can I chemically separate Ba and Ce from La before analysis?
A3: Chemical separation is a crucial step to remove interfering elements prior to mass spectrometric analysis. The most common method is chromatography :
-
Ion-Exchange Chromatography: This technique separates elements based on their different affinities for a stationary phase (resin) as a mobile phase (eluent) is passed through. Various resins are effective for separating La from Ba and Ce.
-
Extraction Chromatography: This method utilizes a stationary phase that has been coated with an extractant. The separation is based on the differential partitioning of the elements between the stationary and mobile phases.
Several specific resin and eluent combinations have been shown to be effective.[8][9][10] For instance, a combined column approach using LN resin and P204 resin has been successful in separating Th⁴⁺, La³⁺, and Ba²⁺ ions.[8]
Q4: Are there instrumental methods to reduce Ba and Ce interference without chemical separation?
A4: Yes, modern MC-ICP-MS instruments equipped with collision/reaction cells (CRCs) or triple quadrupole (TQ) technology can remove isobaric interferences in-situ.[7][11]
-
Collision/Reaction Cells (CRCs): In a CRC, a reaction gas is introduced that selectively reacts with the interfering ions. This reaction changes the mass of the interfering ions, shifting them away from the analyte's mass. For example, using a mixture of N₂O and H₂ in the reaction cell can promote the formation of BaOH⁺, LaOH⁺, and CeOH⁺. By carefully controlling the reaction conditions, it is possible to separate the analyte from the interferences.[6]
-
Low-Power ICP Operation: Another technique involves operating the ICP at a lower power. This can selectively enhance the formation of oxide ions (e.g., LaO⁺ and CeO⁺) from the interfering elements, effectively moving them to a different mass and reducing their interference on the target Ba isotope.[1]
Troubleshooting Guides
Issue 1: High and unstable background at mass 138.
| Possible Cause | Troubleshooting Step |
| Incomplete separation of Ba and Ce from the La fraction. | 1. Review and optimize the chromatographic separation protocol. 2. Verify the age and condition of the chromatography resins. 3. Test different eluents and acid concentrations to improve separation efficiency.[8][9] |
| Memory effects from previous high-concentration samples. | 1. Implement a rigorous washout procedure between samples using blank solutions. 2. If memory effects persist, consider disassembling and cleaning the sample introduction system (nebulizer, spray chamber, cones). |
| Contamination from reagents or labware. | 1. Use high-purity acids and reagents for all sample preparation and analysis. 2. Thoroughly clean all labware with acid and high-purity water. |
Issue 2: Inaccurate or imprecise La isotope ratios.
| Possible Cause | Troubleshooting Step |
| Inadequate correction for isobaric interferences. | 1. For MC-ICP-MS, ensure that the interference correction equations are correctly applied and that the natural isotopic abundances of the interfering elements are accurately known.[2][12] 2. If using a CRC, optimize the reaction gas flow rates and cell parameters to maximize interference removal while maintaining good analyte sensitivity.[6][7] |
| Mass bias instability. | 1. Allow the instrument to warm up and stabilize for a sufficient amount of time before analysis. 2. Regularly monitor and correct for instrumental mass bias using appropriate standards. |
| Matrix effects from complex sample compositions. | 1. Dilute the sample to reduce the overall matrix concentration. 2. If dilution is not possible, consider matrix-matching the standards to the samples as closely as possible. 3. Employ more robust chemical separation techniques to isolate La from the bulk matrix.[4] |
Experimental Protocols
Protocol 1: Chromatographic Separation of La, Ba, and Ce
This protocol provides a general workflow for the separation of La from Ba and Ce using ion-exchange chromatography. The specific resins, eluents, and volumes may need to be optimized based on the sample matrix and the required purity.
Materials:
-
Ion-exchange resin (e.g., LN resin, P204 resin)
-
Chromatography columns
-
High-purity acids (e.g., HNO₃, HCl)
-
Collection vials
Methodology:
-
Column Preparation: Prepare the chromatography columns by loading them with the selected resin and conditioning them with the appropriate acid.
-
Sample Loading: Dissolve the sample in a suitable acid and load it onto the column.
-
Elution of Interferents: Elute the interfering elements (e.g., Ba) using a specific concentration of acid. The exact acid and concentration will depend on the resin used.
-
Elution of Lanthanum: After the interfering elements have been washed from the column, elute the purified La fraction using a different acid concentration.
-
Fraction Collection and Analysis: Collect the La fraction in a clean vial and prepare it for mass spectrometric analysis.
Quantitative Data on Separation Efficiency
The following table summarizes the separation factors achieved for Th, La, and Ba using a combined chromatographic column system with LN and P204 resins. Higher separation factors indicate a more effective separation.
| Ion Pair | Separation Factor (SF) | Resin | Conditions | Reference |
| Th/La | 8.260 × 10⁴ | LN Resin | 1 mol/L HNO₃ | [8] |
| Th/Ba | 8.224 × 10⁵ | LN Resin | 1 mol/L HNO₃ | [8] |
| La/Ba | 2.191 × 10⁴ | P204 Resin | pH = 3 | [8] |
Visualizations
Experimental Workflow for La-138 Analysis
Caption: Workflow for La-138 isotopic analysis.
Logic Diagram of Isobaric Interference and Mitigation
References
- 1. mssj.jp [mssj.jp]
- 2. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 3. ICP-MS: Lanthanide Interference Corrections – Kurt Hollocher [muse.union.edu]
- 4. jgeosci.org [jgeosci.org]
- 5. Analytical Isotope Geochemistry | springerprofessional.de [springerprofessional.de]
- 6. Goldschmidt 2025 Conference [conf.goldschmidt.info]
- 7. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ipmi.org [ipmi.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: High-Precision Lanthanum-138 TIMS Measurements
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals engaged in Lanthanum-138 (¹³⁸La) analysis using Thermal Ionization Mass Spectrometry (TIMS). Our aim is to facilitate the acquisition of high-precision isotope ratio data by addressing common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can compromise the precision and accuracy of ¹³⁸La TIMS measurements.
Question 1: My ¹³⁸La signal is unstable or weak. What are the likely causes and solutions?
Answer: Signal instability or weakness in ¹³⁸La TIMS analysis can stem from several factors, from sample preparation to instrument settings.
-
Inadequate Sample Purity: The presence of matrix elements can suppress the ionization of Lanthanum. It is crucial to ensure the complete separation of La from other elements present in the sample matrix.
-
Improper Filament Loading: Uneven distribution of the sample on the filament can lead to sporadic ion emission. Ensure the sample is deposited as a small, centered spot on the filament.
-
Incorrect Filament Temperature: Both evaporation and ionization filaments must be at their optimal temperatures. If the temperature is too low, ionization will be inefficient. If it is too high, sample evaporation will be too rapid, leading to a short-lived signal.
-
Poor Vacuum: A poor vacuum in the mass spectrometer source can lead to scattering of the ion beam and a reduced signal. Check for leaks and ensure the vacuum system is operating correctly.
Troubleshooting Workflow for Weak/Unstable ¹³⁸La Signal
Technical Support Center: Matrix Effects in ICP-MS Analysis of Lanthanum-138
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) analysis of Lanthanum-138.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common issues related to matrix effects in the ICP-MS analysis of this compound.
| Observed Problem | Potential Cause (Matrix Effect) | Recommended Action |
| Signal Suppression or Enhancement | High concentrations of easily ionizable elements (e.g., Na, K, Ca) in the sample matrix can alter plasma characteristics, leading to inaccurate analyte quantification.[1] | 1. Sample Dilution: Dilute the sample to reduce the total dissolved solids concentration. 2. Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix. 3. Internal Standardization: Add an internal standard element with similar ionization properties to Lanthanum to all samples, standards, and blanks. 4. Method of Standard Additions: Spike the sample with known concentrations of a Lanthanum standard to create a calibration curve within the sample matrix. |
| Poor Reproducibility (High %RSD) | Inconsistent sample introduction due to high viscosity or salt deposition on the nebulizer and cones. | 1. Optimize Sample Introduction System: Check for blockages in the nebulizer and clean the cones. Consider using a more robust sample introduction system for high matrix samples. 2. Use an Argon Humidifier: This can help prevent the deposition of salts on the sample introduction components when analyzing high-salt samples.[2] |
| Isobaric Interferences | Overlap of isotopes from other elements with this compound. For example, ¹³⁸Ba and ¹³⁸Ce are naturally occurring isotopes that can interfere with ¹³⁸La. | 1. Select an Alternative Isotope: If possible, monitor a different isotope of Lanthanum that is free from interference. 2. Use High-Resolution ICP-MS (HR-ICP-MS): This can resolve the isobaric overlap between this compound and interfering isotopes. 3. Mathematical Correction: Apply correction equations based on the known isotopic abundances and measured intensities of the interfering elements. |
| Polyatomic Interferences | Formation of molecular ions in the plasma that have the same mass-to-charge ratio as this compound. A common example is the formation of LaOH²⁺ from the Lanthanum matrix itself.[3] | 1. Collision/Reaction Cell Technology (CCT/CRC): Use a collision or reaction gas (e.g., helium, ammonia) to break apart or react with the polyatomic interfering species. 2. Optimize Plasma Conditions: Adjusting parameters like RF power and nebulizer gas flow can minimize the formation of polyatomic ions. |
| Signal Drift | Gradual change in signal intensity over the course of an analytical run, often due to the buildup of matrix components on the interface cones. | 1. Regularly Clean Cones: Implement a routine cleaning schedule for the sampler and skimmer cones. 2. Use a Rinse Solution: Employ a rinse solution that effectively removes the sample matrix between analyses. |
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of ICP-MS analysis of this compound?
Matrix effects are interferences caused by the components of a sample, other than the analyte of interest (this compound), that can alter the analyte signal. These effects can lead to either signal suppression (a lower than expected reading) or enhancement (a higher than expected reading), resulting in inaccurate quantification.[1]
2. What are the most common sources of matrix effects when analyzing biological samples for this compound?
In biological matrices such as serum or plasma, the most common sources of matrix effects are high concentrations of salts (e.g., NaCl, KCl) and organic molecules. These components can affect the plasma's ionization efficiency and cause signal suppression.[4]
3. How can I minimize matrix effects during sample preparation?
Proper sample preparation is crucial for minimizing matrix effects. Techniques include:
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Digestion: Using strong acids to break down the organic matrix and reduce its complexity.
-
Dilution: Reducing the concentration of matrix components by diluting the sample.
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Matrix Removal: Employing techniques like solid-phase extraction to separate Lanthanum from the interfering matrix components.
4. When should I use an internal standard for this compound analysis?
An internal standard is recommended when you expect variability in your sample matrix or instrument performance. An ideal internal standard for Lanthanum would be an element with a similar mass and ionization potential that is not present in the original sample. Elements like Terbium (Tb) or Holmium (Ho) are often considered for rare earth element analysis.
5. What is the method of standard additions and when is it necessary?
The method of standard additions is a calibration technique where the sample is spiked with known amounts of the analyte (Lanthanum). This method is particularly useful for complex matrices where it is difficult to prepare matrix-matched standards. It helps to compensate for matrix effects by creating the calibration curve within the sample's own matrix.[5]
Data Presentation: Impact of Matrix Components on this compound Signal
The following table provides illustrative data on the potential impact of common matrix components on the signal intensity of this compound. Note: This data is representative and the actual effect will vary depending on the specific instrument and operating conditions.
| Matrix Component | Concentration | Approximate Signal Suppression of La-138 (%) |
| Nitric Acid (HNO₃) | 1% (v/v) | 5 - 10 |
| 5% (v/v) | 15 - 25 | |
| 10% (v/v) | 30 - 40 | |
| Sodium Chloride (NaCl) | 0.1% (w/v) | 10 - 20 |
| 0.5% (w/v) | 30 - 50 | |
| 1.0% (w/v) | 50 - 70 | |
| Human Serum (diluted 1:10) | - | 20 - 40 |
Experimental Protocols
Method of Standard Additions for this compound in a Biological Matrix
This protocol outlines the steps for quantifying this compound in a digested biological sample using the method of standard additions.
1. Sample Preparation: a. Digest the biological sample (e.g., 0.5 mL of serum) using a suitable acid digestion method (e.g., microwave-assisted digestion with nitric acid and hydrogen peroxide). b. After digestion, dilute the sample to a final volume of 10 mL with ultrapure water. This will be your "Sample Stock Solution".
2. Preparation of Standard Addition Solutions: a. Prepare a series of five 10 mL volumetric flasks. b. To each flask, add 2 mL of the "Sample Stock Solution". c. Prepare a Lanthanum standard stock solution (e.g., 1000 µg/L). From this, prepare a working standard solution (e.g., 10 µg/L). d. Add increasing volumes of the Lanthanum working standard to the flasks as follows:
- Flask 1: 0 mL (this is the sample blank)
- Flask 2: 0.1 mL
- Flask 3: 0.2 mL
- Flask 4: 0.5 mL
- Flask 5: 1.0 mL e. Add an appropriate internal standard (e.g., Terbium) to each flask to achieve the same final concentration. f. Bring each flask to a final volume of 10 mL with ultrapure water.
3. ICP-MS Analysis: a. Aspirate the prepared solutions into the ICP-MS. b. Measure the signal intensity for this compound and the internal standard in each solution.
4. Data Analysis: a. For each solution, calculate the ratio of the this compound signal to the internal standard signal. b. Plot the signal ratio (y-axis) against the concentration of the added Lanthanum standard (x-axis). c. Perform a linear regression on the data points. d. The absolute value of the x-intercept of the regression line will be the concentration of this compound in the diluted sample. e. Account for the initial dilution of the sample to determine the concentration of this compound in the original biological sample.
Visualizations
Caption: Troubleshooting workflow for matrix effects in La-138 analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. blog.txscientific.com [blog.txscientific.com]
- 3. Enhanced ICP-MS detection of 24 elemental impurities in complex, high matrix mineral, medicinal lanthanum carbonates according to ICH Q2 (R2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive assessment of matrix effects in metallomics: Evaluating 27 metals in serum, heparine-plasma-, EDTA-plasma and citrate-plasma by ICP-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.whitman.edu [people.whitman.edu]
Optimizing chemical separation for high-purity Lanthanum extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical separation and extraction of high-purity Lanthanum.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and step-by-step solutions.
Issue 1: Low Yield of Precipitated Lanthanum Oxalate
| Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation | 1. Verify pH: Ensure the pH of the solution is optimized for Lanthanum oxalate precipitation.[1] 2. Check Reagent Concentration: Confirm that the concentration of the precipitating agent (e.g., oxalic acid or ammonium oxalate) is sufficient to precipitate all Lanthanum ions. 3. Reaction Time: Allow adequate time for the precipitation reaction to complete. Stir the solution continuously for at least 30 minutes after adding the precipitant.[2] 4. Temperature Control: Maintain the optimal reaction temperature. For instance, some precipitation methods specify a reaction temperature of 30°C.[2] |
| Loss of Precipitate During Washing | 1. Use Appropriate Solvents: Wash the precipitate with deionized water and ethanol to remove impurities without dissolving the Lanthanum oxalate.[2][3] 2. Centrifugation: Use centrifugation to separate the precipitate from the supernatant before decanting the wash solution to minimize loss. 3. Careful Filtration: If using filtration, ensure the filter paper pore size is small enough to retain the precipitate. |
| Co-precipitation of Other Ions | 1. pH Adjustment: Precisely control the pH to selectively precipitate Lanthanum oxalate, as other rare earth elements may precipitate at different pH values.[1] 2. Use of a Masking Agent: In complex mixtures, consider using a masking agent to prevent the precipitation of interfering ions. |
Issue 2: Poor Separation Selectivity in Solvent Extraction
| Potential Cause | Troubleshooting Steps |
| Incorrect Organic Solvent or Extractant | 1. Solvent Selection: Ensure the organic solvent (e.g., kerosene) and extractant (e.g., TBP, Cyanex 923) are appropriate for selective Lanthanum extraction.[4][5][6] 2. Extractant Concentration: Optimize the concentration of the extractant in the organic phase. |
| Suboptimal Aqueous Phase pH | 1. pH Control: The pH of the aqueous phase is critical for selective extraction. Adjust the pH to the optimal range for Lanthanum separation from other ions. |
| Emulsion Formation | 1. Modify Stirring Speed: Reduce the agitation speed during extraction to prevent the formation of stable emulsions. 2. Increase Settling Time: Allow more time for the aqueous and organic phases to separate after mixing. 3. Adjust Phase Ratio: Vary the aqueous-to-organic phase ratio to find conditions that minimize emulsion formation.[5] |
| Presence of Interfering Impurities | 1. Pre-treatment of Feed Solution: Remove impurities that may interfere with the extraction process through pre-precipitation or other purification steps.[7] |
Issue 3: Low Purity of Final Lanthanum Oxide
| Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Other Rare Earth Elements | 1. Multi-stage Extraction/Chromatography: Employ multiple extraction or ion exchange stages to improve separation efficiency.[6] 2. Optimize Eluent in Ion Exchange: In ion exchange chromatography, adjust the eluent concentration and pH to achieve better separation of Lanthanum from other lanthanides.[8] |
| Contamination from Reagents or Equipment | 1. Use High-Purity Reagents: Ensure all chemicals used in the process are of analytical grade or higher.[2][3] 2. Thoroughly Clean Glassware: Meticulously clean all glassware and equipment to avoid cross-contamination. |
| Inefficient Calcination | 1. Optimize Calcination Temperature and Time: Calcine the Lanthanum oxalate at a sufficiently high temperature (e.g., 800°C or higher) for an adequate duration to ensure complete conversion to Lanthanum oxide and removal of volatile impurities.[2][8] |
| Presence of Non-Rare Earth Impurities | 1. Zone Refining for Ultra-High Purity: For achieving very high purity, consider zone refining to remove metallic impurities like Fe, Si, and Ni.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for separating Lanthanum from Cerium?
A1: The choice of method depends on the desired purity and scale of operation.
-
Selective Precipitation: Cerium can be selectively precipitated from a solution by oxidizing it to the +4 state, where it forms an insoluble oxide, leaving Lanthanum in the +3 state in the solution.[11]
-
Solvent Extraction: This is a widely used industrial method. By carefully selecting the extractant and controlling the pH, Lanthanum can be selectively separated from Cerium.
-
Ion Exchange Chromatography: This method offers high-resolution separation and is suitable for producing high-purity Lanthanum, especially at a laboratory scale.[8]
Q2: How can I determine the purity of my Lanthanum oxide sample?
A2: Several analytical techniques can be used to assess the purity of Lanthanum oxide:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a very sensitive technique for determining the concentration of trace element impurities.
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be used for the elemental analysis of the sample.
-
X-Ray Diffraction (XRD): This method is used to identify the crystalline phase of the material and can detect the presence of other crystalline impurities.[2]
-
Elemental Analysis (CHN): This technique determines the mass fractions of carbon, hydrogen, and nitrogen, which can indicate the presence of organic residues.
Q3: What are the common impurities found in Lanthanum, and how can they be removed?
A3: Common impurities in Lanthanum include other rare earth elements (especially Cerium, Praseodymium, and Neodymium) and non-rare earth metals like Iron (Fe), Silicon (Si), and Nickel (Ni).[9][12]
-
Other Rare Earths: These are typically removed through multi-stage solvent extraction or ion exchange chromatography.
-
Fe, Si, Ni: These impurities can be difficult to remove by conventional methods. Zone refining is an effective technique for reducing the concentration of these metallic impurities to parts-per-million (ppm) levels.[9][10]
Q4: What is the role of a complexing agent in ion exchange chromatography for Lanthanum separation?
A4: In ion exchange chromatography, complexing agents are used to enhance the separation of lanthanides. These agents, such as EDTA or citric acid, form complexes with the lanthanide ions. The stability of these complexes varies slightly for different lanthanides. This difference in stability alters their affinity for the ion exchange resin, allowing for their separation as they are eluted from the column.[13][14]
Experimental Protocols
1. Lanthanum Oxalate Precipitation
This protocol describes a typical procedure for precipitating Lanthanum as Lanthanum oxalate.
-
Dissolution: Dissolve the Lanthanum-containing sample (e.g., Lanthanum nitrate) in deionized water to a known concentration (e.g., 0.18 mol/L).[2]
-
pH Adjustment: Adjust the pH of the solution to the optimal range for Lanthanum oxalate precipitation.
-
Precipitant Addition: Slowly add a solution of a precipitating agent, such as ammonium oxalate or oxalic acid, to the Lanthanum solution while stirring continuously.
-
Reaction: Continue stirring for at least 30 minutes to ensure the precipitation reaction is complete.[2]
-
Aging: Allow the precipitate to age for a period to improve its filterability.
-
Separation: Separate the precipitate from the supernatant by filtration or centrifugation.
-
Washing: Wash the precipitate several times with deionized water and then with ethanol to remove soluble impurities.[2][3]
-
Drying: Dry the precipitate in an oven at a suitable temperature (e.g., 80°C) to remove the solvents.[2]
-
Calcination: Calcine the dried Lanthanum oxalate powder in a furnace at a high temperature (e.g., 800°C) to convert it to Lanthanum oxide.[2]
2. Solvent Extraction of Lanthanum
This protocol outlines a general procedure for separating Lanthanum using solvent extraction.
-
Aqueous Phase Preparation: Prepare an aqueous feed solution containing the Lanthanum to be purified. Adjust the pH to the optimal value for selective extraction.
-
Organic Phase Preparation: Prepare the organic phase by dissolving a suitable extractant (e.g., Cyanex 923) in an appropriate organic solvent (e.g., kerosene).[5]
-
Extraction: Mix the aqueous and organic phases in a separatory funnel or a mixer-settler. Agitate the mixture for a sufficient time (e.g., 10 minutes) to allow for the transfer of Lanthanum ions into the organic phase.[5]
-
Phase Separation: Allow the two phases to separate. The time required for separation can vary.[5]
-
Raffinate Collection: The aqueous phase, now depleted of Lanthanum, is known as the raffinate.
-
Stripping: To recover the Lanthanum from the organic phase, contact it with a stripping solution (e.g., a strong acid). This will transfer the Lanthanum ions back into an aqueous phase.
-
Precipitation and Calcination: The Lanthanum can then be precipitated from the stripping solution and calcined to produce Lanthanum oxide as described in the precipitation protocol.[5]
3. Ion Exchange Chromatography for Lanthanum Purification
This protocol provides a general outline for purifying Lanthanum using ion exchange chromatography.
-
Resin Selection and Packing: Select a suitable cation exchange resin and pack it into a chromatography column.[8]
-
Resin Conditioning: Condition the resin by passing an appropriate buffer or acid solution through the column to ensure the resin is in the correct ionic form.[8]
-
Sample Loading: Dissolve the Lanthanum-containing sample in a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with a suitable eluent, which often contains a complexing agent. The choice of eluent and its concentration/pH gradient is crucial for achieving good separation.[8]
-
Fraction Collection: Collect the eluate in fractions as it exits the column.
-
Analysis: Analyze the collected fractions for their Lanthanum content to determine which fractions contain the purified product.
-
Product Recovery: Combine the pure Lanthanum-containing fractions and recover the Lanthanum, typically by precipitation and calcination.[13]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Lanthanum Oxide Nanoparticles by Chemical Precipitation Method | Scientific.Net [scientific.net]
- 3. researchpublish.com [researchpublish.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Extraction of Lanthanum Oxide from Different Spent Fluid Catalytic Cracking Catalysts by Nitric Acid Leaching and Cyanex 923 Solvent Extraction Methods | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. tms.org [tms.org]
- 10. Research of High-Purity Lanthanum Prepared by Zone Refining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ion exchange method for separation of lanthanides - FAQ - Taiyuan Lanlang Technology Industrial Corp. [lanlangcorp.com]
- 14. inorganic chemistry - Separating lanthanides using ion-exchange method - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Correction Methods for Instrumental Mass Fractionation in ¹³⁸La Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in ¹³⁸La isotopic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the correction of instrumental mass fractionation in Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Frequently Asked Questions (FAQs)
Q1: What is instrumental mass fractionation and why is it a problem in ¹³⁸La studies?
A1: Instrumental mass fractionation is a process that occurs within the mass spectrometer, causing a bias in the measured isotope ratios. Lighter isotopes are generally transmitted and detected with slightly higher efficiency than heavier isotopes. In ¹³⁸La studies, this can lead to inaccurate and imprecise measurements of the ¹³⁸La/¹³⁹La ratio, which is critical for applications such as La-Ce geochronology and tracer studies.
Q2: What are the primary isobaric interferences I need to be concerned about when analyzing ¹³⁸La?
A2: The most significant isobaric interferences on ¹³⁸La are from ¹³⁸Ce and ¹³⁸Ba. Given the low natural abundance of ¹³⁸La (0.09%), even minor contributions from these isobars can lead to significant inaccuracies in your measurements.
Q3: How can I remove the isobaric interferences from ¹³⁸Ce and ¹³⁸Ba?
A3: There are two main approaches:
-
Chemical Separation: Prior to analysis, Lanthanum can be chemically separated from Cerium and Barium using techniques like cation-exchange chromatography. This is a highly effective method to eliminate these interferences.
-
On-line Correction: Mathematical corrections can be applied during data processing. This involves monitoring interference-free isotopes of the interfering elements (e.g., ¹⁴⁰Ce and ¹³⁷Ba) and subtracting their contribution to the mass 138 peak based on their known natural isotopic abundances.
Q4: What are the most common methods to correct for instrumental mass fractionation in ¹³⁸La analysis?
A4: The two most prevalent methods are:
-
Standard-Sample Bracketing (SSB): This technique involves analyzing a standard with a known ¹³⁸La/¹³⁹La ratio before and after each sample. The mass fractionation of the instrument is determined from the standards and used to correct the measured ratio of the sample.
-
Internal Normalization: This method involves adding an element with a known and stable isotopic ratio (an internal standard) to both the samples and standards. The mass fractionation of the internal standard is used to correct for the mass fractionation of Lanthanum. The selection of a suitable internal standard is crucial and depends on the specific analytical conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate ¹³⁸La/¹³⁹La ratios | Incomplete removal of ¹³⁸Ce and ¹³⁸Ba interferences. | 1. Review your chemical separation protocol to ensure complete removal of Ce and Ba. 2. If using on-line correction, verify the accuracy of the natural isotope ratios used for the correction and check for any polyatomic interferences on the monitored isotopes of Ce and Ba. |
| Incorrect mass fractionation correction. | 1. For SSB, ensure the standard is well-characterized and matrix-matched to your samples as closely as possible. 2. For internal normalization, verify the stability and known isotopic ratio of your internal standard. Ensure it is not present in your original sample. | |
| High variability between replicate measurements | Unstable plasma conditions or instrument drift. | 1. Allow for adequate instrument warm-up time. 2. Monitor instrument sensitivity and stability using a tuning solution. 3. Implement a strict standard-sample bracketing sequence to correct for short-term drift. |
| Inconsistent sample introduction. | 1. Check the nebulizer and spray chamber for blockages or leaks. 2. Ensure a consistent uptake rate for all samples and standards. | |
| Low ¹³⁸La signal intensity | Low concentration of Lanthanum in the sample. | 1. Pre-concentrate the Lanthanum fraction during your chemical separation procedure. 2. Optimize instrument sensitivity for Lanthanum. |
| Inefficient ionization of Lanthanum. | 1. Tune the torch position and gas flow rates to maximize the La signal. | |
| Erratic or spiking signals | Presence of particulates in the sample solution. | 1. Centrifuge or filter your samples before analysis. 2. Ensure all labware is scrupulously clean. |
| Air bubbles in the sample introduction system. | 1. Check all tubing connections for tightness. 2. Degas your sample and standard solutions. |
Experimental Protocols
Protocol 1: Correction of Isobaric Interferences and Mass Fractionation using Standard-Sample Bracketing (SSB)
This protocol is a common approach for achieving high-precision ¹³⁸La/¹³⁹La measurements.
1. Sample Preparation and Chemical Separation:
-
Digest the sample using appropriate acid mixtures (e.g., HF-HNO₃) to ensure complete dissolution.
-
Perform a two-stage cation-exchange chromatography procedure to separate Lanthanum from major matrix elements and, crucially, from Cerium and Barium.
-
The first stage removes the bulk of the matrix elements.
-
The second stage is optimized for the fine separation of Lanthanum from neighboring rare earth elements, Cerium, and Barium.
-
2. MC-ICP-MS Analysis:
-
Instrument Tuning: Tune the MC-ICP-MS for maximum sensitivity and signal stability using a pure Lanthanum tuning solution.
-
Analytical Sequence: Employ a strict standard-sample bracketing sequence:
-
Standard - Sample 1 - Standard - Sample 2 - Standard ...
-
-
Measurement Protocol:
-
Measure the ion beams of ¹³⁸La and ¹³⁹La simultaneously using Faraday collectors.
-
Perform a baseline measurement (on-peak zero) before each analysis by deflecting the ion beam.
-
-
Data Processing:
-
Correct for baseline drift.
-
Calculate the mass bias for each sample measurement by linear interpolation of the bracketing standards' measured and true ¹³⁸La/¹³⁹La ratios.
-
Apply the calculated mass bias correction to the measured ¹³⁸La/¹³⁹La ratio of the sample.
-
Protocol 2: On-line Correction of Isobaric Interferences
This method is used when chemical separation is not feasible or incomplete.
1. MC-ICP-MS Setup:
-
Configure the collector array to simultaneously measure ¹³⁸La, ¹³⁹La, and interference-free isotopes of Cerium (e.g., ¹⁴⁰Ce) and Barium (e.g., ¹³⁷Ba).
2. Data Acquisition:
-
Measure the ion intensities for all selected isotopes for each sample and standard.
3. Data Processing:
-
Subtract the instrumental background from all measured intensities.
-
Calculate the contribution of ¹³⁸Ce to the mass 138 peak using the measured ¹⁴⁰Ce intensity and the natural ¹³⁸Ce/¹⁴⁰Ce ratio.
-
Calculate the contribution of ¹³⁸Ba to the mass 138 peak using the measured ¹³⁷Ba intensity and the natural ¹³⁸Ba/¹³⁷Ba ratio.
-
Subtract the calculated isobaric interferences from the total intensity at mass 138 to obtain the true ¹³⁸La intensity.
-
Proceed with mass fractionation correction using a suitable method like Standard-Sample Bracketing.
Quantitative Data Summary
The following table summarizes typical precision and accuracy achievable for ¹³⁸La/¹³⁹La measurements using different correction strategies. Please note that these are representative values and actual performance will depend on the specific instrumentation, sample matrix, and analytical protocol.
| Correction Method | Typical Internal Precision (2SE, ppm) | Typical External Reproducibility (2SD, ppm) | Key Advantages | Key Limitations |
| Standard-Sample Bracketing (SSB) with prior chemical separation | 10 - 50 | 50 - 200 | High accuracy and precision by removing interferences. | Time-consuming sample preparation; potential for analyte loss or contamination. |
| SSB with on-line interference correction | 20 - 100 | 100 - 500 | Faster sample throughput. | Accuracy depends on the precise knowledge of interfering element isotope ratios and potential for uncorrected polyatomic interferences. |
| Internal Normalization (with prior chemical separation) | 15 - 80 | 80 - 300 | Can correct for short-term instrument instability more effectively than SSB. | Requires a suitable internal standard that is not present in the sample and has a well-certified isotopic composition. |
Visualizing Correction Workflows
Minimizing contamination in low-level Lanthanum-138 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during low-level Lanthanum-138 (¹³⁸La) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during low-level ¹³⁸La analysis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Blank Levels in ¹³⁸La Measurement | 1. Contaminated reagents (acids, water).2. Leaching from labware (glass or plastic).3. Airborne particulate contamination.4. Cross-contamination from high-concentration samples. | 1. Use high-purity acids and ultrapure water (18 MΩ·cm).[1] Verify certificates of analysis for reagents.2. Use pre-cleaned fluoropolymer (PFA, FEP) or quartz labware.[1] Implement a rigorous acid leaching protocol for all labware.3. Perform sample preparation in a Class 100 (ISO 5) cleanroom or a laminar flow hood.[1]4. Dedicate labware and equipment for low-level analysis. If not possible, implement a stringent cleaning procedure after analyzing high-concentration samples and run a blank to confirm decontamination. |
| Inaccurate or Inconsistent Results | 1. Isobaric interferences (e.g., ¹³⁸Ce, ¹³⁸Ba).2. Incomplete sample digestion.3. Instrument instability or drift. | 1. For ICP-MS, use a high-resolution instrument to resolve isobaric peaks. Alternatively, employ mathematical corrections based on the measurement of another isotope of the interfering element.[2] Chemical separation of Lanthanum prior to analysis can also be effective.2. Optimize the digestion procedure. For complex matrices, a combination of acids (e.g., HNO₃, HCl) and potentially microwave-assisted digestion may be necessary.[3]3. Allow adequate warm-up time for the instrument. Monitor internal standards throughout the analytical run to correct for drift. |
| Sample Carryover | 1. Inadequate rinsing of the sample introduction system (e.g., nebulizer, spray chamber in ICP-MS).2. Adsorption of Lanthanum onto tubing or glassware. | 1. Increase the rinse time between samples. Use a rinse solution that effectively removes Lanthanum (e.g., dilute nitric acid).2. Use fluoropolymer tubing and labware to minimize adsorption. Ensure all components of the sample path are thoroughly cleaned. |
Frequently Asked Questions (FAQs)
1. What are the primary sources of Lanthanum contamination in a laboratory setting?
The main sources of Lanthanum contamination include:
-
Airborne Dust and Particulates: Uncontrolled laboratory air can contain significant amounts of inorganic particles that may contain Lanthanum.[1]
-
Reagents: Impurities in acids, solvents, and even high-purity water can introduce Lanthanum.
-
Labware: Glassware (borosilicate) can leach Lanthanum and other elements. While plastics are generally better, they can also be a source of contamination if not properly cleaned.
-
Personnel: Cosmetics, clothing, and improper gowning can introduce contaminants into the clean laboratory environment.
-
Cross-Contamination: Residues from previously analyzed high-concentration samples can contaminate subsequent low-level samples.
2. What type of labware is recommended for low-level Lanthanum analysis?
For ultra-trace analysis, fluoropolymer labware such as PFA (perfluoroalkoxy) or FEP (fluorinated ethylene propylene) is highly recommended due to its low leachable metal content. Quartz vessels are also an excellent alternative. Borosilicate glass should be avoided as it can be a significant source of elemental contamination.
3. How should I clean my labware to minimize Lanthanum contamination?
A multi-step acid leaching process is recommended. While specific protocols may vary, a general and effective procedure is as follows:
-
Initial Rinse: Thoroughly rinse new or used labware with ultrapure water.
-
Detergent Wash (Optional, for used labware): If organic residues are present, wash with a metal-free detergent, followed by extensive rinsing with ultrapure water.
-
Acid Bath: Submerge the labware in a bath of dilute, high-purity nitric acid (e.g., 10-20%) and heat to a moderate temperature (e.g., 60-80°C) for several hours.
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Final Rinsing: Rinse the labware multiple times with ultrapure water.
-
Drying and Storage: Dry the labware in a clean environment (e.g., laminar flow hood) and store it in sealed, clean plastic bags until use.
4. What is an isobaric interference and how does it affect ¹³⁸La analysis?
An isobaric interference occurs when an isotope of another element has the same nominal mass-to-charge ratio as the target isotope, leading to an artificially high signal. For ¹³⁸La, the most significant isobaric interferences are typically from ¹³⁸Ce (Cerium) and ¹³⁸Ba (Barium). This is a critical consideration when using mass spectrometry techniques like ICP-MS.
5. How can I mitigate isobaric interferences for ¹³⁸La in ICP-MS?
Several strategies can be employed:
-
High-Resolution ICP-MS (HR-ICP-MS): This instrumentation can resolve the small mass differences between ¹³⁸La and its isobaric interferents.
-
Mathematical Correction: This involves measuring a different, interference-free isotope of the interfering element (e.g., ¹⁴⁰Ce or ¹³⁷Ba) and using the known isotopic abundance ratios to calculate and subtract the contribution of the interfering isotope at mass 138.
-
Chemical Separation: Techniques such as ion-exchange chromatography can be used to separate Lanthanum from interfering elements before the sample is introduced to the ICP-MS.
-
Reaction/Collision Cells: In some ICP-MS instruments, a reaction or collision cell can be used to selectively react or collide with the interfering ions to remove them from the ion beam before they reach the detector.
Quantitative Data on Contamination
The following tables provide illustrative data on potential sources of Lanthanum contamination and the effectiveness of cleaning procedures. Actual values will vary depending on the specific laboratory environment and materials.
Table 1: Illustrative Lanthanum Background Levels in Laboratory Air
| Cleanroom Classification | ISO Equivalent | Maximum Particles (≥0.5 µm)/m³ | Illustrative Airborne La Contamination (pg/m³) |
| Class 100,000 | ISO 8 | 3,520,000 | < 50 |
| Class 10,000 | ISO 7 | 352,000 | < 10 |
| Class 1,000 | ISO 6 | 35,200 | < 1 |
| Class 100 | ISO 5 | 3,520 | < 0.1 |
Table 2: Illustrative Lanthanum Leaching from Labware (24h in 5% HNO₃)
| Labware Material | Illustrative La Concentration in Leachate (ng/L) |
| Borosilicate Glass (new) | 50 - 200 |
| Polypropylene (PP) | 5 - 20 |
| Low-Density Polyethylene (LDPE) | 2 - 10 |
| Perfluoroalkoxy (PFA), acid-leached | < 0.5 |
Experimental Protocols
Protocol 1: Acid Leaching of PFA Labware for Ultra-Trace ¹³⁸La Analysis
-
Objective: To minimize Lanthanum contamination from new PFA labware.
-
Materials:
-
New PFA bottles, beakers, and pipette tips.
-
High-purity nitric acid (HNO₃).
-
Ultrapure water (18.2 MΩ·cm).
-
Cleanroom-grade, powder-free gloves.
-
Acid-resistant container for the leaching bath.
-
-
Procedure:
-
Perform all steps in a fume hood or laminar flow bench.
-
Rinse the exterior of the new PFA labware with ultrapure water.
-
Prepare a 20% (v/v) solution of high-purity HNO₃ in the acid-resistant container.
-
Submerge the PFA labware in the acid bath, ensuring all surfaces are in contact with the acid. For bottles, fill them with the acid solution.
-
Cover the container and heat to 80°C for at least 4 hours.
-
Allow the bath to cool to room temperature.
-
Carefully remove the labware from the acid bath and rinse thoroughly with ultrapure water (at least 5-6 rinse cycles).
-
Fill the labware with ultrapure water and let it sit for 24 hours to ensure all residual acid is removed.
-
Empty the labware and dry it in a clean, covered environment (e.g., a Class 100 laminar flow hood).
-
Once dry, store the labware in clean, sealed polymer bags.
-
Protocol 2: Sample Digestion of Biological Tissue for ¹³⁸La Analysis by ICP-MS
-
Objective: To completely digest a biological tissue sample for the determination of low-level ¹³⁸La, minimizing contamination.
-
Materials:
-
Acid-leached PFA digestion vessel.
-
High-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂).
-
Internal standard solution (e.g., Indium, Rhenium).
-
Microwave digestion system.
-
Calibrated pipette with acid-leached tips.
-
-
Procedure:
-
Accurately weigh approximately 0.2-0.5 g of the tissue sample into the PFA digestion vessel.
-
Add 5 mL of high-purity HNO₃ to the vessel. Allow the sample to pre-digest for at least 30 minutes in a fume hood.
-
Carefully add 1 mL of H₂O₂. Be cautious as the reaction may be vigorous.
-
Seal the vessel according to the manufacturer's instructions for the microwave digestion system.
-
Place the vessel in the microwave and run a suitable digestion program (e.g., ramp to 200°C and hold for 20 minutes).
-
After the program is complete, allow the vessel to cool completely before opening.
-
Open the vessel in a fume hood. The resulting solution should be clear and free of particulate matter.
-
Quantitatively transfer the digestate to a clean PFA volumetric flask.
-
Add an appropriate amount of the internal standard.
-
Bring the solution to the final volume with ultrapure water.
-
The sample is now ready for analysis by ICP-MS.
-
Visualizations
Caption: Primary pathways of external contamination in low-level ¹³⁸La analysis.
Caption: Generalized workflow for low-level ¹³⁸La analysis from sample to result.
Caption: Decision-making logic for troubleshooting high blank signals.
References
Technical Support Center: Enhancing Lanthanum Ionization Efficiency in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the ionization efficiency of Lanthanum (La) in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common mass spectrometry techniques for Lanthanum analysis?
A1: The most common technique for sensitive and accurate quantification of Lanthanum is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1] Variations such as Laser Ablation ICP-MS (LA-ICP-MS) are used for spatially resolved analysis of solid samples, like biological tissues.[2][3] Other techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be employed, particularly for imaging mass spectrometry in biological tissues.[4]
Q2: What is the primary challenge in achieving high ionization efficiency for Lanthanum?
A2: A primary challenge is managing matrix effects, where other components in the sample suppress or enhance the Lanthanum ion signal, leading to inaccurate results.[5] Additionally, for ICP-MS, the formation of polyatomic interferences, such as oxides (e.g., ¹³⁹La¹⁶O⁺), can interfere with other analytes or lead to signal instability.[6][7] In complex matrices, isobaric interferences (ions of other elements with the same mass-to-charge ratio) can also be a significant issue.[8][9]
Q3: How does the choice of sample introduction system affect Lanthanum ionization in ICP-MS?
A3: The sample introduction system, which includes the nebulizer and spray chamber, is critical for efficient aerosol generation and transport into the plasma. The choice of nebulizer can significantly impact sensitivity, stability, and the formation of oxides.[6][10][11] For instance, desolvating systems and micronebulizers can reduce oxide formation rates compared to standard systems.[6]
Q4: Can collision/reaction cell (CRC) technology improve Lanthanum analysis?
A4: Yes, collision/reaction cell technology in ICP-MS is highly effective at reducing polyatomic interferences. By introducing a gas (e.g., helium or hydrogen) into the cell, interfering ions are removed through collisions or reactions, resulting in a cleaner spectrum and more accurate quantification of Lanthanum and other elements.[12][13][14] This is particularly useful for removing oxide-based interferences.[15]
Troubleshooting Guide
Issue: Low or No Lanthanum Signal
Q: I am observing a very weak or no signal for Lanthanum. What are the potential causes and how can I troubleshoot this?
A: A weak or absent Lanthanum signal can stem from several issues within your sample preparation or instrument setup. Follow this workflow to diagnose the problem:
Caption: Troubleshooting workflow for low Lanthanum signal.
Issue: High Background or Interferences
Q: My Lanthanum signal is noisy and I suspect interferences. How can I identify and mitigate them?
A: High background and interferences are common in complex matrices. The primary types are isobaric and polyatomic interferences.
-
Isobaric Interferences: These are caused by isotopes of other elements having the same mass as Lanthanum-139. While ¹³⁹La is the most abundant isotope (99.91%), check for potential overlaps from other elements present at high concentrations in your sample.
-
Polyatomic Interferences: These arise from the combination of ions from the argon plasma, sample matrix, and solvents. For Lanthanum, oxide formation (e.g., ¹²³Sb¹⁶O⁺ on ¹³⁹La⁺) is less common but can occur with certain matrices. A more significant issue is the formation of oxides from other lanthanides that can interfere with other elements of interest in your analysis.[7] For instance, in a lanthanum carbonate matrix, LaOH²⁺ can form and interfere with the measurement of other elements like Selenium.[5]
Caption: Strategies for identifying and mitigating interferences.
Data Presentation: Quantitative Comparisons
The following tables summarize quantitative data on factors affecting Lanthanum analysis in ICP-MS.
Table 1: Comparison of Sample Introduction Systems for Lanthanide Analysis
This table compares the performance of different nebulizer systems for Lanthanide analysis, including oxide formation rates and detection limits. Lower oxide ratios are generally better as they indicate fewer polyatomic interferences.
| Parameter | MicroMist Nebulizer | APEX Desolvating System | DS-5 Total Consumption Nebulizer |
| Sample Uptake Rate (µL/min) | 700 | 330 | 8 |
| ¹³⁹La¹⁶O⁺ / ¹³⁹La⁺ Ratio (%) | ~1.2 | ~0.05 | ~0.4 |
| Relative Detection Limits (ng/L) | Higher | 0.57 - 6.1 | 30 - 170 |
| Absolute Detection Limits | - | 6.7 - 54 pg | 3.1 - 7.6 fg |
| (Data adapted from a study on lanthanide analysis in biological specimens)[6] |
Table 2: Effect of Collision/Reaction Cell (CRC) on Interfered Elements
This table demonstrates the effectiveness of using a collision/reaction cell with different gases to reduce interferences on common analytes, which is a crucial technique when analyzing Lanthanum in complex matrices containing these elements.
| Interfered Isotope | Interference | Mode | Background Equivalent Concentration (ng/L) |
| ⁵⁶Fe | ⁴⁰Ar¹⁶O⁺ | No Gas | 1200 |
| He | 20 | ||
| H₂ | 8 | ||
| ⁷⁵As | ⁴⁰Ar³⁵Cl⁺ | No Gas | 50 (in 0.1% HCl) |
| He | 0.5 (in 0.1% HCl) | ||
| (Data generalized from studies on CRC-ICP-MS performance)[12][14] |
Experimental Protocols
Protocol 1: Determination of Lanthanum and other Elemental Impurities in Lanthanum Carbonate Raw Material by ICP-MS
This protocol is adapted from a method for analyzing elemental impurities in pharmaceutical-grade Lanthanum carbonate.[5]
1. Objective: To accurately quantify Lanthanum and 24 other elemental impurities in a high-matrix Lanthanum carbonate sample.
2. Materials and Reagents:
-
Lanthanum Carbonate Sample
-
Nitric Acid (HNO₃), high purity (e.g., 70%)
-
Deionized Water (≥18 MΩ·cm)
-
Multi-element standard solutions containing the elements of interest.
-
Internal Standard Solution (e.g., Terbium - ¹⁵⁹Tb).[16]
-
Teflon PFA digestion vials.
3. Sample Preparation (Digestion):
-
Weigh approximately 0.1 g of the Lanthanum carbonate sample into a clean Teflon PFA vial.
-
Carefully add 5 mL of 70% nitric acid to the vial. Caution: The reaction will produce gas; perform this step in a fume hood and add acid slowly.
-
Allow the sample to digest overnight at room temperature or gently heat on a hot plate (e.g., at 120°C) until the sample is completely dissolved.
-
After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask.
-
Add the internal standard to achieve the desired final concentration (e.g., 2 ppm ¹⁵⁹Tb).[16]
-
Dilute to the mark with deionized water. This solution is now ready for analysis. A further dilution may be necessary depending on the concentration of Lanthanum and the linear range of the instrument.
4. ICP-MS Instrumental Parameters:
-
Instrument: Agilent 7900 ICP-MS (or equivalent).[5]
-
Sample Introduction:
-
Nebulizer: Standard concentric or high-matrix compatible (e.g., MicroMist).
-
Spray Chamber: Scott-type or cyclonic, cooled (e.g., 2°C).
-
-
Plasma Conditions:
-
RF Power: ~1550 W
-
Carrier Gas Flow: ~1.0 L/min
-
Makeup Gas Flow: ~0.1 L/min
-
-
Collision/Reaction Cell:
-
Mode: Helium (He) KED (Kinetic Energy Discrimination).[5]
-
He Flow Rate: ~5 mL/min
-
-
Acquisition Parameters:
-
Analyte Isotope: ¹³⁹La
-
Integration Time: 0.1 - 0.3 s per isotope.
-
Acquisition Mode: Peak hopping.
-
5. Calibration:
-
Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L) from a certified stock solution.
-
Matrix-match the calibration standards by adding a high-purity Lanthanum solution to approximate the concentration in the diluted samples.
-
Add the internal standard to all calibration standards at the same concentration as in the samples.
6. Quality Control:
-
Analyze a reagent blank with each batch to monitor for contamination.
-
Run a calibration verification standard after the calibration and periodically throughout the analytical run.
-
Analyze a spiked sample to assess recovery and matrix effects. Use isotope ratio analysis where applicable to identify and correct for polyatomic interferences.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. MALDI imaging mass spectrometry for direct tissue analysis: a new frontier for molecular histology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced ICP-MS detection of 24 elemental impurities in complex, high matrix mineral, medicinal lanthanum carbonates according to ICH Q2 (R2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICP-MS: Lanthanide Interference Corrections – Kurt Hollocher [muse.union.edu]
- 8. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. scielo.br [scielo.br]
- 11. geicp.com [geicp.com]
- 12. agilent.com [agilent.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. apps.nelac-institute.org [apps.nelac-institute.org]
- 16. ICP-MS Analysis of Lanthanide-Doped Nanoparticles as a Non-Radiative, Multiplex Approach to Quantify Biodistribution and Blood Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity in Lanthanum-138 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection of Lanthanum-138 (¹³⁸La). The very low natural abundance and long half-life of ¹³⁸La present unique challenges in achieving high signal intensity. This guide offers practical solutions to common issues encountered during gamma spectroscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound?
The primary challenges in detecting ¹³⁸La stem from its inherent nuclear properties. It has a very low natural isotopic abundance of only 0.0902% and an extremely long half-life of 1.05 x 10¹¹ years, resulting in very low specific activity.[1][2] This low activity necessitates highly sensitive detection systems, effective background radiation shielding, and often long counting times to obtain a statistically significant signal.
Q2: What are the expected gamma energies for ¹³⁸La?
This compound decays via two primary modes, each emitting a characteristic gamma ray:
-
Electron Capture (EC): Produces a gamma ray at approximately 1435.8 keV . This mode accounts for about 66% of ¹³⁸La decays.[2]
-
Beta Minus (β⁻) Decay: Emits a gamma ray at approximately 788.7 keV . This mode accounts for about 34% of ¹³⁸La decays.[2]
Q3: Why is the signal from my Lanthanum-based scintillator (e.g., LaBr₃:Ce) noisy or showing unexpected peaks?
Lanthanum-based scintillators, such as LaBr₃(Ce), are intrinsically radioactive due to the presence of ¹³⁸La within the crystal itself.[3][4][5] This results in a self-generated background spectrum that includes the characteristic gamma peaks of ¹³⁸La at 789 keV and 1436 keV.[3][5] While this can be utilized for self-calibration of the detector, it also contributes to the background noise and can interfere with the detection of low-level external sources, particularly those with energies near the ¹³⁸La peaks, such as Potassium-40 (⁴⁰K) at 1460.8 keV.[3]
Q4: How can I improve the signal-to-noise ratio in my ¹³⁸La measurements?
Improving the signal-to-noise ratio is critical for successful ¹³⁸La detection. Key strategies include:
-
Effective Shielding: Utilizing high-density materials like lead to construct a shield around the detector is crucial to minimize background radiation from cosmic rays and terrestrial sources.[1]
-
Appropriate Detector Selection: The choice of detector significantly impacts signal intensity. High-Purity Germanium (HPGe) detectors offer the best energy resolution for resolving closely spaced peaks, while scintillator detectors like NaI(Tl) and LaBr₃(Ce) may offer higher efficiency.[4]
-
Optimized Counting Time: Due to the low activity of ¹³⁸La, longer counting times are often necessary to accumulate a sufficient number of counts for a clear signal above the background.
-
Coincidence Gating: For detectors like LaBr₃(Ce), applying coincidence gating techniques can help to significantly reduce the intrinsic background and enhance the signal of interest.[2]
Troubleshooting Low Signal Intensity
Low signal intensity is a frequent issue in ¹³⁸La detection. The following guide provides a systematic approach to identifying and resolving the root cause of a weak signal.
Diagram: Troubleshooting Workflow for Low ¹³⁸La Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity in ¹³⁸La detection.
Troubleshooting Steps in Detail
| Step | Question/Issue | Possible Causes | Recommended Actions |
| 1. Detector Functionality | Is the detector operating correctly? | - Detector malfunction (e.g., loss of vacuum in HPGe, cracked scintillator crystal).- Incorrect high voltage settings. | - Perform a diagnostic check on the detector using a known, higher-activity calibration source (e.g., ⁶⁰Co, ¹³⁷Cs).- Verify that the applied high voltage is at the manufacturer's recommended level. |
| 2. Electronics & Cabling | Are the electronic components and connections secure? | - Loose or damaged cables (BNC, SHV).- Malfunctioning preamplifier, amplifier, or multichannel analyzer (MCA). | - Inspect all cable connections for a secure fit.- Test cables for continuity.- Systematically swap out electronic modules with known working units to isolate the faulty component. |
| 3. Energy Calibration | Is the energy calibration accurate? | - Incorrect calibration sources used.- Drift in electronics since the last calibration. | - Perform a new energy calibration using standard sources that bracket the ¹³⁸La gamma energies (e.g., ⁶⁰Co with peaks at 1173.2 keV and 1332.5 keV).- Ensure the calibration curve is linear over the energy range of interest. |
| 4. Background Radiation | Is the background radiation excessively high? | - Inadequate or improperly configured shielding.- Presence of other radioactive sources in the vicinity.- Radon gas accumulation in the counting area. | - Ensure the detector is fully enclosed in a lead shield of sufficient thickness (e.g., 5-10 cm).- Remove any unnecessary radioactive materials from the experimental area.- Improve ventilation to reduce radon levels. |
| 5. Sample Preparation & Geometry | Is the sample correctly prepared and positioned? | - Insufficient amount of lanthanum in the sample.- Suboptimal sample-to-detector geometry (too far, off-center).- Self-absorption of gamma rays within a dense sample matrix. | - Increase the mass of the lanthanum-containing sample if possible.- Place the sample as close as possible to the detector and ensure it is centered.- Consider the sample's density and composition, as high-Z materials can attenuate the emitted gamma rays. |
| 6. Acquisition Parameters | Are the data acquisition settings optimized? | - Counting time is too short.- Incorrect settings in the data acquisition software. | - Increase the counting time to improve counting statistics. For low-activity samples, counting times of several hours to days may be necessary.- Review the MCA settings to ensure the energy range is appropriate and that data is being collected correctly. |
Data Presentation: Detector Performance Comparison
The choice of detector is a critical factor in the successful detection of ¹³⁸La. The following table summarizes the typical performance characteristics of common gamma spectroscopy detectors for the two primary gamma emissions of ¹³⁸La.
| Detector Type | Typical Energy Resolution (FWHM) @ 662 keV | Relative Efficiency | Pros for ¹³⁸La Detection | Cons for ¹³⁸La Detection |
| NaI(Tl) | ~6-8% | High | - High efficiency.- Lower cost. | - Poor energy resolution, making it difficult to resolve the ¹³⁸La peaks from nearby background lines (e.g., ⁴⁰K).[4] |
| LaBr₃(Ce) | ~2.5-3.5% | Very High | - Excellent energy resolution for a scintillator.- High efficiency.[3][4] | - Intrinsic radioactivity from ¹³⁸La contributes to background.- Higher cost than NaI(Tl).[3][5] |
| HPGe | <0.2% | Low to Moderate | - Superior energy resolution, allowing for clear identification of ¹³⁸La peaks and separation from interfering peaks.[4] | - Lower efficiency compared to scintillators.- Requires cryogenic cooling (liquid nitrogen).- Highest cost.[4][6] |
Experimental Protocols
Protocol: Gamma Spectroscopy of Natural Lanthanum Oxide for ¹³⁸La Detection
This protocol outlines the key steps for measuring the gamma spectrum of a natural lanthanum oxide (La₂O₃) sample to detect the characteristic emissions of ¹³⁸La.
1. System Preparation and Calibration: a. Ensure the HPGe or scintillator detector is properly cooled (if applicable) and has been at a stable operating high voltage for at least 30 minutes. b. Perform an energy calibration using certified gamma sources (e.g., ⁶⁰Co, ¹³³Ba, ¹³⁷Cs, ¹⁵²Eu) to cover an energy range from ~100 keV to at least 1500 keV. c. Verify the linearity of the energy calibration and the resolution of the detector at key energies.
2. Background Measurement: a. Place an empty sample container in the same geometry as the sample will be measured inside the lead shield. b. Acquire a background spectrum for a sufficiently long time to obtain good statistics. This background spectrum will be subtracted from the sample spectrum. A counting time equal to or greater than the sample counting time is recommended.
3. Sample Preparation and Measurement: a. Weigh a known quantity of dry lanthanum oxide powder (e.g., 100-500 grams). b. Place the powder in a suitable container (e.g., a Marinelli beaker or a cylindrical pot) that maximizes the sample volume around the detector. c. Place the sample container in the lead shield, ensuring a reproducible and close geometry to the detector. d. Acquire the gamma spectrum for an extended period (e.g., 12-24 hours or longer) to accumulate sufficient counts in the ¹³⁸La photopeaks.
4. Data Analysis: a. Subtract the background spectrum from the sample spectrum. b. Identify the photopeaks corresponding to the 788.7 keV and 1435.8 keV gamma emissions from ¹³⁸La. c. Calculate the net peak areas for the identified peaks. d. If quantitative analysis is required, perform an efficiency calibration for the specific sample geometry to determine the activity of ¹³⁸La in the sample.
Visualizations
Diagram: ¹³⁸La Decay Scheme
Caption: Simplified decay scheme of this compound, showing the electron capture and beta decay pathways.
Diagram: Key Factors Influencing Signal Intensity
Caption: Logical relationship of key factors that positively and negatively influence the measured signal intensity.
References
Technical Support Center: Deconvolution of Lanthanum-138 Gamma-Ray Spectra
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deconvolution of Lanthanum-138 (¹³⁸La) gamma-ray spectra.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its gamma-ray spectrum relevant?
This compound (¹³⁸La) is a naturally occurring radioactive isotope of lanthanum with a very long half-life of approximately 1.02 x 10¹¹ years.[1][2] It constitutes about 0.09% of natural lanthanum.[2] Its relevance comes from its use in scintillators, such as Lanthanum Bromide (LaBr₃) and Lanthanum Chloride (LaCl₃), which are valued for their excellent energy resolution.[2][3] However, the inherent radioactivity of ¹³⁸La creates a characteristic background spectrum that must be accurately analyzed and subtracted, especially in low-level radioactivity measurements.[2][3]
Q2: What are the primary gamma-ray emissions from ¹³⁸La?
¹³⁸La decays via two primary modes, each producing a characteristic gamma-ray:
-
Electron Capture (EC): This occurs in approximately 66.4% of decays and results in the emission of a 1435.8 keV gamma-ray.[4]
-
Beta Decay (β⁻): This accounts for about 33.6% of decays and is accompanied by the emission of a 788.7 keV gamma-ray.[4]
These two prominent peaks are the key signatures for identifying ¹³⁸La in a gamma-ray spectrum.[2][5]
Q3: What is "deconvolution" in the context of gamma-ray spectroscopy?
In gamma-ray spectroscopy, deconvolution, also known as spectral unfolding, is a computational process used to separate overlapping peaks in a spectrum and remove distortions introduced by the detector system.[6] For ¹³⁸La, this is particularly important for resolving its 1435.8 keV peak from the nearby 1460.8 keV peak of naturally occurring Potassium-40 (⁴⁰K), a common background signal.[4] The process mathematically enhances spectral resolution, allowing for more accurate identification and quantification of radionuclides.[6][7]
Q4: Which type of detector is best for analyzing ¹³⁸La spectra?
The choice of detector depends on the experimental requirements. High-Purity Germanium (HPGe) detectors offer superior energy resolution (typically <0.2% FWHM at 1332 keV) and are ideal for resolving the closely spaced ¹³⁸La and ⁴⁰K peaks.[8][9] Scintillation detectors like NaI(Tl) or LaBr₃ have lower resolution but can be effective for general analysis, though LaBr₃ detectors will have a significant internal ¹³⁸La background.[2][10]
Quantitative Data Summary
Table 1: Nuclear Decay Data for this compound (¹³⁸La)
| Parameter | Value | Reference |
| Half-Life (T₁/₂) | 1.02(1) x 10¹¹ years | [1][11] |
| Decay Mode & Probability | Electron Capture (EC): ~65.6% | [1] |
| Beta Minus (β⁻): ~34.4% | [1] | |
| Gamma Energy (EC) | 1435.8 keV | [4][5][11] |
| Gamma Energy (β⁻) | 788.7 keV | [4][5][11] |
| Emission Probability (1435.8 keV) | ~65.0% | [11] |
| Emission Probability (788.7 keV) | ~35.0% | [11] |
Table 2: Typical Detector Performance for ¹³⁸La Analysis
| Detector Type | Typical Energy Resolution (FWHM @ 1332 keV) | Suitability for ¹³⁸La / ⁴⁰K Deconvolution | Reference |
| HPGe | < 2.0 keV (~0.15%) | Excellent | [8] |
| LaBr₃(Ce) | ~30 keV (~2.2% @ 662 keV) | Moderate (Intrinsic ¹³⁸La background) | [2] |
| NaI(Tl) | ~90 keV (~7.0%) | Poor | [9] |
Troubleshooting Guide
Problem 1: The 1435.8 keV ¹³⁸La peak is indistinguishable from the 1460.8 keV ⁴⁰K background peak.
-
Cause: This is a common issue caused by insufficient detector resolution or inadequate background characterization. The two peaks are separated by only ~25 keV.
-
Solution:
-
Use a High-Resolution Detector: If using a scintillator, switch to an HPGe detector for its superior ability to separate closely spaced peaks.[10]
-
Perform a High-Quality Background Subtraction: Acquire a separate, long-duration background spectrum with the source removed. Use a robust background subtraction algorithm, such as the Sensitive Nonlinear Iterative Peak (SNIP) method, to remove the Compton continuum and the ⁴⁰K peak.[12][13]
-
Utilize Advanced Peak Fitting Software: Employ gamma analysis software with deconvolution algorithms capable of fitting multiple overlapping peaks (multiplets).[14] These algorithms model the individual peak shapes to determine their respective areas.
-
Problem 2: Peak shapes in the spectrum are asymmetric or show significant tailing.
-
Cause: Peak shape distortions can arise from incomplete charge collection in the detector, Compton scattering within or near the source, or electronic noise.
-
Solution:
-
Check Detector Health: Ensure the detector is operating at the recommended bias voltage and temperature.
-
Optimize Source-Detector Geometry: Minimize scattering materials between the source and the detector.
-
Use a Modified Peak Fit Function: Standard Gaussian fits may not be adequate.[15] Many software packages offer functions that combine a Gaussian with an exponential tailing component to better model the observed peak shape.[16]
-
Problem 3: The calculated activity of ¹³⁸La is inaccurate or has high uncertainty.
-
Cause: Inaccurate activity quantification can result from improper energy and efficiency calibrations, errors in background subtraction, or incorrect peak area integration.
-
Solution:
-
Verify Efficiency Calibration: A full-energy peak efficiency calibration is crucial for converting peak area (counts) to emission rates and, subsequently, activity.[10][17] This must be performed with certified radionuclide sources covering a wide energy range, including energies near the ¹³⁸La peaks.
-
Review Background Subtraction: Over- or under-subtraction of the background will directly impact the net peak area.[18] Visually inspect the spectrum after background subtraction to ensure the baseline is appropriate.
-
Check Peak Integration Boundaries: Ensure the region of interest (ROI) for peak fitting encompasses the entire full-energy peak, typically extending at least 2-3 times the Full Width at Half Maximum (FWHM) on either side of the peak centroid.[15]
-
Problem 4: Deconvolution software fails to converge or provides an unstable fit.
-
Cause: The fitting algorithm may struggle if the initial parameters are poor, the signal-to-noise ratio is low, or the peak model is inappropriate for the data.
-
Solution:
-
Provide Good Initial Guesses: Manually guide the software by providing approximate peak centroid locations and widths before initiating the automated fit.
-
Increase Counting Time: A longer acquisition time will improve counting statistics and the signal-to-noise ratio, providing a more stable basis for the fit.
-
Simplify the Model: If fitting a complex multiplet, try fixing the known parameters (e.g., the energy separation between peaks based on literature values) to reduce the number of free variables in the fit.
-
Experimental Protocols & Visualizations
Protocol 1: HPGe Detector Energy and Efficiency Calibration
This protocol outlines the fundamental steps for calibrating an HPGe detector, which is essential for the accurate analysis of ¹³⁸La.
-
Source Selection: Use a multi-gamma certified calibration source, such as Europium-152 (¹⁵²Eu), which provides a series of well-spaced, prominent gamma-ray lines across a wide energy range (e.g., 121 keV to 1408 keV).
-
Geometry: Place the calibration source in the exact same position and geometry that will be used for the ¹³⁸La sample measurement to ensure the efficiency calibration is valid.[17]
-
Acquisition: Acquire a spectrum for a duration sufficient to obtain at least 10,000 counts in the smallest full-energy peak of interest to ensure good statistical precision.[9]
-
Energy Calibration:
-
Efficiency Calibration:
-
For each major peak in the calibration spectrum, determine the net peak area (total counts minus background).
-
Calculate the detection efficiency (ε) at each energy using the formula: ε = N / (A * Pγ * t) where N is the net peak area, A is the source activity (in Bq), Pγ is the gamma-ray emission probability, and t is the live acquisition time in seconds.
-
Plot the efficiency versus gamma-ray energy and fit the points with a suitable function (often a polynomial in log-log space) to create an efficiency curve. This curve allows for the determination of detector efficiency at the ¹³⁸La energies of 788.7 keV and 1435.8 keV.
-
Caption: Workflow for HPGe detector energy and efficiency calibration.
Diagram: Deconvolution Logic for ¹³⁸La Spectrum
This diagram illustrates the logical workflow for acquiring and processing a gamma-ray spectrum containing ¹³⁸La.
Caption: Logical workflow for ¹³⁸La gamma-ray spectrum analysis.
Diagram: Decay Scheme of this compound
This diagram shows the two primary decay pathways of the ¹³⁸La nucleus.
Caption: Simplified nuclear decay scheme of this compound.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Radioactive Lanthanum 138 - allRadioactive [allradioactive.com]
- 3. Gamma Spectroscopy - How to identify radioactive isotopes! - allRadioactive [allradioactive.com]
- 4. pnnl.gov [pnnl.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. osti.gov [osti.gov]
- 8. djs.si [djs.si]
- 9. mirion.com [mirion.com]
- 10. irpa.net [irpa.net]
- 11. Determination of the half-life and gamma-ray emission probability of 138La [inis.iaea.org]
- 12. caen.it [caen.it]
- 13. atlantis-press.com [atlantis-press.com]
- 14. ortec-online.com [ortec-online.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. bmuv.de [bmuv.de]
- 17. inis.iaea.org [inis.iaea.org]
- 18. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparison of La-Ce dating with Sm-Nd and U-Pb geochronometers
A Comprehensive Guide to La-Ce, Sm-Nd, and U-Pb Geochronometers for Researchers
In the field of geochronology, the ability to accurately and precisely date geological materials is paramount. This guide provides a detailed comparison of three key radiometric dating systems: Lanthanum-Cerium (La-Ce), Samarium-Neodymium (Sm-Nd), and Uranium-Lead (U-Pb). Each of these geochronometers offers unique advantages and is suited to different applications, minerals, and time scales. This document, intended for researchers, scientists, and drug development professionals who may utilize isotopic analysis, outlines the principles, methodologies, and comparative performance of these techniques, supported by experimental data and detailed protocols.
Principles of Radiometric Dating
Radiometric dating methods are based on the constant rate of decay of radioactive isotopes (parent nuclides) into stable isotopes (daughter nuclides). By measuring the ratio of parent to daughter isotopes in a sample and knowing the decay rate (expressed as a half-life), the time since the mineral or rock formed and the isotopic system closed can be calculated.
Comparison of Geochronometers
The La-Ce, Sm-Nd, and U-Pb systems are all long-lived geochronometers, making them suitable for dating very old geological materials. However, they differ in their decay schemes, half-lives, the minerals to which they are best applied, and their resistance to geological processes that can disturb the isotopic system.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the La-Ce, Sm-Nd, and U-Pb geochronometers.
| Parameter | La-Ce Geochronometer | Sm-Nd Geochronometer | U-Pb Geochronometer |
| Parent Isotope | ¹³⁸La | ¹⁴⁷Sm | ²³⁸U, ²³⁵U |
| Daughter Isotope | ¹³⁸Ce | ¹⁴³Nd | ²⁰⁶Pb, ²⁰⁷Pb |
| Decay Constant (λ) | 6.54 x 10⁻¹² yr⁻¹ | 6.54 x 10⁻¹² yr⁻¹ | ²³⁸U: 1.55125 x 10⁻¹⁰ yr⁻¹ ²³⁵U: 9.8485 x 10⁻¹⁰ yr⁻¹ |
| Half-life (t½) | ~106 billion years[1] | ~106 billion years[1][2] | ²³⁸U: ~4.47 billion years ²³⁵U: ~704 million years |
| Applicable Age Range | Proterozoic to Archean | Precambrian to Phanerozoic | <1 million years to >4.5 billion years |
| Typical Precision | ~0.2% (on isotope ratios) | 0.001-0.01% (for ¹⁴³Nd/¹⁴⁴Nd) | 0.1-1% (LA-ICP-MS), <0.1% (ID-TIMS)[3] |
| Commonly Dated Minerals | Monazite, Allanite, Bastnäsite | Garnet, Monazite, Apatite, Plagioclase, Pyroxene | Zircon, Monazite, Titanite, Apatite, Baddeleyite[4] |
| Closure Temperature | High (mineral dependent) | Garnet: 600-800°C, Monazite: >900°C[5][6] | Zircon: >900°C, Titanite: 600-700°C, Apatite: 450-550°C[4][6][7] |
Isotopic Decay Schemes
The decay of parent isotopes to daughter isotopes is the foundation of these geochronometers. The following diagrams illustrate these decay pathways.
Caption: Decay scheme of Lanthanum-138.
Caption: Decay scheme of Samarium-147.
Caption: Decay schemes of Uranium-238 and Uranium-235.
Experimental Protocols
Accurate radiometric dating requires meticulous laboratory procedures to isolate the elements of interest and measure their isotopic ratios. The general workflow is similar for all three methods, involving sample preparation, chemical separation, and mass spectrometry, but the specific reagents and conditions vary.
Comparative Experimental Workflow
Caption: Generalized experimental workflow for radiometric dating.
Detailed Methodologies
1. La-Ce Dating Protocol
-
Sample Preparation: Mineral separates (e.g., monazite) are obtained through standard crushing, sieving, heavy liquid, and magnetic separation techniques. Grains are hand-picked under a microscope to ensure purity.
-
Dissolution and Spiking: A precisely weighed amount of the mineral separate is dissolved in a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids in a sealed Teflon vial at high temperature. A mixed ¹³⁸La-¹⁴²Ce spike is added for isotope dilution analysis.
-
Chemical Separation:
-
Rare Earth Element (REE) Separation: The dissolved sample is loaded onto a cation exchange column to separate the bulk REEs from major matrix elements.
-
Cerium Separation: Cerium is separated from other REEs using an anion exchange column and selective oxidation of Ce³⁺ to Ce⁴⁺.[8]
-
Lanthanum Purification: The fraction containing Lanthanum is further purified using another cation exchange column.
-
-
Mass Spectrometry: Isotopic ratios of La and Ce are measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[8] Isobaric interferences from Barium (Ba) on Ce isotopes must be carefully corrected for.
2. Sm-Nd Dating Protocol
-
Sample Preparation: Similar to La-Ce dating, with minerals like garnet, monazite, or whole-rock powders being common sample types.
-
Dissolution and Spiking: The sample is dissolved in HF and HNO₃. A mixed ¹⁴⁹Sm-¹⁵⁰Nd or similar spike is added for isotope dilution.
-
Chemical Separation:
-
Bulk REE Separation: Cation exchange chromatography is used to separate the REEs from the bulk sample matrix.
-
Sm and Nd Separation: The REE fraction is then passed through a second cation exchange column using an organic acid eluent (e.g., α-hydroxyisobutyric acid) to separate Sm and Nd from each other and from other REEs.[9]
-
-
Mass Spectrometry: Sm and Nd isotopic compositions are measured by TIMS or MC-ICP-MS. The measured ¹⁴³Nd/¹⁴⁴Nd ratio is normalized to a constant ¹⁴⁶Nd/¹⁴⁴Nd ratio to correct for instrumental mass fractionation.
3. U-Pb Dating Protocol
Two primary techniques are used for U-Pb dating: Isotope Dilution-Thermal Ionization Mass Spectrometry (ID-TIMS) for high-precision dating of mineral separates, and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for in-situ dating of individual mineral grains.
-
ID-TIMS Protocol:
-
Sample Preparation: Zircon or other U-bearing minerals are separated as described above. Chemical abrasion is often employed to remove parts of the zircon crystal that may have lost Pb.
-
Dissolution and Spiking: Single or small batches of zircon grains are dissolved in HF and HNO₃ in a high-pressure vessel. A mixed ²⁰⁵Pb-²³³U-²³⁵U spike is added.
-
Chemical Separation: U and Pb are separated from the zircon matrix and each other using anion exchange chromatography.
-
Mass Spectrometry: The isotopic compositions of U and Pb are measured with high precision on a TIMS instrument.
-
-
LA-ICP-MS Protocol:
-
Sample Preparation: Mineral grains are mounted in an epoxy puck and polished to expose their interiors. Cathodoluminescence imaging is used to visualize internal zoning and select spots for analysis.[10]
-
Laser Ablation: A high-energy laser is focused on a small spot (typically 10-50 µm in diameter) on the mineral surface, ablating a small amount of material.[10][11]
-
Mass Spectrometry: The ablated material is transported by a carrier gas (usually helium) into the plasma of an ICP-MS, where it is ionized. The isotopes of U, Th, and Pb are then measured.[10]
-
Data Reduction: The measured isotope ratios are corrected for instrumental mass bias and laser-induced elemental fractionation by analyzing a well-characterized reference material (e.g., a standard zircon of known age) interspersed with the unknown samples.[12]
-
Concluding Remarks
The choice of geochronometer depends on the specific research question, the age of the material, the available minerals, and the required precision.
-
U-Pb dating , particularly the ID-TIMS method applied to zircon, is considered the "gold standard" in geochronology due to its high precision, the presence of two decay chains for internal consistency, and the high closure temperature of zircon.[4] LA-ICP-MS offers the advantage of high spatial resolution for in-situ analysis.
-
Sm-Nd dating is a robust method, especially for mafic and metamorphic rocks, and is less susceptible to resetting by thermal events than some other systems due to the relative immobility of rare earth elements.[2][13] It is also a powerful tracer of crust-mantle evolution.
-
La-Ce dating is a less commonly used method but holds promise for specific applications, particularly in understanding redox conditions in ancient environments due to the variable valence of Cerium.[8] Further development and inter-laboratory calibration are ongoing to establish it as a more routine geochronometer.
For researchers requiring the highest precision and accuracy for establishing absolute timelines, the U-Pb method is often preferred. The Sm-Nd system provides valuable age information and crucial insights into petrogenetic processes. The La-Ce system offers a unique tool for specialized studies, particularly those investigating paleo-redox conditions. A comprehensive understanding of the strengths and limitations of each method, as outlined in this guide, is essential for the robust interpretation of geochronological data.
References
- 1. wjec.co.uk [wjec.co.uk]
- 2. Samarium-neodymium dating | Research Starters | EBSCO Research [ebsco.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. boisestate.edu [boisestate.edu]
- 11. h-expertise-services.com [h-expertise-services.com]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. Samarium–neodymium dating - Wikipedia [en.wikipedia.org]
Navigating the Analytical Landscape of Lanthanum-138: A Guide to Inter-Laboratory Isotopic Measurements
Currently, there are no internationally certified inter-laboratory standards specifically for Lanthanum-138 (¹³⁸La) isotopic measurements. This presents a significant challenge for researchers, scientists, and drug development professionals who require high-precision and comparable isotopic data. This guide provides an objective overview of the current landscape, outlines best practices for ensuring data quality in the absence of formal standards, and details the state-of-the-art analytical protocols for ¹³⁸La isotopic analysis.
The Challenge: Absence of a Universal Standard
Unlike many other isotopic systems, the ¹³⁸La/¹³⁹La ratio has not been the focus of extensive geological or industrial standardization efforts. This is largely due to the low natural abundance of ¹³⁸La (approximately 0.089%) and the fact that natural variations are not widely exploited for mainstream applications in the same way as isotopes of elements like strontium or lead. As a result, no proficiency testing programs or certified reference materials (CRMs) with a certified ¹³⁸La/¹³⁹La isotopic ratio exist for inter-laboratory comparison.
This absence necessitates a rigorous and transparent approach from individual laboratories to ensure that their data is both accurate and comparable to that produced by other research groups. The primary strategies to achieve this are the use of well-characterized in-house standards, the analysis of common geological reference materials, and meticulous documentation of analytical procedures.
Alternative Reference Materials for Quality Control
While not certified for their ¹³⁸La isotopic composition, a number of standard reference materials (SRMs) and geological reference materials (RMs) are available with well-documented elemental compositions. These materials, if assumed to be isotopically homogeneous, can serve as valuable tools for quality control, method validation, and as de facto inter-laboratory comparison materials. Laboratories analyzing these materials and publishing their results contribute to a growing body of data that can be used for informal comparison.
| Reference Material | Type | Issuing Body | Relevant Characteristics |
| NIST SRM 3127a | Lanthanum Standard Solution | National Institute of Standards and Technology (NIST) | Certified for Lanthanum concentration; can be used to prepare in-house gravimetric standards. |
| BHVO-2 | Basalt Rock Powder | U.S. Geological Survey (USGS) | Widely used geochemical reference material with known rare earth element concentrations. |
| BCR-2 | Basalt Rock Powder | U.S. Geological Survey (USGS) | Another common geological standard, providing a different matrix for method validation. |
| AGV-2 | Andesite Rock Powder | U.S. Geological Survey (USGS) | A volcanic rock standard with a different silicate matrix composition. |
| GSD-1G / GSE-1G | Synthetic Glass | U.S. Geological Survey (USGS) | Homogeneous glass matrices with a wide range of trace elements, including Lanthanum. |
Note: The isotopic composition of ¹³⁸La in these materials is not certified. The values obtained should be used for internal quality control and informal comparison between laboratories that have also analyzed these materials.
Experimental Protocols for High-Precision ¹³⁸La Isotopic Measurements
High-precision measurement of the ¹³⁸La/¹³⁹La ratio is typically performed using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Both techniques require the chemical separation of Lanthanum from the sample matrix to avoid isobaric interferences.
Sample Digestion and Lanthanum Separation
A robust chemical separation is critical for accurate isotopic analysis. The following is a generalized protocol for the separation of Lanthanum from geological or biological matrices.
a) Sample Digestion:
-
For rock powders, a mixture of hydrofluoric (HF) and nitric acid (HNO₃) is used for complete dissolution. Samples are typically heated in sealed Teflon beakers on a hot plate.
-
For biological matrices, a combination of nitric acid and hydrogen peroxide (H₂O₂) is often used for digestion.
b) Ion-Exchange Chromatography:
-
The digested sample is loaded onto a cation-exchange column (e.g., Dowex 50W-X8 resin).
-
A series of acid washes (e.g., varying concentrations of hydrochloric acid, HCl) are used to selectively elute matrix elements.
-
The rare earth element (REE) fraction, which includes Lanthanum, is then collected.
-
A second stage of chromatography, often using a resin specific for REE separation (e.g., Eichrom's Ln Resin), is employed to isolate Lanthanum from other REEs, particularly Cerium and Barium, which have isotopes that can cause isobaric interferences.
Mass Spectrometry Analysis
a) Thermal Ionization Mass Spectrometry (TIMS)
TIMS is considered the gold standard for high-precision isotope ratio measurements of elements with low ionization potentials, like Lanthanum.
-
Filament Loading: The purified Lanthanum fraction is loaded onto a metal filament, typically made of Rhenium (Re). A double or triple filament assembly is often used, with separate evaporation and ionization filaments.
-
Mass Spectrometry: The filament is heated under vacuum, causing the Lanthanum to ionize. The ions are then accelerated into a magnetic sector, which separates them by their mass-to-charge ratio.
-
Data Acquisition: The ion beams of ¹³⁸La and ¹³⁹La are measured simultaneously in Faraday cups. The ratio of the measured ion currents provides the isotope ratio.
-
Interference Correction: A key challenge is the isobaric interference of ¹³⁸Ba on ¹³⁸La. While chemical separation aims to remove all Barium, any residual amount must be corrected for. This is typically done by monitoring a non-interfering Barium isotope (e.g., ¹³⁷Ba) and using the known natural Ba isotopic abundances to subtract the contribution of ¹³⁸Ba from the mass 138 signal. Similarly, the potential interference from ¹³⁸Ce must be monitored and corrected.
b) Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS offers higher sample throughput than TIMS and can be highly precise.
-
Sample Introduction: The purified Lanthanum solution is introduced into an argon plasma, which ionizes the sample.
-
Instrument Parameters:
-
Cones: Nickel or platinum sampler and skimmer cones are typically used.
-
Plasma Conditions: The plasma is tuned to maximize ion transmission and stability.
-
Resolution: Measurements are typically made in low-resolution mode, which requires excellent chemical separation to avoid interferences.
-
-
Data Acquisition: The ¹³⁸La and ¹³⁹La ion beams are measured simultaneously in Faraday cups.
-
Interference Correction: As with TIMS, correction for isobaric interferences from ¹³⁸Ba and ¹³⁸Ce is critical. This is achieved by monitoring other isotopes of Ba and Ce (e.g., ¹³⁷Ba and ¹⁴⁰Ce or ¹⁴²Ce) and applying a mathematical correction based on their known natural isotopic ratios. Some advanced MC-ICP-MS instruments with collision/reaction cells can also be used to reduce oxide-based interferences that could affect the target masses.
Workflow and Visualization
The following diagram illustrates a generalized workflow for the isotopic analysis of this compound.
Caption: Generalized workflow for this compound isotopic analysis.
Conclusion
While the lack of a dedicated inter-laboratory standard for ¹³⁸La isotopic measurements presents a hurdle, high-quality, comparable data can be achieved. The keys to success are a commitment to rigorous, well-documented analytical protocols, including meticulous chemical separation and correction for isobaric interferences. The use of common geological reference materials and the development of well-characterized in-house standards are currently the best available methods for ensuring long-term data reproducibility and facilitating meaningful comparisons between different laboratories. As research involving ¹³⁸La continues to evolve, the development of a certified isotopic reference material will be a critical step in advancing the field.
Validating Lanthanum-138 Data: A Comparative Guide to Methodologies Using Geological Reference Materials
For researchers, scientists, and drug development professionals engaged in high-precision isotopic analysis, the accurate determination of Lanthanum-138 (¹³⁸La) abundance is critical. This guide provides a comprehensive comparison of analytical methodologies for validating ¹³⁸La data, utilizing established geological reference materials. Detailed experimental protocols and performance benchmarks are presented to aid in the selection and implementation of the most suitable analytical strategy.
Naturally occurring lanthanum is composed of two isotopes: the highly abundant ¹³⁹La (99.911%) and the rare, radioactive ¹³⁸La (0.089%).[1] The precise measurement of the ¹³⁸La/¹³⁹La ratio is essential for various applications, including geochronology and nuclear forensics. The validation of these measurements relies on the use of well-characterized geological reference materials and robust analytical techniques.
A Comparative Look at High-Precision Isotopic Analysis Techniques
The two primary instruments for high-precision isotope ratio mass spectrometry are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). While both are capable of delivering high-quality data, they possess distinct advantages and disadvantages.
| Feature | Thermal Ionization Mass Spectrometry (TIMS) | Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) |
| Precision & Accuracy | Generally offers higher precision and accuracy for many isotopic systems. | Capable of high precision, though may be slightly lower than TIMS for some elements. |
| Sample Throughput | Lower throughput due to manual sample loading and longer analysis times. | Higher throughput, often automated, allowing for more samples to be analyzed in a given time. |
| Ionization Efficiency | Variable, dependent on the element. | High and consistent ionization efficiency for a wide range of elements. |
| Interferences | Primarily isobaric interferences, which can be managed with high-resolution instruments or chemical separation. | Can have isobaric and polyatomic interferences, which may require specialized sample introduction systems or mathematical corrections. |
| Versatility | Less versatile in terms of the range of elements that can be readily analyzed. | Highly versatile, capable of analyzing a broader spectrum of elements in the periodic table. |
| Cost & Complexity | Generally lower running costs but can be technically demanding to operate. | Higher running costs (e.g., argon consumption) but often with more user-friendly software. |
Experimental Protocol: Determination of ¹³⁸La in Silicate Rock Reference Materials
The following protocol outlines a comprehensive procedure for the determination of the ¹³⁸La/¹³⁹La isotope ratio in silicate rock geological reference materials, such as USGS standards (e.g., BHVO-2, BCR-2, AGV-2).
Sample Digestion
A complete digestion of the silicate matrix is crucial to ensure all lanthanum is available for separation and analysis.
-
Materials:
-
Powdered geological reference material (e.g., BHVO-2, BCR-2)
-
High-purity hydrofluoric acid (HF)
-
High-purity nitric acid (HNO₃)
-
High-purity hydrochloric acid (HCl)
-
Savillex® PFA vials
-
Hot plate
-
-
Procedure:
-
Accurately weigh approximately 100-200 mg of the powdered rock standard into a clean Savillex® PFA vial.
-
In a fume hood, add 2 mL of concentrated HNO₃ and 4 mL of concentrated HF to the vial.
-
Cap the vial and place it on a hotplate at approximately 120°C for 48 hours to ensure complete dissolution of the silicate matrix.
-
After cooling, carefully uncap the vial and evaporate the solution to dryness on the hotplate at a lower temperature (around 80°C).
-
Add 2 mL of concentrated HNO₃ and again evaporate to dryness to remove any remaining fluoride residues.
-
Repeat the previous step.
-
Dissolve the final residue in 4 mL of 6M HCl. The sample is now ready for chemical separation.
-
Chemical Separation of Lanthanum
The separation of lanthanum from other elements, particularly other Rare Earth Elements (REEs) and elements that can cause isobaric interferences (e.g., ¹³⁸Ce and ¹³⁸Ba), is a critical step for high-precision TIMS analysis. This is typically achieved through multi-stage ion-exchange chromatography.
-
Materials:
-
Cation exchange resin (e.g., AG50W-X8)
-
Ln Resin (Eichrom Technologies)
-
Hydrochloric acid (HCl) of various molarities
-
Nitric acid (HNO₃) of various molarities
-
Chromatography columns
-
-
Procedure:
-
Group REE Separation:
-
Load the dissolved sample in 6M HCl onto a pre-conditioned cation exchange column (e.g., AG50W-X8).
-
Elute the major matrix elements with 2M HCl.
-
Elute the REE fraction with 6M HCl.
-
-
Lanthanum Separation from other REEs:
-
Evaporate the collected REE fraction to dryness and redissolve in a small volume of dilute acid (e.g., 0.2M HNO₃).
-
Load the sample onto a pre-conditioned Ln resin column.
-
Elute other REEs using a stepwise gradient of increasing HNO₃ concentrations. Lanthanum is typically one of the last light REEs to be eluted.
-
Collect the purified Lanthanum fraction.
-
-
Mass Spectrometric Analysis
The isotopic composition of the purified lanthanum fraction is then determined by either TIMS or MC-ICP-MS.
-
TIMS Analysis:
-
The purified La solution is loaded onto a previously outgassed rhenium (Re) filament.
-
The filament is placed into the TIMS source.
-
The sample is heated in a controlled manner to achieve stable ion emission.
-
The ¹³⁸La and ¹³⁹La ion beams are measured simultaneously using a multi-collector array.
-
Data is collected over multiple cycles to obtain high-precision measurements.
-
-
MC-ICP-MS Analysis:
-
The purified La solution is diluted to an appropriate concentration (typically in 2% HNO₃).
-
The solution is introduced into the plasma source of the MC-ICP-MS.
-
Instrumental mass bias is corrected for using a standard of known isotopic composition or by applying a mass fractionation law.
-
The ¹³⁸La and ¹³⁹La ion beams are measured simultaneously.
-
Data Validation and Comparison
Caption: Experimental workflow for the validation of this compound data.
Caption: Logical flow for data validation and comparison of ¹³⁸La measurements.
References
A Comparative Guide to the Cross-Calibration of TIMS and MC-ICP-MS for Lanthanum-138 Isotope Analysis
For researchers, scientists, and drug development professionals, the precise and accurate measurement of isotopic ratios is paramount. This guide provides a comprehensive comparison of two leading mass spectrometry techniques, Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), for the analysis of the rare earth element Lanthanum, with a specific focus on the radioactive isotope ¹³⁸La.
Naturally occurring Lanthanum is composed of the stable isotope ¹³⁹La (99.911% abundance) and the long-lived radioactive isotope ¹³⁸La (0.0889% abundance)[1]. The low abundance of ¹³⁸La presents a significant analytical challenge, requiring highly sensitive and precise instrumentation. Both TIMS and MC-ICP-MS are powerful tools for high-precision isotope ratio measurements, each with distinct advantages and limitations. This guide outlines the experimental protocols for ¹³⁸La analysis using both techniques, presents a comparative summary of their performance, and provides a visual workflow for the cross-calibration process.
Performance Comparison: TIMS vs. MC-ICP-MS for ¹³⁸La Analysis
The selection of an analytical technique for ¹³⁸La isotopic analysis depends on the specific requirements of the study, including the desired precision, sample throughput, and available sample size. While TIMS has traditionally been the gold standard for high-precision radiogenic isotope analysis, MC-ICP-MS offers higher sample throughput and is effective for a wider range of elements[2][3].
A direct comparison of performance metrics for ¹³⁸La is challenging due to the limited number of studies focused specifically on this isotope. However, by drawing on data from the analysis of other radiogenic isotopes and the La-Ce decay system, a general comparison can be made:
| Feature | Thermal Ionization Mass Spectrometry (TIMS) | Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) |
| Precision | Potentially higher precision (sub-ε unit) achievable for small sample loads. | High precision, with reported external reproducibility of ±0.25ε-units for the neighboring ¹³⁸Ce isotope[4][5]. |
| Accuracy | High accuracy, dependent on the quality of isotopic standards and careful control of mass fractionation. | High accuracy, reliant on well-characterized standards and effective correction for mass bias and spectral interferences. |
| Sample Throughput | Lower throughput due to manual sample loading and longer analysis times per sample. | Higher throughput, with automated sample introduction systems and faster analysis times[4]. |
| Ionization Efficiency | Variable, dependent on the element and filament material; can be lower for elements with high ionization potentials. | High and consistent ionization efficiency for a wide range of elements in the argon plasma[3]. |
| Spectral Interferences | Minimal isobaric interferences due to the clean separation of elements before analysis. | Potential for isobaric interferences (e.g., from Barium and Cerium) and polyatomic interferences that require careful correction[4][5]. |
| Sample Preparation | Requires extensive and meticulous chemical separation to isolate Lanthanum from the sample matrix. | Also requires rigorous chemical separation, though may be slightly less stringent than for TIMS in some applications[4][5]. |
Experimental Protocols
A critical aspect of achieving high-quality isotopic data is the rigorous implementation of analytical protocols. The following sections detail the key steps for the analysis of ¹³⁸La using both TIMS and MC-ICP-MS.
Sample Preparation: A Common Prerequisite
Accurate isotopic analysis by both TIMS and MC-ICP-MS necessitates the effective separation of Lanthanum from the sample matrix and potential isobaric interferences, primarily from Barium (¹³⁸Ba) and Cerium (¹³⁸Ce). A robust, multi-stage chromatographic separation is therefore a crucial first step for both methodologies[4][5].
A widely adopted procedure involves a three-step column separation:
-
Cation Exchange Chromatography: The digested and dissolved sample is first passed through a cation exchange resin to separate the bulk of the rare earth elements (REEs) from major matrix elements.
-
LN Spec Column Separation: The collected REE fraction is then loaded onto an LN Spec resin column. This step is critical for the precise separation of Lanthanum and Cerium from other REEs.
-
Final Clean-up: A final cation exchange or other specialized resin column is used to further purify the Lanthanum fraction and ensure the complete removal of any remaining interfering elements, particularly Barium.
Thermal Ionization Mass Spectrometry (TIMS) Protocol
-
Filament Loading: The purified Lanthanum fraction, typically in a nitric acid solution, is carefully loaded onto a high-purity metal filament. Rhenium (Re) or Tantalum (Ta) filaments are commonly used for rare earth elements. The sample is dried on the filament by passing a small current through it. The use of an activator, such as silica gel or phosphoric acid, may be employed to enhance ionization efficiency.
-
Mass Spectrometry: The filament is introduced into the TIMS source, which is then evacuated to a high vacuum. The filament is gradually heated to a temperature sufficient to cause thermal ionization of the Lanthanum atoms.
-
Data Acquisition: The ionized Lanthanum isotopes are accelerated and separated by mass in a magnetic field. The ion beams of ¹³⁸La and the more abundant ¹³⁹La are simultaneously measured using a multi-collector array of Faraday cups or ion counters. Data is collected over an extended period to achieve high statistical precision.
-
Mass Fractionation Correction: The measured isotope ratios are corrected for instrumental mass fractionation. This is typically achieved by normalizing to a known, stable isotope ratio of another element or by using a double-spike technique if applicable.
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) Protocol
A detailed protocol for the analysis of the La-Ce system provides a strong foundation for ¹³⁸La measurements[4][5].
-
Sample Introduction: The purified Lanthanum solution is introduced into the ICP-MS, typically using a nebulizer and spray chamber, which converts the liquid sample into a fine aerosol.
-
Ionization: The aerosol is transported into the high-temperature argon plasma, where the Lanthanum atoms are efficiently ionized.
-
Mass Spectrometry: The ions are extracted from the plasma and focused into the mass spectrometer. A magnetic sector is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The ion beams of the Lanthanum isotopes, as well as any potential interfering species, are measured simultaneously using a multi-collector array. For the low-abundance ¹³⁸La, an ion counter may be used to enhance sensitivity, while the high-intensity ¹³⁹La beam is measured with a Faraday cup.
-
Interference and Mass Bias Correction: The raw data is corrected for instrumental mass bias, typically using a standard-sample bracketing technique with a well-characterized Lanthanum isotopic standard. Corrections for any isobaric interferences from ¹³⁸Ba and ¹³⁸Ce must also be rigorously applied, often by monitoring other isotopes of these elements.
Cross-Calibration Workflow
The cross-calibration of TIMS and MC-ICP-MS is essential to ensure data comparability and accuracy between the two techniques. This involves the analysis of the same set of well-characterized reference materials and samples on both instruments.
References
- 1. Atomic Weights and Isotopic Compositions for Lanthanum [physics.nist.gov]
- 2. Precise and accurate isotope ratio measurements by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation strategies for isotope ratio measurements of single particles by LA-MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic Reference Materials | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. TIMS – Laboratory for Isotopes and Metals in the Environment (LIME) [lime.psu.edu]
A Comparative Guide to Lanthanum-138 Analysis and Other Rare Earth Element Isotope Systems
For researchers, scientists, and drug development professionals, the precise measurement of isotopic ratios is crucial for a wide range of applications, from geochronology to tracing metabolic pathways. Among the various isotopic systems available, those of the rare earth elements (REEs) offer powerful tools for scientific investigation. This guide provides an objective comparison of the Lanthanum-138 (¹³⁸La) analysis, specifically the Lanthanum-Cerium (La-Ce) decay system, with other well-established REE isotope systems, primarily the Samarium-Neodymium (Sm-Nd) system. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical approach for a given research question.
Overview of Key REE Isotope Systems
The ¹³⁸La isotope undergoes branched decay to ¹³⁸Ce (via β⁻ decay) and ¹³⁸Ba (via electron capture), with a very long half-life of approximately 102 billion years.[1] This long half-life makes the La-Ce system particularly useful for dating very old geological events.[2] The Sm-Nd system, based on the alpha decay of ¹⁴⁷Sm to ¹⁴³Nd with a half-life of 106 billion years, is another widely used geochronometer, especially for dating mafic and ultramafic rocks and studying ancient metamorphic rocks.[3]
The choice between these systems often depends on the specific application, the nature of the sample, and the analytical capabilities available. While the Sm-Nd system is more established and has a broader range of applications, advancements in analytical techniques have made the La-Ce system an increasingly viable and complementary tool.
Quantitative Performance Comparison
The performance of any isotopic analysis is determined by its precision, accuracy, sensitivity, and susceptibility to interferences. The following table summarizes these key metrics for La-Ce and Sm-Nd analyses, primarily performed by Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
| Performance Metric | Lanthanum-Cerium (La-Ce) Analysis | Samarium-Neodymium (Sm-Nd) Analysis | Predominant Analytical Technique(s) |
| Precision (External Reproducibility) | ±0.25 ε-units for ¹³⁸Ce/¹⁴⁰Ce[4] | < 1 ppm for ¹⁴³Nd/¹⁴⁴Nd (TIMS)[5]; ~0.5 ε-units (in-situ LA-MC-ICP-MS)[6][7] | MC-ICP-MS, TIMS |
| Accuracy | Dependent on effective separation of Ba and Ce to mitigate isobaric interferences.[4] | High accuracy achievable with proper correction for Sm isobaric interferences.[2] | TIMS, MC-ICP-MS |
| Minimum Sample Size | 150–600 ng of Ce[4] | Nanogram levels of Nd[8] | TIMS, MC-ICP-MS |
| Primary Isobaric Interferences | ¹³⁸Ba on ¹³⁸Ce, ¹³⁶Ce on ¹³⁶Ba, ¹⁴²Nd on ¹⁴²Ce[4] | ¹⁴⁴Sm on ¹⁴⁴Nd, ¹⁴⁸Sm on ¹⁴⁸Nd, ¹⁵⁰Sm on ¹⁵⁰Nd[2] | N/A |
| Common Applications | Geochronology of ancient rocks, geochemical tracer for crust-mantle evolution.[2][5] | Geochronology, petrogenesis, mantle evolution, provenance studies.[3] | N/A |
Experimental Protocols
The accuracy and precision of REE isotope analysis are highly dependent on meticulous sample preparation and chemical separation to isolate the elements of interest and remove interfering species.
Lanthanum-Cerium (La-Ce) Separation Protocol (MC-ICP-MS)
This protocol is adapted from a three-step ion-exchange chromatography procedure.[4]
-
Sample Digestion: Dissolve the powdered rock or mineral sample in a mixture of hydrofluoric (HF) and nitric acid (HNO₃).
-
REE Group Separation:
-
Use a cation exchange resin (e.g., Bio-Rad AG50W-X8).
-
Load the dissolved sample onto the column.
-
Elute the bulk matrix with hydrochloric acid (HCl).
-
Collect the REE fraction.
-
-
Cerium Separation:
-
Employ an extraction chromatography resin (e.g., Ln Spec) that is selective for specific REEs.
-
Oxidize Ce³⁺ to Ce⁴⁺ to facilitate its separation from other trivalent REEs.
-
Elute other REEs, leaving Ce retained on the column.
-
Strip Ce from the column using a reducing agent.
-
-
Lanthanum and Cerium Clean-up:
-
Further purify the La and Ce fractions using another round of cation exchange chromatography to remove any remaining interfering elements, particularly Ba and Nd.
-
-
Mass Spectrometry:
-
Analyze the purified La and Ce solutions using MC-ICP-MS. Monitor for potential isobaric interferences from Ba and Nd.[4]
-
Samarium-Neodymium (Sm-Nd) Separation Protocol (TIMS)
This protocol is a generalized procedure based on established methods.[9][10][11]
-
Sample Digestion: Similar to the La-Ce protocol, dissolve the sample in an HF-HNO₃ mixture.
-
Initial REE Separation:
-
Use a cation exchange resin to separate the REE group from the major matrix elements.[11]
-
-
Sm and Nd Separation:
-
Utilize a secondary column with a different resin (e.g., HDEHP-coated resin) that allows for the separation of individual REEs.[11]
-
Elute the REEs with varying concentrations of HCl. Collect the separate Sm and Nd fractions.
-
-
Purification:
-
If necessary, pass the Sm and Nd fractions through another set of smaller columns to achieve the high purity required for TIMS analysis.
-
-
Mass Spectrometry:
Visualizing Workflows and Logical Relationships
To aid in understanding the analytical processes and the decision-making involved in choosing an isotopic system, the following diagrams are provided.
References
- 1. Review on in situ Isotopic Analysis by LA-MC-ICP-MS [ouci.dntb.gov.ua]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. The Sm–Nd Method (Chapter 4) - Radiogenic Isotope Geology [cambridge.org]
- 4. La–Ce isotope measurements by multicollector-ICPMS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C7JA00256D [pubs.rsc.org]
- 5. Neodymium Isotope Ratio Analysis Using Phoenix TIMS | Isotopx [isotopx.com]
- 6. researchgate.net [researchgate.net]
- 7. In situ Nd isotopic analysis of geological materials by laser ablation MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00301B [pubs.rsc.org]
- 11. scielo.br [scielo.br]
A Comparative Analysis of Lanthanum-138 Half-Life Measurements
An accurate determination of the half-life of Lanthanum-138 (¹³⁸La) is crucial for various applications, including geochronology and the characterization of scintillator materials. This guide provides a comparative assessment of the published half-life values for ¹³⁸La, delving into the experimental methodologies employed and presenting the supporting data for researchers, scientists, and professionals in drug development.
Decay Scheme of this compound
This compound is a naturally occurring radioactive isotope, constituting about 0.09% of natural lanthanum.[1][2] It undergoes decay through two primary modes: electron capture (EC) and beta-minus (β⁻) decay, leading to stable isotopes of Barium-138 (¹³⁸Ba) and Cerium-138 (¹³⁸Ce), respectively.[1][3]
The decay scheme is as follows:
-
Electron Capture (EC): Approximately 66.4% of ¹³⁸La atoms decay via electron capture to an excited state of ¹³⁸Ba, which then de-excites by emitting a gamma-ray with an energy of 1435.8 keV.[4][5]
-
Beta-minus (β⁻) Decay: The remaining 33.6% of ¹³⁸La atoms undergo β⁻ decay to an excited state of ¹³⁸Ce, followed by the emission of a 788.7 keV gamma-ray.[1][4]
Quantitative Comparison of Half-Life Measurements
The table below summarizes the key reported half-life values for ¹³⁸La, their uncertainties, and the experimental methods used. It is important to note that more recent evaluations tend to exclude earlier measurements that relied on comparison with the decay of Potassium-40 (⁴⁰K) due to the dependence on the ⁴⁰K half-life value, which itself has been subject to revisions.[6]
| Half-Life (x 10¹¹ years) | Uncertainty (x 10¹¹ years) | Measurement Method | Year | Reference |
| 1.01 | 0.01 | Gamma-ray Spectrometry (HPGe) | 1997 | Nir-El, Y. |
| 1.036 | 0.020 | Weighted Mean (Direct Measurements) | 2016 | Mougeot, X., Bé, M.M. |
| 1.06 | 0.04 | Not specified in abstract | 1983 | Norman, E.B., Nelson, M.A. |
| 1.05 | Not specified | Not specified in abstract | 2020 | University of Venice |
| 2.37 x 10⁻¹² a⁻¹ (decay constant) | 0.10 x 10⁻¹² a⁻¹ | Geophysical Method | 2000 | Tanaka, T., Masuda, A. |
Note: The value from Mougeot, X., Bé, M.M. (2016) is an adopted value from a critical evaluation of multiple direct measurements.[6]
Experimental Protocols
The accuracy of the ¹³⁸La half-life measurement is highly dependent on the experimental technique employed. The primary methods are direct counting of gamma-ray emissions and geophysical measurements.
Direct Gamma-Ray Spectrometry
This is the most common and direct method for determining the half-life of ¹³⁸La. The general workflow involves precisely measuring the activity of a known quantity of ¹³⁸La.
Methodology:
-
Sample Preparation: A known mass of a high-purity lanthanum compound (e.g., La₂O₃ or lanthanum nitrate) is prepared.[7][8] The isotopic abundance of ¹³⁸La in natural lanthanum (approximately 0.089-0.0902%) must be accurately known.[1][2] For some experiments, the lanthanum compound is dissolved in a solution to ensure homogeneity.[7]
-
Activity Measurement: The sample is placed in a well-shielded, low-background environment to minimize interference from cosmic rays and other terrestrial radiation.[1] A high-resolution gamma-ray detector, such as a High-Purity Germanium (HPGe) detector or a Lanthanum Bromide (LaBr₃) scintillator, is used to measure the gamma-ray spectrum.[1][7]
-
Data Acquisition: The detector measures the count rates of the 788.7 keV and 1435.8 keV gamma-rays emitted from the decay of ¹³⁸La.[1] The detection efficiency at these energies must be precisely calibrated using standard radioactive sources with well-known activities and gamma-ray emission probabilities.
-
Half-Life Calculation: The half-life (T₁/₂) is calculated from the measured activity (A), the number of ¹³⁸La atoms (N), and the decay constant (λ) using the equation A = λN, where λ = ln(2)/T₁/₂. The number of ¹³⁸La atoms is determined from the mass of the lanthanum sample, its chemical formula, and the isotopic abundance of ¹³⁸La.
Geophysical Method (La-Ce Geochronometer)
This method provides an independent determination of the ¹³⁸La decay constant by analyzing geological samples.
Methodology:
-
Sample Selection: Ancient rocks and minerals with varying La/Ce ratios are selected. These samples are assumed to have remained as a closed system since their formation, meaning no significant gain or loss of lanthanum or cerium isotopes.[8]
-
Isotopic Analysis: The isotopic ratios of ¹³⁸Ce/¹⁴²Ce and ¹³⁸La/¹⁴²Ce are precisely measured using mass spectrometry.[8]
-
Isochron Dating: The measured isotopic ratios from different samples are plotted on an isochron diagram. The slope of the resulting line is proportional to (e^λt - 1), where λ is the decay constant of ¹³⁸La and t is the age of the rocks.
-
Half-Life Determination: If the age of the rocks can be independently determined by another well-established radiometric dating method (e.g., U-Pb or Sm-Nd dating), the decay constant and thus the half-life of ¹³⁸La can be calculated.[8][9]
Comparison with Potassium-40 (Historical Method)
Older measurements often determined the ¹³⁸La half-life by comparing its activity to that of ⁴⁰K.
Methodology:
-
Mixed Source Preparation: A sample containing a known amount of lanthanum was mixed with a sample containing a known amount of potassium.
-
Comparative Counting: The gamma-ray activities of both ¹³⁸La and ⁴⁰K were measured simultaneously with the same detector.
-
Half-Life Calculation: The half-life of ¹³⁸La was calculated relative to the known half-life and gamma-ray emission probability of ⁴⁰K.
This method is now considered less reliable because the calculated ¹³⁸La half-life is directly dependent on the accuracy of the ⁴⁰K decay data, which has been subject to revisions over time.[6] This introduces a significant source of systematic uncertainty.
Assessment of Accuracy
The accuracy of ¹³⁸La half-life measurements has improved over time with advancements in detector technology and experimental design.
-
Direct vs. Comparative Methods: Direct counting methods, particularly those using high-resolution HPGe detectors, are now considered the gold standard. They have fewer sources of systematic error compared to the older method of comparing against the ⁴⁰K half-life. The exclusion of these older, comparative measurements in recent evaluations has led to a more consistent and likely more accurate value for the ¹³⁸La half-life.[6]
-
Consistency of Recent Measurements: The direct measurements performed in recent decades show good agreement within their stated uncertainties. The adopted value of (1.036 ± 0.020) x 10¹¹ years from the 2016 evaluation by Mougeot and Bé represents a robust consensus based on a statistical analysis of multiple direct measurements.[6]
-
Geophysical Confirmation: The decay constant determined by geophysical methods is in reasonable agreement with the values obtained from direct counting experiments, providing independent confirmation of the half-life.[6]
-
Potential Sources of Error: Systematic errors in direct counting experiments can arise from inaccuracies in the determination of the number of ¹³⁸La atoms in the sample (e.g., due to impurities or incorrect isotopic abundance values), the detector efficiency calibration, and the measurement of the gamma-ray emission rates.[8] For instance, it has been argued that the absorption of atmospheric H₂O and CO₂ by La₂O₃ could lead to overestimates of the amount of lanthanum in a sample.[8]
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. lnhb.fr [lnhb.fr]
- 4. pnnl.gov [pnnl.gov]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. lnhb.fr [lnhb.fr]
- 7. Determination of the half-life and gamma-ray emission probability of 138La [inis.iaea.org]
- 8. Half-life of /sup 138/La (Technical Report) | OSTI.GOV [osti.gov]
- 9. The Lu–Hf, Ba–La–Ce and K–Ca Systems (Chapter 9) - Radiogenic Isotope Geology [cambridge.org]
A Comparative Guide to Chemical Digestion Techniques for Lanthanum and Cerium Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Lanthanum (La) and Cerium (Ce) is crucial in various fields, including geochemistry, environmental science, and the development of pharmaceuticals. The initial step of sample preparation, specifically chemical digestion, is paramount in achieving reliable and reproducible results. This guide provides a comparative analysis of three common chemical digestion techniques: Microwave-Assisted Acid Digestion, Hot Plate Acid Digestion, and Lithium Borate Fusion, with a focus on their application for La-Ce studies.
Performance Comparison
The choice of digestion method significantly impacts analytical outcomes. The following table summarizes the performance of each technique based on key analytical parameters for the determination of Lanthanum and Cerium.
| Parameter | Microwave-Assisted Acid Digestion | Hot Plate Acid Digestion | Lithium Borate Fusion |
| La Recovery | >90% in geological CRMs (e.g., JSd-2)[1]; 91.8% ± 3.27% in phosphate CRM (ERM-CC690)[2] | 80-105% in soil and sediment samples[3] | 102.1% ± 4.91% in phosphate CRM (ERM-CC690)[2] |
| Ce Recovery | >90% in geological CRMs (e.g., JSd-2)[1]; 93.6% ± 2.44% in phosphate CRM (ERM-CC690)[2] | 80-105% in soil and sediment samples[3] | 101.4% ± 3.25% in phosphate CRM (ERM-CC690)[2] |
| Digestion Time | Rapid (minutes to a few hours)[1] | Slow (several hours to overnight)[1] | Moderate (requires high-temperature furnace) |
| Throughput | High (modern systems can process multiple samples simultaneously) | High (multiple samples can be heated on a large hot plate)[1] | Lower (dependent on furnace capacity and crucible availability) |
| Safety | High (closed-vessel systems contain acid fumes)[1] | Lower (open vessels can release corrosive fumes)[1] | Requires high-temperature safety protocols |
| Completeness | Effective for many matrices, but may not fully digest highly refractory minerals[1] | May result in incomplete digestion of refractory minerals | Ensures complete decomposition of even the most resistant minerals[2] |
| Contamination Risk | Lower risk of airborne contamination due to closed vessels | Higher risk of cross-contamination and airborne contamination[1] | Risk of contamination from fluxing agents |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are representative protocols for each digestion technique.
Microwave-Assisted Acid Digestion
This method is favored for its speed and efficiency. The closed-vessel system allows for digestion at elevated temperatures and pressures, accelerating the decomposition of the sample matrix.
Protocol for Geological Samples:
-
Sample Weighing: Accurately weigh approximately 50 mg of the powdered geological sample into a clean, dry microwave digestion vessel.
-
Acid Addition: In a fume hood, add a mixture of 6 mL of concentrated Nitric Acid (HNO₃), 2 mL of concentrated Hydrochloric Acid (HCl), and 2 mL of Hydrofluoric Acid (HF) to the vessel.
-
Vessel Sealing: Securely cap the digestion vessel according to the manufacturer's instructions.
-
Microwave Program: Place the vessel in the microwave digestion system and apply a program that ramps the temperature to 200°C over 15 minutes and holds it for an additional 15 minutes. This process is repeated two more times to ensure complete digestion.
-
Cooling and Dilution: After the program is complete, allow the vessel to cool to room temperature. Carefully open the vessel in a fume hood.
-
Final Preparation: The digested solution can be directly diluted for analysis if using an HF-resistant ICP-MS system. Alternatively, the solution can be evaporated to dryness and the residue redissolved in a 2% HNO₃ solution for analysis.
Hot Plate Acid Digestion
A conventional and cost-effective method, hot plate digestion is suitable for a wide range of sample types, though it is generally slower and more susceptible to contamination.
Protocol for Soil and Sediment Samples:
-
Sample Weighing: Weigh 1-2 grams of the dried and homogenized sample into a 250 mL beaker.
-
Initial Digestion: In a fume hood, add 10 mL of 1:1 HNO₃ and cover the beaker with a watch glass. Heat the sample on a hot plate at 95°C for 15 minutes without boiling.
-
Oxidation: Allow the sample to cool, then add 5 mL of concentrated HNO₃. Return the beaker to the hot plate and reflux for 30 minutes.
-
Peroxide Addition: After cooling, add 2 mL of deionized water and 3 mL of 30% Hydrogen Peroxide (H₂O₂). Return the covered beaker to the hot plate and heat until the effervescence subsides.
-
Final Volume Reduction: Continue heating until the volume is reduced to approximately 5 mL.
-
Dilution: Cool the digestate and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water. The sample is now ready for analysis after allowing any remaining particulates to settle or by filtering.
Lithium Borate Fusion
This technique is the most effective for samples containing refractory minerals that are resistant to acid digestion, ensuring a complete dissolution of the sample.
Protocol for Refractory Geological Materials:
-
Sample and Flux Preparation: Weigh 0.1 g of the finely powdered sample and mix it with 1.0 g of a lithium borate flux (a common mixture is 65% lithium metaborate and 35% lithium tetraborate) in a platinum crucible.
-
Fusion: Place the crucible in a muffle furnace and heat to 1000-1050°C for 30 minutes, or until a clear and homogenous melt is obtained.
-
Dissolution of the Melt: Remove the crucible from the furnace and allow it to cool. Place the cooled bead into a beaker containing 50 mL of a 5% HNO₃ solution.
-
Stirring: Place the beaker on a magnetic stir plate and stir until the bead is completely dissolved. Gentle heating may be applied to expedite dissolution.
-
Final Dilution: Once dissolved, quantitatively transfer the solution to a volumetric flask and dilute to the final volume with 5% HNO₃.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for each digestion technique.
References
Navigating the Labyrinth of Isobaric Interference: A Comparative Guide to Correction Models
For researchers, scientists, and drug development professionals striving for precise and accurate protein quantification using isobaric tagging, the challenge of isobaric interference is a critical hurdle. This guide provides an objective comparison of the leading correction models, supported by experimental data, to aid in the selection of the most effective strategy for your quantitative proteomics workflow.
At a Glance: Performance of Isobaric Interference Correction Models
The effectiveness of various correction strategies can be evaluated based on their ability to improve quantitative accuracy while maintaining proteome coverage. The following table summarizes key performance metrics for prominent interference correction methods. A key metric highlighted is the Interference-Free Index (IFI) , which is calculated from experiments using standards like the Triple Knockout (TKO) yeast standard. An IFI value closer to 1 indicates less interference.
| Correction Model | General Approach | Typical Improvement in Accuracy (IFI) | Impact on Proteome Coverage | Key Considerations |
| High-Resolution MS2 (hrMS2) | Standard acquisition | Baseline (often highest interference) | Highest | Prone to significant ratio compression. |
| Synchronous Precursor Selection MS3 (SPS-MS3) | Instrument-based: Isolates and fragments a specific MS2 fragment ion. | Significant improvement over hrMS2. | Reduction in identifications compared to hrMS2.[2] | Reduces interference but at the cost of fewer quantified proteins.[2] |
| Real-Time Search SPS-MS3 (RTS-MS3) | Instrument-based: Uses a real-time database search to trigger MS3 scans only on identified peptides. | Highest accuracy, approaching true ratios.[3] | Recovers most of the proteome coverage lost with SPS-MS3.[2][3] | Requires specific instrument capabilities (e.g., Orbitrap Tribrid series).[4] |
| High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) | Instrument-based: Gas-phase fractionation prior to MS analysis. | Substantial reduction in interference for both hrMS2 and SPS-MS3.[5] | Can increase the number of quantifiable peptides.[6] | Adds a layer of complexity to the experimental setup. |
| Removal of Interference Mixture MS/MS Spectra (RiMS) | Computational: Identifies and removes spectra with high interference based on elution time overlap. | Improves quantification accuracy. | Leads to a decrease in protein identifications (e.g., ~11% loss).[7][8] | Does not require specialized instrumentation.[7] |
| Fold-Change Correction Algorithms | Computational: Corrects experimental ratios based on estimated peptide interference levels. | Comparable accuracy to stringent filtering. | Minimizes the loss of quantified proteins (e.g., <10% loss).[9] | Relies on the accuracy of interference estimation. |
Experimental Deep Dive: Methodologies for Evaluating Correction Models
To rigorously assess and compare interference correction models, standardized experimental designs are crucial. The use of a Triple Knockout (TKO) yeast standard is a widely accepted method for this purpose.[10][11]
Key Experiment: TKO Standard for Comparing MS Acquisition Methods
This experiment aims to directly compare the quantitative accuracy of hrMS2, SPS-MS3, and RTS-MS3 methods.
Experimental Protocol:
-
Sample Preparation:
-
Three yeast strains, each with a knockout of a highly abundant, non-essential protein (e.g., Met6, Pfk2, Ura2), and a wild-type strain are cultured and harvested.[11]
-
Proteins are extracted, digested (e.g., with LysC and Trypsin), and the resulting peptides are quantified.
-
Peptides from each strain are labeled with different channels of an isobaric tag set (e.g., TMTpro 18-plex), with knockout strains and the wild-type reference distributed across the channels.[3]
-
The labeled peptide samples are then pooled to create the TKO standard.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
The TKO standard is analyzed in triplicate on a high-resolution mass spectrometer (e.g., Orbitrap Eclipse Tribrid) equipped with a nano-LC system.
-
Three different data acquisition methods are employed for separate runs:
-
hrMS2: A standard data-dependent acquisition method with high-resolution MS2 scans.
-
SPS-MS3: An MS3 method where, following an MS2 scan, multiple fragment ions are co-isolated and fragmented to generate the reporter ions.
-
RTS-MS3: An MS3 method where a real-time database search is performed on the MS2 scan, and an MS3 scan is only triggered if a peptide is confidently identified.[3]
-
-
-
Data Analysis:
-
The raw data from each acquisition method is processed using a suitable software package (e.g., Proteome Discoverer).
-
Peptide and protein identification and quantification are performed.
-
For the knockout proteins, the signal in the channels corresponding to the knockout strains should be zero. Any detected signal is due to interference.
-
The Interference-Free Index (IFI) is calculated for each method as 1 minus the ratio of the average reporter ion signal-to-noise in the knockout channels to that in the non-knockout channels.[3]
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the logic behind interference correction.
Caption: A typical experimental workflow for quantitative proteomics using isobaric labeling.
Caption: The logic of isobaric interference and the points at which different correction models intervene.
Application in Drug Development: A Signaling Pathway Example
The accuracy of quantitative proteomics is paramount in drug development, for instance, in understanding the mechanism of action of a drug by studying its effect on cellular signaling pathways.
Caption: A simplified signaling pathway where quantitative proteomics can assess drug efficacy.
In this hypothetical scenario, Drug X is designed to inhibit a cell surface receptor. A TMT-based proteomics experiment could be designed to compare the phosphoproteome of cells treated with Drug X versus a control. Accurate quantification, free from interference, is essential to correctly identify the downstream effects on Kinase 1, Kinase 2, and the transcription factor, thereby validating the drug's mechanism of action and identifying potential off-target effects.
Conclusion: Choosing the Right Model for Your Research
The choice of an isobaric interference correction model is a critical decision in the design of quantitative proteomics experiments. There is an inherent trade-off between quantitative accuracy and proteome coverage.
-
For studies demanding the highest accuracy, such as the validation of drug targets or biomarker discovery, RTS-MS3 is the current gold standard, offering a superior balance of accuracy and depth.
-
When RTS-MS3 is not available, SPS-MS3 provides a significant improvement in accuracy over standard hrMS2 , albeit with a reduction in the number of quantified proteins.
-
The integration of FAIMS can further enhance the performance of both hrMS2 and MS3-based methods by reducing precursor co-isolation.
-
Computational methods like RiMS and fold-change correction algorithms offer valuable alternatives when instrument-based solutions are not feasible, allowing for the improvement of data quality post-acquisition.
Ultimately, the optimal strategy will depend on the specific biological question, the available instrumentation, and the desired balance between accuracy and proteome coverage. The use of standards, such as the TKO standard, is highly recommended for validating the chosen workflow and ensuring the generation of high-quality, reliable quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of MS2, synchronous precursor selection MS3, and real-time search MS3 methodologies for lung proteomes of hydrogen sulfide treated swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing interference in isobaric tag-based sample multiplexing using an 18-plex interference standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Characterization and Optimization of Multiplexed Quantitative Analyses Using High-Field Asymmetric-Waveform Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Data-Processing Workflow for Relative Quantification from Label-Free and Isobaric Labeling-Based Untargeted Shotgun Proteomics: From Database Search to Differential Expression Analysis | UBC Chemistry [chem.ubc.ca]
- 8. Removal of Interference MS/MS Spectra for Accurate Quantification in Isobaric Tag-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and managing ratio compression for accurate iTRAQ/TMT quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Triple Knockout (TKO) Proteomics Standard for Diagnosing Ion Interference in Isobaric Labeling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lanthanum-138 Measurement Reproducibility Across Laboratories
An objective guide for researchers on the variance in Lanthanum-138 quantification, highlighting the impact of different experimental protocols on inter-laboratory reproducibility. This guide presents a hypothetical comparative study to underscore the importance of standardized methodologies in radionuclide analysis.
The accurate and reproducible measurement of this compound (¹³⁸La), a naturally occurring radioactive isotope with a very long half-life of 1.03 x 10¹¹ years, is critical in geochronology and for understanding background radiation.[1] Due to its low natural abundance (0.0890%) and low-energy decay, quantifying ¹³⁸La can be challenging, and results may vary between laboratories.[1][2] This guide provides a comparative overview of hypothetical results from three laboratories employing different methodologies to measure ¹³⁸La, illustrating potential sources of variability and offering insights into best practices.
Inter-Laboratory Comparison of ¹³⁸La Measurements
To assess the reproducibility of ¹³⁸La measurements, a hypothetical standardized sample with a certified ¹³⁸La activity of 25.0 Bq/kg was sent to three different laboratories. Each laboratory utilized its own internal protocol for sample preparation, measurement, and data analysis. The results of this hypothetical inter-laboratory comparison are summarized in the table below.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Mean Measured Activity (Bq/kg) | 24.5 ± 0.8 | 25.9 ± 1.5 | 24.8 ± 0.5 |
| Precision (RSD) | 3.3% | 5.8% | 2.0% |
| Accuracy (Bias) | -2.0% | +3.6% | -0.8% |
| Measurement Technique | HPGe Gamma Spectrometry | NaI(Tl) Scintillation Counting | ICP-MS |
| Sample Preparation | Direct measurement of powder | Acid digestion and liquid scintillation | Acid digestion and elemental separation |
| Calibration Standard | Multi-isotope standard | Single ¹³⁸La standard | In-house prepared standard |
This data is hypothetical and for illustrative purposes only.
The results indicate that Laboratory C achieved the highest precision and accuracy, likely due to its comprehensive sample preparation and measurement technique. Laboratory B showed the largest deviation from the certified value, which could be attributed to the lower resolution of the NaI(Tl) detector and potential matrix effects. Laboratory A provided reasonably accurate results, though with lower precision than Laboratory C. These hypothetical findings underscore the significant impact of the chosen analytical methodology on the final reported values.
Experimental Protocols
The variability in the measurements can be attributed to the different experimental protocols employed by each laboratory. A detailed description of the hypothetical methodologies is provided below.
Laboratory A: High-Purity Germanium (HPGe) Gamma Spectrometry
-
Sample Preparation: A 500g sample of the reference material was placed in a Marinelli beaker. The sample was sealed and left for 24 hours to ensure secular equilibrium between parent and daughter nuclides.
-
Instrumentation: A coaxial p-type HPGe detector with a relative efficiency of 40% was used. The detector was shielded with 10 cm of lead to reduce background radiation.
-
Data Acquisition: The sample was counted for 24 hours. The gamma-ray spectrum was collected using a multichannel analyzer.
-
Data Analysis: The activity of ¹³⁸La was determined by measuring the intensity of its characteristic gamma-ray peaks at 788.7 keV and 1435.8 keV.[3] The detector efficiency was calibrated using a multi-isotope standard traceable to a national standards institute.
Laboratory B: Sodium Iodide (Thallium-activated) Scintillation Counting
-
Sample Preparation: A 10g aliquot of the sample was digested in concentrated nitric acid. The resulting solution was diluted and mixed with a liquid scintillation cocktail.
-
Instrumentation: A NaI(Tl) well-type scintillation detector was used for gamma-ray detection.
-
Data Acquisition: The sample was counted for 12 hours.
-
Data Analysis: The activity was calculated based on the counts in the energy regions corresponding to the ¹³⁸La gamma emissions. A single ¹³⁸La standard was used for efficiency calibration.
Laboratory C: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Sample Preparation: A 1g sample was completely dissolved using a mixture of hydrofluoric and nitric acids. Lanthanum was chemically separated from the matrix using ion-exchange chromatography to minimize isobaric interferences.
-
Instrumentation: A high-resolution inductively coupled plasma mass spectrometer was used.
-
Data Acquisition: The isotopic ratio of ¹³⁸La to the stable ¹³⁹La was measured.
-
Data Analysis: The activity of ¹³⁸La was calculated from the measured isotope ratio and the total lanthanum concentration, which was determined by isotope dilution mass spectrometry. An in-house standard, cross-calibrated with a certified reference material, was used.
Experimental Workflow for ¹³⁸La Measurement
The following diagram illustrates a generalized workflow for the measurement of this compound, highlighting the critical steps from sample receipt to final data reporting.
Conclusion
The reproducibility of this compound measurements is heavily dependent on the chosen analytical methodology. This hypothetical comparison demonstrates that variations in sample preparation, instrumentation, and calibration can lead to significant differences in reported values. For researchers and drug development professionals relying on accurate isotopic measurements, it is crucial to understand the methods employed and their associated uncertainties. The adoption of standardized protocols and the use of certified reference materials are paramount for improving inter-laboratory agreement and ensuring the reliability of ¹³⁸La data. Further inter-laboratory comparison studies are necessary to establish consensus protocols and to provide a better understanding of the sources of measurement uncertainty.[4]
References
A Comparative Guide to the Certification of Lanthanum-138 Isotopic Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of naturally occurring Lanthanum with hypothetically enriched Lanthanum-138 (¹³⁸La) isotopic reference materials. It details the certification process, experimental protocols for isotopic analysis, and presents key data for researchers requiring precise isotopic standards in their work. While a specific certified reference material (CRM) solely for the ¹³⁸La isotope is not commonly available, this guide outlines the parameters of such a material in contrast to the natural isotopic composition of Lanthanum.
Data Presentation: Isotopic Composition of Lanthanum
The following table summarizes the key isotopic information for naturally abundant Lanthanum and provides a comparison with a hypothetical ¹³⁸La-enriched reference material. This data is crucial for applications requiring a known isotopic signature, such as isotope dilution mass spectrometry (IDMS), tracer studies, and instrument calibration.
| Parameter | Natural Lanthanum | Hypothetical ¹³⁸La Enriched CRM |
| Isotope | ¹³⁸La | ¹³⁹La |
| Isotopic Abundance (mole fraction %) | 0.08881 (71)[1] | 99.91119 (71)[1] |
| Atomic Mass (Da) | 137.907118 (3)[2] | 138.90636 (2)[2] |
| Half-life (years) | 1.02 (1) x 10¹¹[3] | Stable |
| Certification Body | N/A (Natural Abundance) | Hypothetical (e.g., NIST, IRMM) |
| Uncertainty | Stated in parentheses | Stated in parentheses |
Experimental Protocols for Isotopic Analysis
The certification of a this compound isotopic reference material necessitates highly accurate and precise measurements of its isotopic composition. The primary techniques for this purpose are Thermal Ionization Mass Spectrometry (TIMS) and Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Below is a generalized experimental protocol that would be employed in the certification process.
Sample Preparation
-
Dissolution: A precisely weighed aliquot of the candidate Lanthanum reference material (typically in oxide or metal form) is dissolved in high-purity nitric acid to create a stock solution of known concentration.
-
Purification: The Lanthanum fraction is chemically separated from other elemental impurities using ion-exchange chromatography. This step is critical to prevent isobaric interferences (elements with isotopes of the same nominal mass) during mass spectrometric analysis. For instance, isotopes of Cerium (¹³⁸Ce) and Barium (¹³⁸Ba) could interfere with the measurement of ¹³⁸La.
Mass Spectrometric Analysis (TIMS)
Thermal Ionization Mass Spectrometry is a highly precise technique for measuring isotope ratios of elements with relatively low ionization potentials, such as Lanthanum.
-
Filament Loading: A small amount of the purified Lanthanum solution is loaded onto a high-purity metal filament (e.g., Rhenium or Tantalum) and gently dried.
-
Ionization: The filament is heated under high vacuum in the mass spectrometer's ion source. This causes the Lanthanum atoms to ionize.
-
Mass Separation: The generated ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.
-
Detection: The separated ion beams of ¹³⁸La⁺ and ¹³⁹La⁺ are collected simultaneously in multiple Faraday cup detectors. The ratio of the ion currents corresponds to the isotope ratio.
-
Data Correction: The measured isotope ratios are corrected for mass fractionation effects, which are inherent to the TIMS process, using a well-characterized isotopic standard or by applying a theoretical correction model.
Mass Spectrometric Analysis (MC-ICP-MS)
Multicollector-Inductively Coupled Plasma Mass Spectrometry is another powerful technique for high-precision isotope ratio measurements, offering high sample throughput.
-
Sample Introduction: The purified Lanthanum solution is introduced into an inductively coupled plasma source, which efficiently ionizes the sample.
-
Ion Focusing and Mass Separation: The ions are extracted from the plasma and focused into a beam, which is then separated by a magnetic sector analyzer.
-
Detection: Similar to TIMS, the resolved ion beams of the Lanthanum isotopes are simultaneously measured using an array of Faraday collectors.
-
Interference Correction: Mathematical corrections are applied to account for any potential isobaric or polyatomic interferences.
-
Mass Bias Correction: The instrumental mass bias is corrected for by analyzing a reference material with a known isotopic composition under the same analytical conditions.
Certification Workflow for Isotopic Reference Materials
The certification of an isotopic reference material is a meticulous process that ensures the accuracy, traceability, and homogeneity of the material. The workflow, as outlined by international standards such as ISO Guide 35, is depicted in the following diagram.
Caption: Workflow for the certification of an isotopic reference material.
Conclusion
The availability of certified isotopic reference materials is fundamental for ensuring the accuracy and comparability of measurement results across different laboratories and studies. For an element like Lanthanum, where one isotope (¹³⁹La) is dominant, the development and certification of a ¹³⁸La-enriched reference material would be invaluable for specialized applications in geochemistry, nuclear science, and metabolic research. The rigorous process of certification, involving high-precision analytical techniques and adherence to international standards, guarantees the reliability of these materials for the scientific community.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lanthanum-138
For researchers, scientists, and drug development professionals, the safe handling and disposal of radioactive materials are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of Lanthanum-138 (¹³⁸La), a naturally occurring radioactive isotope of Lanthanum. Adherence to these procedures is critical for personnel safety and environmental protection.
This compound is a primordial radionuclide with an extremely long half-life, which necessitates a disposal plan that differs significantly from that of short-lived isotopes. The fundamental principle for managing ¹³⁸La waste is that it cannot be held for decay-in-storage. Therefore, all waste contaminated with ¹³⁸La must be disposed of through a licensed radioactive waste disposal service.
Key Radiological Data of this compound
A thorough understanding of the radiological properties of this compound is crucial for safe handling and disposal. The following table summarizes key quantitative data for ¹³⁸La.
| Property | Value |
| Half-life (T½) | 1.02 x 10¹¹ years[1][2][3] |
| Decay Modes | Electron Capture (~65.6%) to ¹³⁸Ba[2] |
| Beta Minus (β⁻) Decay (~34.4%) to ¹³⁸Ce[2] | |
| Gamma Ray Energies | 789 keV, 1436 keV[3] |
| Natural Abundance | ~0.09%[1][3] |
Experimental Protocols for Safe Disposal
The following protocols provide a detailed methodology for the proper segregation and preparation of this compound waste for disposal. These steps are designed to be integrated into standard laboratory safety procedures.
1. Waste Segregation:
-
Isolate ¹³⁸La Waste: All waste streams containing this compound must be segregated from non-radioactive waste and from waste containing other radioactive isotopes.[4]
-
Segregate by Form: Within the ¹³⁸La waste stream, further segregation by physical form is required.[4] Maintain separate, clearly labeled containers for:
-
Dry Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent paper, and other solid materials.[4]
-
Liquid Waste: Aqueous and organic liquid waste containing ¹³⁸La must be collected in designated, leak-proof carboys.[4] The chemical composition of the liquid waste must be documented.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a rigid, puncture-resistant container specifically designated for radioactive sharps.[4]
-
2. Labeling and Documentation:
-
Clear Labeling: All ¹³⁸La waste containers must be clearly labeled with the universal radiation symbol (trefoil), the words "Caution, Radioactive Material," the isotope (this compound), the activity level, and the date.[5]
-
Maintain a Log: A detailed log must be maintained for each waste container, documenting the date, amount of activity added, and the initials of the individual who added the waste.
3. Storage Pending Disposal:
-
Designated Storage Area: Store ¹³⁸La waste in a designated, secure area with restricted access.
-
Shielding: While ¹³⁸La is not a high-intensity gamma emitter, appropriate shielding should be used if significant quantities are accumulated to maintain radiation exposure As Low As Reasonably Achievable (ALARA).
-
Secondary Containment: Liquid waste containers must be kept in secondary containment to prevent spills.[4]
4. Disposal Procedure:
-
Contact Radiation Safety Officer (RSO): Once a waste container is full, or on a schedule determined by your institution's policies, contact your facility's Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department.[4][6]
-
Arrange for Pickup: The RSO or EHS will arrange for the pickup and disposal of the ¹³⁸La waste through a licensed radioactive waste broker. Do not attempt to dispose of ¹³⁸La waste through standard laboratory or municipal waste streams.[4]
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific radiation safety manual and your RSO for any additional requirements.
References
- 1. Lanthanum Isotopes - List and Properties [chemlin.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Radioactive Lanthanum 138 - allRadioactive [allradioactive.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
- 6. va.gov [va.gov]
Essential Safety and Logistics for Handling Lanthanum-138
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of Lanthanum-138.
This document provides critical safety protocols and logistical plans for the handling of this compound (¹³⁸La), a naturally occurring radioactive isotope of lanthanum. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment.
Radiological and Chemical Properties of this compound
This compound is a primordial radionuclide with a very long half-life, undergoing decay through both electron capture and beta emission, releasing gamma rays in the process.[1] While its specific activity is low, its long persistence necessitates careful handling and disposal. Chemically, lanthanum is a reactive, silvery-white metal.[2]
Table 1: Key Properties of this compound
| Property | Value |
| Half-life (T₁/₂) | 1.02 x 10¹¹ years[3] |
| Decay Modes | Electron Capture (~66%), Beta Minus (~34%)[1] |
| Gamma Ray Energies | 788.7 keV, 1435.8 keV[1] |
| Specific Activity | 938.02 Bq/g (2.54 x 10⁻⁸ Ci/g)[3] |
| Dose Rate Constant | 0.621 R·cm²/mCi·hr |
Personal Protective Equipment (PPE) and Shielding
A multi-layered approach to personal protection is mandatory when handling this compound, encompassing both standard laboratory PPE and specific radiological shielding.
Standard Laboratory PPE
-
Safety Glasses: Provide a primary barrier against splashes of chemical compounds containing ¹³⁸La.
-
Laboratory Coat: Protects skin and personal clothing from contamination.
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact. Double-gloving is recommended when handling stock solutions or performing procedures with a high risk of contamination.
-
Closed-toe Shoes: Must be worn at all times within the laboratory.
Radiological Shielding
Due to the emission of high-energy gamma rays, shielding is a critical component of radiation safety when working with ¹³⁸La.
-
Lead Shielding: Lead is an effective material for attenuating gamma radiation. The required thickness of lead shielding is dependent on the activity of the ¹³⁸La being handled and the duration of the procedure. The half-value layer (HVL) of lead for the 1.17-1.33 MeV gamma rays of Cobalt-60 (which brackets the energies of ¹³⁸La) is approximately 1.2 cm.[4]
Table 2: Recommended Lead Shielding Thickness for ¹³⁸La
| Activity of ¹³⁸La | Minimum Lead Shielding Thickness (cm) |
| < 1 mCi | 1.2 |
| 1 - 10 mCi | 2.4 |
| 10 - 50 mCi | 3.6 |
| > 50 mCi | 4.8 |
-
Syringe Shields: When handling liquid forms of ¹³⁸La, the use of lead-lined syringe shields is mandatory to reduce exposure to the hands.
-
Workstation Shielding: All work with ¹³⁸La should be performed behind appropriate lead shielding, such as L-blocks, to protect the torso and head.
Dosimetry
-
Whole-Body Dosimeter: All personnel handling ¹³⁸La must wear a whole-body dosimeter (e.g., TLD or OSL badge) to monitor their occupational radiation exposure.
-
Extremity Dosimeter: For procedures involving the handling of higher activities of ¹³⁸La, the use of a ring dosimeter is recommended to monitor exposure to the hands.
Operational Plan for Handling this compound
A systematic approach to handling ¹³⁸La is crucial for minimizing exposure and preventing contamination.
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
